molecular formula C12H12O6 B3415722 Polyvinyl acetate phthalate CAS No. 34481-48-6

Polyvinyl acetate phthalate

Cat. No.: B3415722
CAS No.: 34481-48-6
M. Wt: 252.22 g/mol
InChI Key: LUJQXGBDWAGQHS-UHFFFAOYSA-N
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Description

Polyvinyl acetate phthalate is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.06338810 g/mol and the complexity rating of the compound is 243. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethenyl acetate;phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJQXGBDWAGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956012
Record name Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1)
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Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34481-48-6, 53237-50-6
Record name Polyvinyl acetate phthalate [NF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1)
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Foundational & Exploratory

Polyvinyl Acetate Phthalate: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is a functional polymer extensively utilized in the pharmaceutical industry, primarily as an enteric coating for solid oral dosage forms. Its pH-dependent solubility profile ensures that the active pharmaceutical ingredient (API) is protected from the acidic environment of the stomach and released in the neutral to alkaline conditions of the small intestine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of PVAP. Furthermore, it details experimental protocols for its analysis and application in pharmaceutical formulations, with a focus on enteric coating and drug release testing.

Chemical Structure and Synthesis

Polyvinyl acetate phthalate is a copolymer synthesized by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride.[1] The resulting structure consists of a backbone of vinyl acetate units, with some vinyl alcohol units, where a portion of the hydroxyl groups are esterified with phthalic acid.[2] This imparts the polymer with both hydrophobic (acetyl groups) and pH-sensitive (phthalyl groups) characteristics. The free carboxylic acid on the phthalate moiety is crucial for its pH-dependent solubility.[3]

The synthesis of PVAP is a multi-step process that begins with the polymerization of vinyl acetate monomer to form polyvinyl acetate (PVAc). This is followed by controlled partial hydrolysis to introduce hydroxyl groups. The final and critical step is the esterification of these hydroxyl groups with phthalic anhydride.[4] Pyridine is often used as a catalyst for this reaction.[5] The degree of phthalylation and the residual acetate content are critical parameters that determine the polymer's properties.

Synthesis_of_PVAP cluster_0 Synthesis Pathway Vinyl Acetate Monomer Vinyl Acetate Monomer Polyvinyl Acetate (PVAc) Polyvinyl Acetate (PVAc) Vinyl Acetate Monomer->Polyvinyl Acetate (PVAc) Polymerization Partially Hydrolyzed PVAc Partially Hydrolyzed PVAc Polyvinyl Acetate (PVAc)->Partially Hydrolyzed PVAc Partial Hydrolysis This compound (PVAP) This compound (PVAP) Partially Hydrolyzed PVAc->this compound (PVAP) Esterification with Phthalic Anhydride PVAP_Applications cluster_0 Pharmaceutical Applications PVAP PVAP Enteric Coating Enteric Coating PVAP->Enteric Coating Primary Use Amorphous Solid Dispersions (ASDs) Amorphous Solid Dispersions (ASDs) PVAP->Amorphous Solid Dispersions (ASDs) Emerging Use Targeted Drug Delivery Targeted Drug Delivery Enteric Coating->Targeted Drug Delivery Enhanced Bioavailability Enhanced Bioavailability Amorphous Solid Dispersions (ASDs)->Enhanced Bioavailability HME_Workflow cluster_0 Hot-Melt Extrusion Process Blending Blending Extrusion Extrusion Blending->Extrusion Feed Cooling Cooling Extrusion->Cooling Milling Milling Cooling->Milling Final Product Final Product Milling->Final Product

References

The Core Mechanism of Polyvinyl Acetate Phthalate (PVAP) in Enteric Coatings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) as an enteric coating polymer. It delves into the physicochemical properties, pH-dependent solubility, and performance characteristics of PVAP, offering detailed experimental protocols and quantitative data to support drug development and research professionals.

Introduction to Polyvinyl Acetate Phthalate (PVAP)

This compound (PVAP) is a synthetic polymer renowned for its application in pharmaceutical enteric coatings.[1] Chemically, it is a vinyl acetate polymer that has been partially hydrolyzed and then esterified with phthalic acid.[1] This unique chemical structure, featuring a backbone of vinyl acetate units with attached phthalate groups, is the cornerstone of its functionality in targeted drug delivery. The primary role of a PVAP enteric coating is to protect the active pharmaceutical ingredient (API) from the harsh acidic environment of the stomach and ensure its release in the more alkaline milieu of the small intestine.[2]

The key to PVAP's mechanism of action lies in its pH-dependent solubility. The presence of free carboxylic acid groups from the phthalic acid moiety makes the polymer insoluble in highly acidic conditions (low pH) but allows it to dissolve as the pH increases.[3][4] The onset of aqueous dissolution for PVAP typically begins at a pH of approximately 5.0, making it suitable for drug release in the proximal small intestine.[5]

Mechanism of Action: A pH-Triggered Dissolution

The functionality of a PVAP enteric coating is a direct consequence of its chemical structure and the changing pH environment of the gastrointestinal tract.

In the Stomach (pH 1.2 - 3.5): At the low pH of the stomach, the carboxylic acid groups on the phthalate moieties of the PVAP polymer remain largely unionized.[3] In this protonated state, the polymer is hydrophobic and insoluble in the gastric fluid. This insolubility ensures that the enteric coating remains intact, forming a protective barrier around the drug core. This prevents the degradation of acid-labile drugs and minimizes gastric irritation that can be caused by certain APIs.[2][6]

In the Small Intestine (pH > 5.0): As the coated dosage form transitions from the stomach to the small intestine, it encounters a significant increase in pH. In this less acidic to neutral environment (typically pH 5.5 and above), the carboxylic acid groups of the phthalate moieties deprotonate and become ionized (negatively charged).[7][8] This ionization dramatically increases the polymer's hydrophilicity and allows it to dissolve in the intestinal fluids.[3] The dissolution of the PVAP coating exposes the underlying drug core, facilitating its dissolution and subsequent absorption.

The following diagram illustrates the pH-dependent ionization and dissolution of PVAP.

PVAP_Mechanism cluster_stomach Stomach (Low pH) cluster_intestine Small Intestine (Higher pH) PVAP_Unionized PVAP (Unionized) -COOH groups Insoluble_Coating Insoluble, Protective Coating PVAP_Unionized->Insoluble_Coating Remains Intact Drug_Protected API Protected Insoluble_Coating->Drug_Protected PVAP_Ionized PVAP (Ionized) -COO- groups Insoluble_Coating->PVAP_Ionized Transit to Intestine Soluble_Coating Soluble Coating PVAP_Ionized->Soluble_Coating Dissolves Drug_Released API Released Soluble_Coating->Drug_Released Dosage_Form PVAP-Coated Dosage Form Dosage_Form->PVAP_Unionized Enters Stomach

Figure 1. pH-Dependent Mechanism of PVAP.

Quantitative Performance Data

The performance of PVAP as an enteric coating is quantifiable through various analytical techniques. Below are tables summarizing key performance data.

Dissolution Performance
pHObservationReference(s)
1.2PVAP remains insoluble, providing effective protection against gastric fluid. Negligible drug release is observed from PVAP-coated dosage forms.[9][10]
5.5Dissolution of the PVAP coating begins, leading to drug release. The dissolution performance of drug-PVAP amorphous solid dispersions at this pH is often superior to other common enteric polymers.[3][7]
6.8PVAP dissolves more rapidly due to a higher degree of ionization, resulting in faster drug release compared to pH 5.5.[3][7]

Table 1: Dissolution Characteristics of PVAP at Various pH Levels

Mechanical Properties of PVAP Films

The mechanical integrity of the enteric coating is crucial to prevent premature drug release due to physical stress during manufacturing, packaging, and transit through the gastrointestinal tract.

PropertyTypical Value RangeSignificanceReference(s)
Tensile Strength Varies with formulationIndicates the film's ability to withstand stress without breaking. Higher tensile strength suggests a more robust coating.[11]
Elongation at Break Varies with formulationMeasures the film's flexibility and ability to stretch before rupturing. Higher elongation is desirable to prevent cracking.[11][12]

Table 2: Mechanical Properties of PVAP Films Note: Specific values for tensile strength and elongation are highly dependent on the formulation, including the type and concentration of plasticizers.

Permeability of PVAP Films

The permeability of the coating to water vapor and gastrointestinal fluids can influence the stability of the drug and the integrity of the coating.

PermeantPermeability CharacteristicsSignificanceReference(s)
Water Vapor PVAP films exhibit a certain degree of water vapor permeability.Low water vapor permeability is desirable to protect moisture-sensitive APIs. The permeability can be modified by the addition of plasticizers and other excipients.[1][13]
Gastric Fluid The permeability to gastric fluid is low, which is essential for protecting the API in the stomach.This property ensures the enteric integrity of the coating and prevents premature drug release.[14]

Table 3: Permeability Characteristics of PVAP Films

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of PVAP enteric coatings.

Protocol for Dissolution Testing of PVAP-Coated Tablets (Based on USP <711>)

This protocol outlines the two-stage dissolution test for enteric-coated dosage forms.

Dissolution_Workflow Start Start: Obtain PVAP-Coated Tablets Acid_Stage Acid Stage (2 hours) - Medium: 0.1 N HCl - Temperature: 37 ± 0.5 °C - Apparatus: USP Apparatus 1 (Baskets) at 100 rpm or Apparatus 2 (Paddles) at 50 rpm Start->Acid_Stage Sample_Acid Sample and Analyze Acid Medium - Assess for premature drug release Acid_Stage->Sample_Acid Buffer_Stage Buffer Stage (Typically 45-60 min) - Medium: pH 6.8 Phosphate (B84403) Buffer - Temperature: 37 ± 0.5 °C - Apparatus: Same as Acid Stage Sample_Acid->Buffer_Stage Proceed if acid resistance is met Sample_Buffer Periodic Sampling of Buffer Medium - e.g., at 15, 30, 45, 60 minutes Buffer_Stage->Sample_Buffer Analyze_Samples Analyze Samples for API Content - Use a validated analytical method (e.g., HPLC, UV-Vis) Sample_Buffer->Analyze_Samples Plot_Profile Plot Dissolution Profile - % API Released vs. Time Analyze_Samples->Plot_Profile End End: Evaluate Profile Against Specifications Plot_Profile->End

Figure 2. Experimental Workflow for Dissolution Testing.

Methodology:

  • Apparatus Setup:

    • Set up a USP-compliant dissolution apparatus (Apparatus 1 or 2).[6][15]

    • Equilibrate the dissolution medium to 37 ± 0.5 °C.[6][15]

  • Acid Stage:

    • Place the specified volume (typically 900 mL) of 0.1 N hydrochloric acid into each vessel.[9]

    • Place one tablet in each vessel, ensuring no air bubbles are on the tablet surface.[15]

    • Operate the apparatus at the specified speed for 2 hours.

    • At the end of 2 hours, withdraw a sample from each vessel and analyze for drug content to ensure it meets the acid resistance criteria (typically not more than 10% of the drug released).[9]

  • Buffer Stage:

    • After the acid stage, drain the acid and add the specified volume of pH 6.8 phosphate buffer (pre-equilibrated to 37 ± 0.5 °C) to each vessel.[6][9]

    • Continue the test for a specified period (e.g., 45 or 60 minutes).

    • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).[16]

    • Replace the withdrawn volume with fresh, pre-warmed buffer.

  • Sample Analysis:

    • Filter the samples promptly.

    • Analyze the amount of dissolved API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the dissolution profile (percentage of drug released versus time).

Protocol for Preparation and Mechanical Testing of PVAP Free Films

Methodology for Film Preparation (Solvent Casting):

  • Solution Preparation:

    • Prepare a solution of PVAP in a suitable organic solvent (e.g., a mixture of acetone (B3395972) and ethanol).[17]

    • Incorporate a plasticizer (e.g., diethyl phthalate or triethyl citrate) at a specified concentration (e.g., 10-25% w/w of the polymer) to improve film flexibility.[14]

    • Stir the solution until the polymer and plasticizer are completely dissolved.

  • Casting:

    • Pour the solution onto a level, non-stick surface (e.g., a glass plate or a Teflon-coated dish).

    • Use a casting knife or a similar device to ensure a uniform film thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at ambient temperature) to prevent the formation of bubbles or cracks.

    • Once the film is dry to the touch, it can be further dried in an oven at a moderate temperature (e.g., 40 °C) to remove residual solvent.

  • Film Conditioning:

    • Store the prepared films in a desiccator over a saturated salt solution to equilibrate them to a constant humidity before testing.

Methodology for Mechanical Testing (Tensile Strength and Elongation):

  • Sample Preparation:

    • Cut the conditioned films into dumbbell-shaped specimens of standard dimensions using a die cutter.

    • Measure the thickness of each specimen at several points along the gauge length using a micrometer and calculate the average thickness.

  • Testing:

    • Use a universal testing machine (tensile tester) equipped with suitable grips.[11]

    • Mount a specimen in the grips, ensuring it is properly aligned.

    • Apply a tensile load at a constant rate of extension until the film breaks.

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Percentage Elongation at Break: Calculate the percentage elongation by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

Protocol for Water Vapor Permeability Testing of PVAP Films

Methodology (Gravimetric Method - ASTM E96):

  • Apparatus Setup:

    • Use a permeability cup, which is a dish that can be sealed with the film sample.[2]

  • Sample Preparation:

    • Cut a circular specimen of the PVAP free film that is larger than the opening of the permeability cup.

    • Ensure the film is free of defects such as pinholes or cracks.

  • Procedure (Desiccant Method):

    • Place a desiccant (e.g., anhydrous calcium chloride) in the permeability cup.

    • Seal the cup with the film specimen, ensuring an airtight seal.

    • Weigh the entire assembly accurately.

    • Place the assembly in a controlled environment with a constant high humidity (e.g., a humidity chamber set to 75% RH) and temperature.

    • Periodically remove the assembly and weigh it to determine the amount of water vapor that has permeated through the film and been absorbed by the desiccant.

  • Data Analysis:

    • Plot the weight gain versus time. The slope of the linear portion of the graph represents the steady-state water vapor transmission rate (WVTR).

    • Calculate the water vapor permeability by normalizing the WVTR for the film thickness and the water vapor pressure difference across the film.

Formulation and Processing Considerations

The successful application of a PVAP enteric coating depends on both the formulation of the coating solution and the parameters of the coating process.

Coating Formulation

A typical aqueous PVAP enteric coating formulation includes the following components:

  • PVAP: The film-forming polymer.

  • Plasticizer: (e.g., triethyl citrate, polyethylene (B3416737) glycol) to increase the flexibility of the film and reduce its glass transition temperature.[14][18]

  • Anti-tacking Agent: (e.g., talc, colloidal silicon dioxide) to prevent tablets from sticking together during the coating process.[19][20]

  • Solvent: Typically a mixture of organic solvents or an aqueous dispersion. Aqueous-based coatings are increasingly preferred for environmental and safety reasons.[14]

  • Colorants and Opacifiers: (e.g., titanium dioxide, iron oxides) for aesthetic purposes and to protect from light.

The following diagram illustrates the key components of a PVAP coating formulation.

Coating_Formulation cluster_components Formulation Components Coating_Solution Aqueous PVAP Coating Solution PVAP PVAP (Film Former) Plasticizer Plasticizer (e.g., PEG, TEC) Anti_Tacking Anti-tacking Agent (e.g., Talc) Solvent Solvent (Aqueous/Organic) Colorant Colorant/Opacifier PVAP->Plasticizer Plasticizer->Anti_Tacking Anti_Tacking->Solvent Solvent->Colorant

Figure 3. Components of a PVAP Coating Formulation.
Coating Process Parameters

The application of the coating solution is typically performed in a pan coater. Key process parameters that need to be controlled include:

  • Spray Rate: The rate at which the coating solution is applied to the tablet bed.[21]

  • Inlet Air Temperature and Flow: Controls the drying of the coating.

  • Tablet Bed Temperature: A critical parameter that influences film formation and can affect drug stability.[21]

  • Pan Speed: Ensures uniform mixing and coating of the tablets.

  • Atomization Air Pressure: Affects the droplet size of the spray, which influences the quality of the film.

Careful control and optimization of these parameters are essential to achieve a uniform, defect-free enteric coating with the desired performance characteristics.

Conclusion

This compound is a versatile and effective polymer for enteric coating applications. Its mechanism of action is fundamentally based on its pH-dependent solubility, which allows for the targeted release of active pharmaceutical ingredients in the small intestine. A thorough understanding of its properties, supported by robust quantitative data and well-defined experimental protocols, is crucial for the successful development of stable and effective enteric-coated dosage forms. This guide provides a foundational framework for researchers and drug development professionals working with PVAP to achieve optimal formulation and performance.

References

Determining the Molecular Weight of Polyvinyl Acetate Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for determining the molecular weight of polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP), a critical polymer used in pharmaceutical enteric coatings. Understanding the molecular weight and its distribution is paramount as it directly influences the polymer's physicochemical properties and, consequently, the performance of the final drug product.[1][2] This guide details the principles and experimental protocols for three core techniques: Viscometry, Size Exclusion Chromatography (SEC), and Multi-Angle Light Scattering (MALS).

Introduction to Polyvinyl Acetate Phthalate (PVAP)

This compound is a synthetic polymer synthesized by the reaction of phthalic anhydride (B1165640) with partially hydrolyzed polyvinyl acetate.[1][3] Its pH-dependent solubility, remaining intact in the acidic environment of the stomach and dissolving in the more neutral pH of the small intestine, makes it an ideal material for enteric-coated dosage forms.[1] The molecular weight of PVAP is a key quality attribute that governs its viscosity, film-forming properties, and dissolution characteristics.

Viscometry: A Classical Approach to Molecular Weight Estimation

Solution viscometry is a classical and accessible method for determining the viscosity-average molecular weight (Mv) of polymers.[4][5][6] This technique relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules. The Mark-Houwink-Sakurada equation forms the theoretical basis for this method.[4]

2.1. The Mark-Houwink-Sakurada Equation

The relationship between the intrinsic viscosity [η] and the viscosity-average molecular weight (Mv) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

where:

  • [η] is the intrinsic viscosity, a measure of the polymer's contribution to the solution viscosity.

  • K and a are the Mark-Houwink constants, which are specific to a given polymer-solvent-temperature system.[4]

A critical prerequisite for calculating Mv from viscometry data is the availability of accurate K and a values.

2.2. Experimental Protocol: Capillary Viscometry

The intrinsic viscosity is determined experimentally by measuring the flow times of dilute polymer solutions and the pure solvent through a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.[4][7][8]

Experimental Workflow for Viscometry

Viscometry_Workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_calculation Data Analysis A Prepare stock solution of PVAP in a suitable solvent B Prepare a series of dilutions (e.g., 4-5 concentrations) A->B D Measure flow time of each PVAP solution (t) B->D C Measure flow time of pure solvent (t0) in a capillary viscometer E Calculate relative viscosity (η_rel = t/t0) and specific viscosity (η_sp = η_rel - 1) C->E D->E F Calculate reduced viscosity (η_red = η_sp / c) and inherent viscosity (η_inh = ln(η_rel) / c) E->F G Plot η_red and η_inh vs. concentration (c) F->G H Extrapolate to c=0 to determine intrinsic viscosity [η] G->H I Calculate Mv using the Mark-Houwink equation H->I

Caption: Workflow for determining viscosity-average molecular weight.

Detailed Methodology:

  • Solvent Selection: Choose a solvent in which PVAP is fully soluble at the desired temperature. Methanol or acetone (B3395972) are potential candidates.[3]

  • Solution Preparation: Prepare a stock solution of PVAP of known concentration (e.g., 1 g/dL). From this stock, prepare a series of dilutions to obtain at least four different concentrations.

  • Temperature Control: Place the viscometer in a constant temperature bath to ensure all measurements are taken at a precise and stable temperature.

  • Flow Time Measurement:

    • Measure the flow time of the pure solvent through the capillary (t₀). Repeat for consistency.

    • For each polymer solution, measure the flow time (t) in the same viscometer.

  • Calculations:

    • Calculate the relative viscosity (ηᵣₑₗ = t/t₀) and specific viscosity (ηₛₚ = ηᵣₑₗ - 1).

    • Determine the reduced viscosity (ηᵣₑᏧ = ηₛₚ/c) and inherent viscosity (ηᵢₙₕ = ln(ηᵣₑₗ)/c).

  • Extrapolation to Intrinsic Viscosity: Plot both reduced viscosity and inherent viscosity against concentration. Extrapolate the two lines to zero concentration; the common intercept is the intrinsic viscosity [η].[5]

  • Molecular Weight Calculation: Use the determined intrinsic viscosity and the appropriate Mark-Houwink constants (K and a) to calculate the viscosity-average molecular weight (Mv).

2.3. Mark-Houwink Constants for PVAP

A significant challenge in applying viscometry to PVAP is the lack of readily available, published Mark-Houwink constants (K and a) specifically for this polymer. These constants are essential for the final molecular weight calculation.

However, Mark-Houwink constants for the precursor polymer, polyvinyl acetate (PVAc), are available in the literature for various solvents. For instance, in acetone, values for K and a have been reported.[9] While not ideal, in the absence of PVAP-specific constants, one might consider using PVAc values as a rough estimation, acknowledging the potential for significant inaccuracy due to the chemical modification (phthalation) of the polymer. For rigorous analysis, it is recommended to experimentally determine the Mark-Houwink constants for PVAP in the chosen solvent system by calibrating with PVAP standards of known molecular weight, as determined by an absolute method like SEC-MALS.

Size Exclusion Chromatography (SEC): A Powerful Separation Technique

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used and powerful technique for determining the molecular weight distribution of polymers.[1][2] It separates molecules based on their hydrodynamic volume in solution.

3.1. Principle of SEC

In SEC, a polymer solution is passed through a column packed with porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution. By calibrating the column with a series of well-characterized polymer standards of known molecular weight, a calibration curve of log(Molecular Weight) versus elution time can be constructed. The molecular weight distribution of an unknown sample can then be determined by comparing its elution profile to this calibration curve.

3.2. Experimental Protocol: SEC Analysis of PVAP

A typical SEC system consists of a pump, an injector, a set of columns, and one or more detectors (e.g., refractive index, UV, light scattering).

Experimental Workflow for SEC

SEC_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Dissolve PVAP in a suitable mobile phase (e.g., THF) B Filter the sample solution A->B D Inject the prepared PVAP solution B->D C Equilibrate the SEC system with the mobile phase C->D E Separate molecules based on hydrodynamic volume D->E F Detect eluting molecules (e.g., with an RI detector) E->F G Generate a chromatogram (detector response vs. time) F->G H Use a calibration curve (from standards) to convert elution time to molecular weight G->H I Calculate Mn, Mw, Mz, and PDI H->I

Caption: Workflow for Size Exclusion Chromatography analysis.

Detailed Methodology:

  • Mobile Phase Selection: A suitable solvent that dissolves PVAP and is compatible with the SEC columns and detectors is required. Tetrahydrofuran (THF) is a common solvent for polyvinyl esters.[1]

  • Column Selection: A set of SEC columns with a suitable pore size range to cover the expected molecular weight distribution of the PVAP sample should be chosen.

  • Sample Preparation:

    • Dissolve the PVAP sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

    • Filter the solution through a solvent-resistant membrane filter (e.g., 0.45 µm) to remove any particulate matter.

  • Instrumental Conditions:

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Injection Volume: Typically 50-100 µL.

    • Temperature: The analysis is usually performed at a constant temperature to ensure reproducible elution times.

  • Calibration: Inject a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve.

  • Data Analysis: The elution profile of the PVAP sample is recorded, and the calibration curve is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).

3.3. Quantitative Data from SEC

The primary outputs of an SEC analysis are the molecular weight averages and the polydispersity index, which are summarized in the table below.

ParameterDescriptionSignificance for PVAP
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample divided by the total number of polymer molecules.Influences properties like osmotic pressure and end-group analysis.
Weight-Average Molecular Weight (Mw) An average that is more sensitive to the presence of higher molecular weight molecules.Correlates well with properties like viscosity and mechanical strength.
Z-Average Molecular Weight (Mz) An average that is even more sensitive to high molecular weight species.Relates to properties like melt elasticity.
Polydispersity Index (PDI) The ratio of Mw to Mn (PDI = Mw/Mn).A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample, while higher values indicate a broader distribution.

Multi-Angle Light Scattering (MALS): An Absolute Method

Multi-Angle Light Scattering (MALS) is a powerful detection technique that, when coupled with SEC (SEC-MALS), allows for the determination of the absolute molecular weight of a polymer without the need for column calibration with standards.[10][11][12]

4.1. Principle of MALS

The intensity of light scattered by a polymer molecule in solution is directly proportional to its molecular weight and concentration. A MALS detector measures the scattered light at multiple angles simultaneously. By analyzing the angular dependence of the scattered light, both the molecular weight and the radius of gyration (a measure of molecular size) can be determined at each point across the elution profile from the SEC column.

4.2. Experimental Protocol: SEC-MALS Analysis of PVAP

The experimental setup for SEC-MALS is similar to that of conventional SEC, with the addition of a MALS detector in-line after the SEC column(s) and before or after the concentration detector (e.g., a differential refractive index detector).

Logical Flow of SEC-MALS Data Analysis

SECMALS_Logic cluster_input Inputs at each elution slice cluster_processing Calculation cluster_output Outputs A Light scattering intensity (from MALS detector) D Debye Plot Analysis (at each time point) A->D B Concentration (from RI detector) B->D C dn/dc value (refractive index increment) C->D E Absolute Molecular Weight (at each elution slice) D->E F Radius of Gyration (Rg) (if molecule is large enough) D->F G Molecular Weight Distribution E->G H Mn, Mw, PDI G->H

Caption: Data analysis workflow for SEC-MALS.

Detailed Methodology:

  • System Setup: The SEC system is set up as described previously, with the MALS detector and a concentration detector (typically a differential refractive index, dRI, detector) placed in series after the column.

  • dn/dc Determination: A crucial parameter for MALS analysis is the refractive index increment (dn/dc), which is a measure of the change in refractive index of the solution with a change in solute concentration. This value is specific to the polymer-solvent-temperature system and must be known or determined experimentally.

  • Analysis: The PVAP sample is prepared and injected as in a standard SEC experiment.

  • Data Acquisition and Processing: The software collects data from both the MALS and dRI detectors simultaneously. At each elution volume (slice) of the chromatogram, the software uses the light scattering intensity, the concentration, and the dn/dc value to calculate the absolute molecular weight. This allows for the construction of a molecular weight distribution and the calculation of Mn, Mw, and PDI without relying on column calibration.

Summary of Techniques and Data

The following table summarizes the key aspects of the three techniques discussed for the determination of PVAP molecular weight.

TechniquePrincipleOutputKey Considerations
Viscometry Relates intrinsic viscosity to molecular weight via the Mark-Houwink equation.Viscosity-Average Molecular Weight (Mv)Requires known Mark-Houwink constants (K and a) for PVAP, which are not readily available.
Size Exclusion Chromatography (SEC/GPC) Separation based on hydrodynamic volume.Mn, Mw, Mz, PDI (relative to calibration standards)Relies on accurate column calibration with appropriate standards.
SEC with Multi-Angle Light Scattering (SEC-MALS) Measures absolute molecular weight based on light scattering principles.Absolute Mn, Mw, Mz, PDI, and Radius of Gyration (Rg)Requires knowledge of the refractive index increment (dn/dc) of PVAP in the mobile phase.

Typical Molecular Weight Data for PVAP

Obtaining a comprehensive list of molecular weights for various commercial grades of PVAP is challenging as this information is often proprietary. However, some sources indicate an average molecular weight for certain PVAP products. For example, one source lists an average molecular weight of 54,000 Da.[13] It is important to note that PVAP is a polydisperse polymer, meaning a given sample will contain a range of molecular weights.[14] For specific grades, it is recommended to consult the manufacturer's technical datasheets or perform the analyses described in this guide. For instance, Colorcon provides information on their Sureteric® and Opadry® Enteric products which utilize PVAP.[8][15][16]

Conclusion

The determination of the molecular weight of this compound is crucial for ensuring its consistent performance in pharmaceutical applications. While viscometry offers a simple and cost-effective estimation, its accuracy for PVAP is hampered by the lack of published Mark-Houwink constants. Size Exclusion Chromatography provides a detailed molecular weight distribution but is a relative method dependent on calibration. For the most accurate and absolute determination of molecular weight and its distribution, SEC coupled with a Multi-Angle Light Scattering detector is the recommended technique. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the desired level of accuracy. For researchers and drug development professionals, a thorough characterization of PVAP's molecular weight is an essential step in developing robust and reliable enteric-coated drug products.

References

An In-depth Technical Guide to the Solubility Characteristics of Polyvinyl Acetate Phthalate (PVAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is a key functional polymer in the pharmaceutical industry, primarily utilized for the enteric coating of solid dosage forms. Its pH-dependent solubility profile is critical to its function, ensuring drug stability in the acidic environment of the stomach and facilitating release in the neutral to alkaline conditions of the small intestine. This technical guide provides a comprehensive overview of the solubility characteristics of PVAP, including its chemical structure, the mechanism of its pH-dependent solubility, and its solubility in various solvents. Detailed experimental protocols for solubility determination and characterization are also presented to aid researchers in their formulation development efforts.

Introduction

Polyvinyl acetate phthalate (PVAP) is a synthetic copolymer of vinyl acetate and vinyl phthalate.[1] It is a white to off-white, free-flowing powder, sometimes with a slight odor of acetic acid.[2][3] The polymer's primary application in pharmaceuticals is as an enteric coating material for tablets and capsules.[4][5] This application leverages its unique solubility profile: it remains insoluble in the highly acidic environment of the stomach (pH 1-3) but readily dissolves in the mildly acidic to neutral pH of the small intestine (pH > 5).[4][6] This targeted drug delivery protects acid-labile active pharmaceutical ingredients (APIs) from degradation in the stomach and prevents gastric irritation from certain drugs.[3][5]

Chemical Structure and Physicochemical Properties

PVAP is synthesized by the reaction of partially hydrolyzed polyvinyl acetate with phthalic anhydride.[4] This process results in the esterification of some of the hydroxyl groups on the polyvinyl acetate backbone with phthalic acid, leaving one carboxylic acid group free on the phthalate moiety.[4] It is this free carboxylic group that imparts the pH-dependent solubility to the polymer.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number34481-48-6[4][]
AppearanceWhite to off-white, free-flowing powder[2][3]
OdorMay have a slight odor of acetic acid[2]
Molecular WeightVaries depending on the grade[8]
Phthalyl Content55.0% to 62.0%[9][10]
Glass Transition Temperature (Tg)A smaller one at 46°C and a more prominent one at 116°C[8]

Solubility Characteristics

The solubility of PVAP is governed by the ionization of the free carboxylic acid groups on the phthalate moieties. This pH-dependent behavior is the cornerstone of its application in enteric coatings.

pH-Dependent Solubility

In the acidic environment of the stomach (low pH), the carboxylic acid groups remain protonated and unionized, rendering the polymer insoluble in aqueous media.[11][12] As the dosage form transitions to the higher pH of the small intestine, the carboxylic acid groups deprotonate and ionize, leading to electrostatic repulsion between the polymer chains. This repulsion, coupled with the hydration of the ionized groups, causes the polymer to swell and dissolve, releasing the encapsulated drug.[12] The onset of aqueous dissolution for PVAP typically begins at a pH of about 5.0.[2][3] This sharp solubility response occurs between pH 4.5 and 5.0, which is lower than many other enteric polymers.[2]

Solubility in Organic Solvents

PVAP exhibits solubility in a range of organic solvents, which is crucial for the coating process. The choice of solvent can significantly impact the properties of the resulting film coat.[13]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReferences
EthanolSoluble[2][]
MethanolSoluble[2][]
AcetoneSparingly soluble[2][]
Propan-2-olSparingly soluble[2][]
ChloroformPractically insoluble[2][]
DichloromethanePractically insoluble[2][]
WaterPractically insoluble[2][]
Ethyl acetateFreely soluble (for Polyvinyl acetate)[14]

Note: "Soluble," "sparingly soluble," and "practically insoluble" are qualitative terms from pharmacopeial standards. Quantitative data can vary with the specific grade of PVAP and the temperature.

Factors Influencing Solubility

Several factors can influence the solubility of PVAP:

  • Temperature: An increase in temperature generally enhances the solubility of polymers in organic solvents. For aqueous dispersions, temperature can affect the viscosity of PVAP melts, with higher temperatures leading to lower viscosity and improved flow properties.[4]

  • Ionic Strength: The solubility of PVAP in buffer solutions can be influenced by the ionic strength of the medium.[2]

  • Plasticizers: Plasticizers are often incorporated into PVAP formulations to improve the flexibility of the enteric coating and to facilitate processing, such as in hot-melt extrusion.[4][8] Common plasticizers compatible with PVAP include glyceryl triacetate, triethyl citrate, diethyl phthalate, and polyethylene (B3416737) glycol (PEG) 400.[2] The addition of plasticizers like PEG 3000 can lower the glass transition temperature of PVAP, making it more processable.[8][15]

Experimental Protocols for Solubility Determination

Accurate determination of PVAP solubility is essential for formulation development. The following are generalized protocols for key experiments.

Protocol for Determining pH-Dependent Solubility

This protocol is designed to determine the pH at which PVAP begins to dissolve.

Materials:

  • This compound (PVAP) powder

  • Buffer solutions of varying pH (e.g., pH 1.2, 4.5, 5.0, 5.5, 6.8, 7.4)

  • Magnetic stirrer and stir bars

  • Beakers or flasks

  • UV-Vis Spectrophotometer or HPLC

  • 0.45 µm syringe filters

Procedure:

  • Prepare a series of buffer solutions with precise pH values.

  • Add a known excess amount of PVAP powder to a fixed volume of each buffer solution in separate flasks.

  • Stir the suspensions at a constant speed and temperature (e.g., 37°C to simulate physiological conditions) for a predetermined period (e.g., 2 hours) to ensure equilibrium is reached.

  • After stirring, allow the suspensions to settle.

  • Withdraw a sample from the supernatant of each flask and filter it through a 0.45 µm syringe filter to remove any undissolved polymer.

  • Analyze the concentration of dissolved PVAP in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved PVAP against the pH of the buffer solutions to determine the pH-solubility profile.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a method to determine the solubility of PVAP in various organic solvents.

Materials:

  • This compound (PVAP) powder

  • A range of organic solvents (e.g., ethanol, methanol, acetone)

  • Sealed glass vials or flasks

  • Shaker or orbital incubator

  • Analytical balance

  • Evaporating dish or vacuum oven

Procedure:

  • Add an excess amount of PVAP powder to a known volume of a specific organic solvent in a sealed vial.

  • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure saturation.

  • After reaching equilibrium, allow the undissolved polymer to settle.

  • Carefully decant a known volume of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporate the solvent from the dish in a fume hood or a vacuum oven at a controlled temperature until a constant weight of the dried polymer is achieved.

  • Calculate the solubility of PVAP in the solvent in terms of mass per unit volume (e.g., g/L or mg/mL).

  • Repeat the procedure for each organic solvent of interest.

Visualizations

pH-Dependent Solubility Mechanism of PVAP

pH_Solubility_Mechanism cluster_stomach Stomach (Low pH) cluster_intestine Small Intestine (Higher pH) Stomach PVAP in Acidic Environment Protonated Carboxylic Groups (R-COOH) Protonated & Unionized Stomach->Protonated H+ Intestine PVAP in Neutral/Alkaline Environment Insoluble Insoluble Polymer Protonated->Insoluble Deprotonated Carboxylic Groups (R-COO-) Deprotonated & Ionized Intestine->Deprotonated OH- Soluble Soluble Polymer (Drug Release) Deprotonated->Soluble

Caption: Mechanism of pH-dependent solubility of PVAP.

Experimental Workflow for Determining pH-Dependent Solubility

Solubility_Workflow A Prepare Buffer Solutions (Varying pH) B Add Excess PVAP to Buffers A->B C Equilibrate with Stirring (Constant Temperature) B->C D Sample and Filter Supernatant C->D E Analyze PVAP Concentration (e.g., UV-Vis, HPLC) D->E F Plot Solubility vs. pH E->F G Determine pH-Solubility Profile F->G

Caption: Workflow for pH-dependent solubility determination.

Conclusion

This compound's well-defined pH-dependent solubility makes it an indispensable excipient in the development of enteric-coated drug products. A thorough understanding of its solubility characteristics in various aqueous and organic media, along with the factors that influence them, is paramount for successful formulation design and manufacturing. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of PVAP in advanced drug delivery systems.

References

Introduction to Polyvinyl Alcohol-Polyethylene Glycol (PVAP) Graft Copolymer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Degree of Hydrolysis in PVAP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Polyvinyl alcohol-polyethylene glycol (PVAP) graft copolymer is a functional polymer increasingly utilized in the pharmaceutical industry, particularly for its role as a film-forming agent, stabilizer, and solubilizer in drug formulations.[1] It is synthesized by grafting polyethylene (B3416737) glycol (PEG) onto a polyvinyl alcohol (PVA) backbone. The unique properties of PVAP stem from the combination of the hydrophilic, flexible PEG chains and the versatile PVA backbone, whose characteristics are critically determined during its own synthesis.

PVA itself is not produced by the direct polymerization of its monomer, vinyl alcohol, as this monomer is unstable and tautomerizes to the more stable acetaldehyde.[2] Instead, PVA is synthesized through the hydrolysis of polyvinyl acetate (B1210297) (PVAc).[3][4] The extent of this hydrolysis reaction, known as the degree of hydrolysis (DH) , is a paramount parameter. It defines the percentage of acetate groups in the precursor PVAc that have been converted into hydroxyl groups.[5] This degree of hydrolysis directly dictates the physicochemical properties of the resulting PVA, and consequently, the final PVAP copolymer. For drug development professionals, understanding and controlling the DH is essential for tailoring the copolymer's performance in areas such as enhancing the solubility of poorly water-soluble drugs and controlling drug release kinetics.[5][6]

The Synthesis Pathway: From PVAc to PVAP

The creation of PVAP is a multi-step process that begins with the polymerization of vinyl acetate, followed by a crucial hydrolysis step to form PVA, and finally, the grafting of PEG. The most common commercial method involves grafting polyvinyl acetate onto a PEG backbone first, followed by hydrolysis of the acetate side chains.[1]

Step 1: Polyvinyl Acetate (PVAc) Synthesis

The process starts with the free-radical polymerization of vinyl acetate monomer to produce the precursor polymer, polyvinyl acetate.[7] This is a standard polymerization reaction that forms the long-chain structure of the polymer.

Step 2: Grafting and Hydrolysis

The PVAP copolymer is typically produced by first grafting PVAc onto a PEG backbone. This is followed by the hydrolysis (or alcoholysis) of the polyvinyl acetate side chains.[1] This hydrolysis reaction is the critical stage where the degree of hydrolysis is set. It involves treating the PVAc-g-PEG polymer with a strong base, such as sodium hydroxide (B78521) (NaOH), in an alcohol solvent like methanol.[4] The base catalyzes the replacement of the acetate groups (-COCH₃) with hydroxyl groups (-OH).[3]

The degree of hydrolysis is precisely controlled by manipulating reaction conditions such as reaction time, temperature, and the concentration of the catalyst.[2][8] By stopping the reaction at a specific point, a desired percentage of acetate groups can be left on the polymer backbone, resulting in partially hydrolyzed PVA chains grafted onto the PEG core.[8][9]

PVAP_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product VAM Vinyl Acetate Monomer Polymerization Polymerization & Grafting VAM->Polymerization PEG Polyethylene Glycol (PEG) PEG->Polymerization Hydrolysis Base-Catalyzed Hydrolysis Polymerization->Hydrolysis Forms PVAc-g-PEG Intermediate PVAP PVAP Graft Copolymer Hydrolysis->PVAP Controls Degree of Hydrolysis (DH) DH_Impact DH Degree of Hydrolysis (DH) Solubility Water Solubility DH->Solubility Crystallinity Crystallinity DH->Crystallinity Thermal Thermal Properties (Tg, Tm) DH->Thermal Mechanical Mechanical Properties DH->Mechanical HighSol Partially hydrolyzed (lower DH) is more soluble in cold water. Solubility->HighSol LowSol Fully hydrolyzed (higher DH) is less soluble in cold water. Solubility->LowSol HighCryst Higher DH increases H-bonding, leading to higher crystallinity. Crystallinity->HighCryst HighTg Higher DH leads to higher glass transition (Tg) and melting (Tm) temperatures. Thermal->HighTg HighStrength Higher DH results in stronger, more rigid films. Mechanical->HighStrength Flexibility Lower DH results in more flexible films. Mechanical->Flexibility

References

Unveiling the Thermal Behavior of Polyvinyl Acetate Phthalate: A Technical Guide to its Glass Transition Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP), a critical parameter influencing its application in pharmaceutical formulations, particularly in enteric coatings and amorphous solid dispersions. Understanding the Tg is paramount for predicting the physical stability, processing conditions, and performance of PVAP-based drug delivery systems.

Glass Transition Temperature of Polyvinyl Acetate Phthalate

This compound, an amorphous polymer, does not exhibit a sharp melting point but rather a glass transition, a reversible transition from a hard, glassy state to a more flexible, rubbery state.[1][2] This transition occurs over a temperature range, and the reported Tg value can be influenced by the measurement technique, heating or cooling rate, and the thermal history of the sample.[3][4][5]

Interestingly, studies have revealed that PVAP can exhibit two glass transition temperatures.[6][7][8] A lower Tg is sometimes observed around 46°C, which may be attributed to the presence of polyvinyl acetate impurities, as the Tg of pure polyvinyl acetate is approximately 38°C.[6][8] A second, more prominent glass transition is consistently reported at a higher temperature.

Quantitative Data Summary

The following table summarizes the reported glass transition temperatures for neat PVAP and in a blend with a plasticizer.

MaterialGlass Transition Temperature (Tg)Measurement TechniqueReference
Neat this compound (PVAP)46.3 ± 0.7 °C / 116.0 ± 0.6 °CModulated Differential Scanning Calorimetry (mDSC)[6]
Neat this compound (PVAP)115 °CDifferential Scanning Calorimetry (DSC)[9]
Neat this compound (PVAP)46°C and 116°CDifferential Scanning Calorimetry (DSC)[7][8]
This compound (PVAP) with 10% (w/w) PEG 300065.7 ± 0.1 °CNot Specified[7][8]

Factors Influencing the Glass Transition Temperature of PVAP

Several factors can significantly impact the glass transition temperature of PVAP, which is crucial for formulation development and processing.

  • Molecular Weight: As with many polymers, the glass transition temperature of PVAP is expected to increase with increasing molecular weight.[6][10][11] This is due to the reduced mobility of longer polymer chains.

  • Phthalate Content: The degree of phthalyl substitution on the polyvinyl acetate backbone influences the polymer's properties. While not explicitly quantified in the provided search results for Tg, variations in phthalate content between different grades of PVAP could contribute to the range of reported Tg values.

  • Plasticizers: The addition of plasticizers, such as polyethylene (B3416737) glycol (PEG) 3000, significantly lowers the Tg of PVAP.[7][8] Plasticizers increase the free volume between polymer chains, enhancing their mobility and reducing the temperature at which the material transitions from a glassy to a rubbery state.[10] This is a critical consideration in techniques like hot-melt extrusion, where a lower processing temperature is often desirable to prevent thermal degradation of the drug or polymer.[9][12]

  • Moisture Content: Water can act as a plasticizer for many hydrophilic polymers, leading to a decrease in Tg.[10][13] Therefore, the moisture content of a PVAP sample can affect its measured glass transition temperature.

Experimental Protocols for Determining Glass Transition Temperature

The most common and well-established technique for determining the Tg of polymers like PVAP is Differential Scanning Calorimetry (DSC).[5][14][15] Other thermo-analytical methods such as Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA) can also be employed.[3][4][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] The glass transition is observed as a step-like change in the heat capacity of the material.[2]

Detailed Experimental Protocol (based on typical DSC procedures):

  • Sample Preparation: Accurately weigh 5-10 mg of the PVAP sample into a standard aluminum DSC pan.[15] Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected final Tg (e.g., 150°C) at a controlled heating rate, typically 10°C/min.[15] This scan is performed to erase the thermal history of the polymer.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.

  • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.[17]

  • Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[2][13] This can be calculated using the half-height method or the inflection point of the transition.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical properties of a material as a function of temperature, frequency, and time. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the tan delta (the ratio of loss modulus to storage modulus).

General Experimental Protocol:

  • Sample Preparation: Prepare a rectangular film or a molded bar of PVAP with defined dimensions.

  • Test Mode: Select an appropriate deformation mode, such as tensile, three-point bending, or cantilever.

  • Thermal Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate (e.g., 3-5°C/min).

  • Oscillation Parameters: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

  • Data Analysis: The Tg can be reported as the temperature at the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.[14]

Workflow for Glass Transition Temperature Determination

The following diagram illustrates a typical workflow for determining the glass transition temperature of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Reporting Sample PVAP Sample Weighing Weigh 5-10 mg Sample->Weighing Encapsulation Encapsulate in DSC Pan Weighing->Encapsulation DSC_Instrument DSC Instrument Setup Encapsulation->DSC_Instrument Heating_Cycle Heat-Cool-Heat Cycle (e.g., 10°C/min) DSC_Instrument->Heating_Cycle Data_Acquisition Acquire Heat Flow vs. Temperature Data Heating_Cycle->Data_Acquisition Plot_Data Plot Thermogram Data_Acquisition->Plot_Data Determine_Tg Determine Tg (Midpoint of Transition) Plot_Data->Determine_Tg Report Report Tg Value Determine_Tg->Report

Workflow for Tg determination of PVAP using DSC.

Conclusion

The glass transition temperature is a fundamental property of this compound that dictates its physical state and performance in pharmaceutical applications. The presence of two Tgs and the significant influence of plasticizers highlight the importance of thorough thermal characterization during formulation development. Differential Scanning Calorimetry is the primary and most accessible technique for accurately determining the Tg of PVAP, providing crucial data for optimizing processing parameters and ensuring the stability and efficacy of the final drug product. This guide provides the foundational knowledge for researchers and scientists to confidently approach the thermal analysis of this versatile polymer.

References

PVAP polymer chemistry and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) for Pharmaceutical Applications

Introduction

Polyvinyl Acetate Phthalate (PVAP) is a synthetic copolymer extensively utilized in the pharmaceutical industry, primarily as a functional excipient for enteric coatings of oral solid dosage forms.[1][2] It is a reaction product of phthalic anhydride (B1165640) with a partially hydrolyzed form of polyvinyl acetate.[2][3] The unique chemical architecture of PVAP, featuring a combination of hydrophobic acetate groups and pH-sensitive phthalate moieties, imparts a distinct pH-dependent solubility profile. This property makes it an ideal polymer for protecting acid-labile drugs from the harsh gastric environment and for preventing gastric irritation from certain active pharmaceutical ingredients (APIs).[1][4]

This technical guide provides a comprehensive overview of the core chemistry of PVAP, its functional groups, and its physicochemical properties. It details the synthesis and characterization of the polymer and its critical role in advanced drug delivery systems, such as amorphous solid dispersions (ASDs) for enhancing the bioavailability of poorly soluble drugs.[1][5] Detailed experimental protocols and data are provided to support researchers, scientists, and drug development professionals in the application of PVAP.

Polymer Chemistry and Synthesis

The synthesis of PVAP is a multi-step process that begins with the production of its precursor, polyvinyl acetate (PVAc), followed by chemical modifications to introduce the necessary functional groups.[6]

Synthesis Pathway
  • Step 1: Polymerization of Vinyl Acetate: The process starts with the free-radical polymerization of the vinyl acetate monomer to produce polyvinyl acetate (PVAc).[6][7] This is typically carried out via emulsion or suspension polymerization on an industrial scale.[6][8]

  • Step 2: Partial Hydrolysis (Saponification): The resulting PVAc undergoes partial hydrolysis. In this reaction, a controlled portion of the acetate ester groups are converted into hydroxyl (-OH) groups.[6][7] The degree of hydrolysis is a critical parameter, as it determines the number of available sites for the subsequent esterification step and influences the final properties of the PVAP polymer.[6]

  • Step 3: Esterification with Phthalic Anhydride: The partially hydrolyzed polyvinyl acetate is then reacted with phthalic anhydride. The hydroxyl groups on the polymer backbone act as nucleophiles, attacking the carbonyl carbon of the phthalic anhydride. This reaction opens the anhydride ring and forms a mono-ester of phthalic acid, leaving a free carboxylic acid group.[1][9] This final step introduces the phthalyl groups that confer the polymer's pH-dependent solubility.[1]

PVAP_Synthesis cluster_2 Step 3: Esterification Monomer Vinyl Acetate Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator PVAc Polyvinyl Acetate (PVAc) Polymerization->PVAc PVAc_hydrolysis Polyvinyl Acetate (PVAc) Hydrolysis Partial Hydrolysis (Saponification) PVAc_hydrolysis->Hydrolysis Base PartiallyHydrolyzedPVAc Partially Hydrolyzed PVAc (contains -OH groups) Hydrolysis->PartiallyHydrolyzedPVAc PartiallyHydrolyzedPVAc_ester Partially Hydrolyzed PVAc Esterification Esterification PartiallyHydrolyzedPVAc_ester->Esterification PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Esterification PVAP This compound (PVAP) Esterification->PVAP

Diagram 1. Synthetic pathway for this compound (PVAP).
Key Functional Groups

The functionality of PVAP is derived from the three main substituent groups along its polyvinyl backbone:

  • Acetate Group (-OCOCH₃): This is the primary repeating unit from the original polyvinyl acetate. These groups are hydrophobic and contribute to the polymer's insolubility in aqueous media at low pH.

  • Hydroxyl Group (-OH): Resulting from the partial hydrolysis of acetate groups, these are hydrophilic sites on the polymer chain. They are the reactive sites for the subsequent esterification with phthalic anhydride.[10]

  • Phthalyl Group (-OCOC₆H₄COOH): This is the key functional group responsible for the enteric properties of PVAP. The free carboxylic acid on the phthalate moiety is protonated and non-ionized in the highly acidic environment of the stomach (pH 1-3), rendering the polymer insoluble. As the polymer transits to the more alkaline environment of the small intestine (pH > 5), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻).[1][11] This ionization leads to electrostatic repulsion along the polymer chain, causing it to uncoil and dissolve.[4]

Physicochemical Properties

PVAP is predominantly an amorphous polymer, a characteristic confirmed by X-ray Powder Diffraction (XRPD) which shows a diffuse "halo" pattern rather than sharp peaks indicative of a crystalline structure.[6] This amorphous nature is crucial for its ability to form flexible and coherent films in coating applications.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of PVAP

PropertyValueNotes
pH-Dependent Solubility Insoluble below pH 4.5; Soluble above pH 5.0.[1][12][13]Exhibits a sharp solubility response, ideal for enteric protection. Solubility is also influenced by ionic strength.[13]
<0.1 mg/mL (at pH 1.2).[9]
>50 mg/mL (at pH 6.8).[9]
Glass Transition Temp. (Tg) Biphasic: 46°C (minor) and 116°C (major).[6]The presence of two Tgs suggests distinct polymer chain mobilities.
65.7 ± 0.1 °C (for a 90:10 w/w blend with PEG 3000).[6][9]Plasticizers like PEG 3000 are used to lower the Tg, facilitating processes like hot-melt extrusion.[1]
Phthalyl Group Content 55.0% to 62.0%.[3]Calculated on an anhydrous, acid-free basis. This content is critical for the polymer's enteric performance.
Viscosity 7 to 11 centipoises.[3]Determined for a 15 g (anhydrous basis) in 85 g of methanol (B129727) solution at 25°C.[3]
Thermal Stability Decomposes above 200°C.[9]Thermal decomposition yields volatile byproducts, primarily acetic acid and phthalic anhydride.[9]
Water Content Not more than 5.0%.[3]As per USP monograph.

Applications in Drug Delivery

Enteric Coating

The primary application of PVAP is as an enteric coating material for tablets and capsules.[2][] The polymer's pH-dependent solubility provides a reliable mechanism for gastro-resistant formulations.

Mechanism of Action:

  • Stomach (Acidic pH): At the low pH of the stomach (pH 1-3), the carboxylic acid groups on the phthalate moieties of PVAP remain protonated (-COOH). This makes the polymer non-ionized and insoluble in the gastric fluid, keeping the coating intact.[11] This protects the API from acid degradation and prevents the API from irritating the gastric mucosa.[4][13]

  • Intestine (Neutral/Alkaline pH): Upon entering the duodenum, where the pH rises to 5 and above, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting negative charges along the polymer backbone cause electrostatic repulsion, leading to the rapid dissolution of the coating and the release of the API in the small intestine for absorption.[4][11]

Enteric_Mechanism cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH > 5) Tablet_Stomach Enteric Coated Tablet PVAP_Insoluble PVAP Coating is Insoluble (-COOH groups are protonated) Tablet_Stomach->PVAP_Insoluble Low pH API_Protected API is Protected PVAP_Insoluble->API_Protected Result Transit Gastric Emptying API_Protected->Transit Tablet_Intestine Enteric Coated Tablet PVAP_Soluble PVAP Coating Dissolves (-COO⁻ groups are ionized) Tablet_Intestine->PVAP_Soluble Higher pH API_Released API is Released for Absorption PVAP_Soluble->API_Released Result Transit->Tablet_Intestine

Diagram 2. Mechanism of pH-dependent drug release from a PVAP-coated dosage form.
Amorphous Solid Dispersions (ASDs)

PVAP is increasingly used as a polymeric carrier in the formulation of amorphous solid dispersions (ASDs) to improve the solubility and bioavailability of poorly water-soluble drugs. ASDs are systems where the drug is molecularly dispersed in a polymer matrix in an amorphous state.

This is often achieved using hot-melt extrusion (HME), a process where the API, polymer, and a plasticizer are mixed and heated to form a homogenous extrudate.[5][9] Neat PVAP is difficult to extrude, but the addition of a plasticizer like polyethylene (B3416737) glycol (PEG) 3000 (e.g., at 10% w/w) lowers the processing temperature and facilitates extrusion.[1][5][15] The resulting PVAP-based ASD can maintain the drug in a supersaturated state in the intestinal fluid, enhancing its absorption.[1] Studies have shown that the dissolution performance of indomethacin-PVAP ASDs is superior to formulations with other common polymers like HPMCAS at pH 5.5.[5][15]

However, HME processing conditions must be carefully controlled, as higher temperatures and longer residence times can lead to thermal degradation of PVAP, increasing the levels of free phthalic and acetic acid.[1]

Table 2: Influence of Hot-Melt Extrusion (HME) Parameters on PVAP Degradation (Data adapted from studies on PVAP extrudates)[1]

HME Temperature (°C)Feed Rate ( g/min )Free Phthalic Acid (%)Free Acetic Acid (%)
Unprocessed PVAP-0.70 ± 0.010.66 ± 0.01
12014.32 ± 0.070.75 ± 0.01
12033.50 ± 0.050.70 ± 0.01
14016.20 ± 0.060.94 ± 0.01
14034.53 ± 0.030.80 ± 0.01

Experimental Protocols

Detailed characterization is essential to ensure the quality and performance of PVAP for pharmaceutical use.

Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_analysis Data Analysis start PVAP Sample sec Size Exclusion Chromatography (SEC) [Molecular Weight & Distribution] start->sec dsc Differential Scanning Calorimetry (DSC) [Glass Transition Temperature (Tg)] start->dsc ftir FTIR Spectroscopy [Functional Group Identification] start->ftir viscometry Viscometry [Apparent Viscosity] start->viscometry mw_data Molecular Weight (Mw, Mn) Polydispersity Index (PDI) sec->mw_data tg_data Tg Onset & Midpoint dsc->tg_data spectra_data Characteristic Peak Analysis (Ester, Carboxylic Acid) ftir->spectra_data viscosity_data Viscosity (cP) viscometry->viscosity_data end PVAP Quality Assessment mw_data->end tg_data->end spectra_data->end viscosity_data->end

References

A Comprehensive Technical Guide to the Historical Development of Polyvinyl Acetate Phthalate (PVAP) in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) has established itself as a versatile and reliable polymer in the pharmaceutical industry, primarily recognized for its role as an enteric coating agent. Its unique pH-dependent solubility profile ensures that oral solid dosage forms bypass the acidic environment of the stomach and release their active pharmaceutical ingredients (APIs) in the more alkaline milieu of the small intestine. This targeted drug delivery mechanism is crucial for protecting acid-labile drugs, preventing gastric irritation, and achieving desired therapeutic outcomes. More recently, the application of PVAP has expanded to advanced drug delivery systems, such as amorphous solid dispersions prepared by hot-melt extrusion, to enhance the bioavailability of poorly soluble drugs. This technical guide provides an in-depth exploration of the historical development, synthesis, characterization, and application of PVAP in drug delivery, offering valuable insights for researchers and drug development professionals.

Historical Development

The journey of enteric coating technology began in the late 19th century with the use of natural materials like keratin (B1170402) and shellac.[1] While these early attempts laid the groundwork, they suffered from inconsistencies in performance. The mid-20th century saw the advent of synthetic polymers, offering more reproducible and reliable enteric protection.

Polyvinyl acetate (PVAc) was first discovered in Germany in 1912 by Fritz Klatte.[2] However, it was the subsequent modification of this polymer that led to the development of PVAP. A key milestone in the history of PVAP was the issuance of US Patent 2,897,122 in 1959, which described the synthesis of polyvinyl acetate phthalate and its application as an enteric coating material.[3] This patent highlighted the advantages of PVAP over its predecessors, such as cellulose (B213188) acetate phthalate (CAP), including its solubility in less hazardous solvents and its ability to form robust films.[3] This innovation marked a significant advancement in enteric coating technology, providing pharmaceutical scientists with a more versatile and reliable tool for controlled drug delivery.

Synthesis of this compound

The synthesis of PVAP is a multi-step process that begins with the polymerization of vinyl acetate to form polyvinyl acetate (PVAc). The PVAc is then partially hydrolyzed to introduce hydroxyl groups onto the polymer backbone. These hydroxyl groups are subsequently esterified with phthalic anhydride (B1165640) to yield the final PVAP polymer.[2][4] The degree of hydrolysis and the extent of phthalation are critical parameters that determine the final properties of the polymer, particularly its pH-dependent solubility.[4]

Key Synthesis Parameters and Their Influence
ParameterInfluence on PVAP Properties
Degree of Hydrolysis of PVAc Determines the number of available hydroxyl groups for esterification with phthalic anhydride. A higher degree of hydrolysis generally leads to a higher potential for phthalyl group incorporation.
Molar Ratio of Phthalic Anhydride to PVAc Directly influences the phthalyl content of the final polymer, which in turn governs the pH at which the polymer dissolves.
Reaction Temperature Affects the rate of the esterification reaction. Higher temperatures can increase the reaction rate but may also lead to polymer degradation if not carefully controlled.
Catalyst The choice and concentration of the catalyst (e.g., pyridine) can significantly impact the reaction kinetics and the final degree of substitution.
Reaction Time A longer reaction time generally leads to a higher degree of phthalation, up to a certain equilibrium point.

Diagram of PVAP Synthesis Workflow

G cluster_synthesis PVAP Synthesis Workflow start Start: Vinyl Acetate Monomer polymerization Free Radical Polymerization start->polymerization Initiator pvoh Partially Hydrolyzed Polyvinyl Acetate polymerization->pvoh Hydrolysis esterification Esterification with Phthalic Anhydride pvoh->esterification Phthalic Anhydride, Catalyst pvap This compound (PVAP) esterification->pvap purification Purification and Drying pvap->purification final_product Final PVAP Product purification->final_product

Caption: A simplified workflow for the synthesis of this compound (PVAP).

Physicochemical Properties and Characterization

The performance of PVAP in drug delivery applications is dictated by its physicochemical properties. Key properties include its molecular weight, phthalyl content, acetyl content, and viscosity. These properties are meticulously controlled during the manufacturing process to ensure batch-to-batch consistency and reliable performance.

Comparative Physicochemical Properties of Enteric Polymers
PropertyThis compound (PVAP)Cellulose Acetate Phthalate (CAP)Hypromellose Phthalate (HPMCP)
pH of Dissolution ~5.0~6.05.0 - 5.5
Phthalyl Content (%) 55.0 - 62.0[5]30.0 - 40.021.0 - 35.0
Moisture Permeability Lower than CAP[6]Higher than PVAP[6]Varies with grade
Mechanical Properties Forms strong, robust films[7]Can be brittleGood film-forming properties
Experimental Protocols for Characterization

1. Determination of Phthalyl Content (as per USP-NF) [5]

  • Principle: The phthalyl content is determined by UV-Vis spectrophotometry.

  • Procedure:

    • Standard Preparation: Accurately weigh about 50 mg of phthalic anhydride, dissolve in alcohol in a 1000-mL volumetric flask, and dilute to volume with alcohol.

    • Assay Preparation: Accurately weigh about 100 mg of PVAP, dissolve in alcohol in a 1000-mL volumetric flask, and dilute to volume with alcohol.

    • Measurement: Concomitantly determine the absorbances of the Standard preparation and the Assay preparation in 1-cm cells at the wavelength of maximum absorbance at about 275 nm.

    • Calculation: Calculate the percentage of phthalyl groups based on the absorbances and concentrations of the standard and the sample.

2. Viscosity Measurement (as per USP-NF) [5]

  • Principle: The viscosity of a PVAP solution is determined using a capillary viscometer.

  • Procedure:

    • Prepare a solution by dissolving a quantity of PVAP, equivalent to 15 g on an anhydrous basis, in 85 g of methanol.

    • Determine the viscosity of this solution at 25 ± 0.2 °C using a capillary viscometer.

    • The apparent viscosity should be between 7 and 11 centipoises.

3. Identification Tests (as per USP-NF) [5]

  • A (UV Spectrum): The solution prepared for the assay exhibits a maximum absorbance at 277 ± 3 nm.

  • B (Colorimetric Test): Heating PVAP with resorcinol (B1680541) and sulfuric acid, followed by dilution in alkaline water, produces a vivid green fluorescence.

  • C (Film Formation): A solution of PVAP in methanol, when poured onto a glass plate, deposits a film as the solvent evaporates.

Diagram of a Quality Control Workflow for PVAP

G cluster_qc PVAP Quality Control Workflow raw_material Raw Material Reception (Partially Hydrolyzed PVAc, Phthalic Anhydride) sampling Sampling raw_material->sampling id_tests Identification Tests (FTIR, UV) sampling->id_tests assay Assay (Phthalyl Content) sampling->assay viscosity Viscosity Measurement sampling->viscosity impurities Impurity Testing (Free Phthalic Acid) sampling->impurities decision Decision: Pass/Fail id_tests->decision assay->decision viscosity->decision impurities->decision release Release for Manufacturing decision->release Pass reject Rejection decision->reject Fail

Caption: A typical workflow for the quality control of incoming this compound (PVAP) raw material.

Applications in Drug Delivery

Enteric Coating

The primary and most well-established application of PVAP is as an enteric coating material for solid oral dosage forms.[8] Its ability to remain intact in the acidic environment of the stomach (pH 1-3) and dissolve readily in the mildly acidic to neutral environment of the small intestine (pH > 5) makes it an ideal choice for:

  • Protecting acid-labile drugs: Preventing the degradation of APIs that are unstable in acidic conditions.

  • Preventing gastric irritation: Minimizing the local side effects of drugs that can irritate the stomach lining.

  • Targeted drug release: Ensuring that the drug is released in the small intestine for optimal absorption.

Experimental Protocol: Pan Coating of Tablets with PVAP

  • Materials:

    • Core tablets

    • PVAP

    • Plasticizer (e.g., diethyl phthalate, triethyl citrate)

    • Solvent system (e.g., ethanol, isopropanol, water)

    • Optional: Colorants, anti-tacking agents (e.g., talc)

  • Equipment:

    • Coating pan with a spray system

    • Air handling unit (for controlled temperature and airflow)

    • Peristaltic pump

  • Procedure:

    • Coating Solution Preparation: Dissolve the plasticizer in the solvent system. Slowly add the PVAP powder to the vortex of the stirred solvent until a homogenous solution is formed. If required, add and disperse colorants and anti-tacking agents.

    • Tablet Bed Preheating: Load the core tablets into the coating pan and preheat them to the desired temperature (typically 40-50°C) by jogging the pan and supplying warm air.

    • Coating Application: Start the pan rotation at a set speed. Begin spraying the coating solution onto the tumbling tablet bed at a controlled rate. The inlet air temperature and flow rate should be adjusted to ensure efficient drying of the coating solution without causing overwetting or spray drying.

    • Drying: After the desired amount of coating solution has been applied (typically determined by weight gain), continue to tumble the tablets in warm air for a specified period to ensure complete solvent evaporation.

    • Curing (Optional): In some cases, a curing step at an elevated temperature may be required to ensure complete film formation and optimal enteric performance.

    • Cooling: Cool the coated tablets to room temperature before discharging from the pan.

Diagram of the Pan Coating Process

G cluster_coating Tablet Pan Coating Process start Core Tablets preheat Preheating start->preheat coating Coating Solution Spraying preheat->coating drying Drying coating->drying curing Curing (Optional) drying->curing cooling Cooling curing->cooling coated_tablets Enteric-Coated Tablets cooling->coated_tablets

Caption: A schematic representation of the tablet pan coating process for applying an enteric coat.

Performance Evaluation of Enteric-Coated Tablets

The performance of PVAP-coated tablets is evaluated using compendial tests such as the USP Disintegration Test <701> and the USP Dissolution Test <711>.[9][10]

  • Disintegration Test (USP <701>):

    • Acid Stage: The tablets are placed in simulated gastric fluid (pH 1.2) for 1 hour. The tablets should show no evidence of disintegration, cracking, or softening.[11]

    • Buffer Stage: The tablets are then transferred to simulated intestinal fluid (pH 6.8). The tablets must disintegrate within a specified time (typically 30 minutes).[11]

  • Dissolution Test (USP <711>):

    • Acid Stage: The dosage form is exposed to an acidic medium (e.g., 0.1 N HCl) for 2 hours. The amount of drug released should be minimal (typically less than 10%).[12]

    • Buffer Stage: The pH of the dissolution medium is then raised to a neutral pH (e.g., pH 6.8 phosphate (B84403) buffer), and the drug release is monitored over time. The formulation should release the majority of the drug within a specified timeframe.[12]

Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME)

In recent years, PVAP has gained prominence as a polymer carrier for the preparation of amorphous solid dispersions (ASDs) to enhance the solubility and bioavailability of poorly soluble drugs (BCS Class II and IV).[13] Hot-melt extrusion (HME) is a solvent-free, continuous manufacturing process that is well-suited for producing ASDs.[2] In this process, the drug and PVAP are mixed and heated, and the molten mixture is then extruded through a die. Upon cooling, the drug is dispersed in its amorphous form within the polymer matrix.

Experimental Protocol: Preparation of an ASD by Hot-Melt Extrusion

  • Materials:

  • Equipment:

    • Hot-melt extruder (twin-screw extruder is commonly used)

    • Downstream processing equipment (e.g., pelletizer, mill)

  • Procedure:

    • Blending: The API, PVAP, and plasticizer are accurately weighed and blended to obtain a homogenous powder mixture.

    • Extrusion: The blend is fed into the extruder at a controlled rate. The extruder barrel is heated to a temperature above the glass transition temperature of the polymer blend to ensure complete melting and mixing. The screw speed is optimized to achieve a homogenous melt.

    • Extrudate Collection: The molten extrudate is passed through a die and is then cooled and solidified. The extrudate can be pelletized or milled to the desired particle size.

    • Downstream Formulation: The milled or pelletized extrudate can be further formulated into final dosage forms such as tablets or capsules.

Comparative Dissolution Performance of Indomethacin ASDs

PolymerDissolution at pH 5.5 (Time to complete dissolution)Dissolution at pH 6.8 (Time to complete dissolution)
PVAP 45 minEquivalent to HPMCAS and Eudragit L100-55
HPMCAS 160 min-
Eudragit L100-55 90 min-

Data adapted from a 2020 study on the processing of PVAP in hot-melt extrusion.

Conclusion

From its inception as a synthetic alternative to natural enteric coating materials to its current role in enabling advanced drug delivery systems, this compound has demonstrated its enduring value in pharmaceutical formulation. Its well-characterized physicochemical properties, predictable performance, and adaptability to modern manufacturing processes like hot-melt extrusion ensure its continued relevance in the development of safe and effective oral drug products. For researchers and scientists, a thorough understanding of the historical context, synthesis, and application of PVAP is essential for leveraging its full potential in addressing the drug delivery challenges of today and tomorrow.

References

Methodological & Application

Application Notes and Protocols for Polyvinyl Acetate Phthalate (PVAP) in Enteric Coating of Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) for the enteric coating of pharmaceutical tablets. This document outlines the material's properties, formulation strategies, detailed coating protocols, and methods for evaluating the final coated product.

Application Notes

Polyvinyl Acetate Phthalate (PVAP) is a synthetic polymer widely employed in the pharmaceutical industry for the enteric coating of solid dosage forms.[1][2] Its primary function is to protect the drug core from the acidic environment of the stomach, preventing premature drug release and potential degradation of acid-labile active pharmaceutical ingredients (APIs).[3][4] The coating remains intact at the low pH of the stomach and dissolves in the higher pH environment of the small intestine, allowing for targeted drug release.[1]

Physicochemical Properties of PVAP

PVAP is a white to off-white, free-flowing powder with a slight odor of acetic acid.[1] It is a vinyl acetate polymer that has been partially hydrolyzed and then esterified with phthalic acid.[1] The key property of PVAP for enteric coating is its pH-dependent solubility. It is practically insoluble in acidic media (pH 1-3.5) but readily dissolves at a pH of 5.0 and above.[1]

Table 1: Physicochemical Properties of this compound (PVAP)

PropertyDescription
Appearance White to off-white, free-flowing powder
Odor Slight odor of acetic acid
Solubility Insoluble in gastric fluid (pH < 5.0), Soluble in intestinal fluid (pH ≥ 5.0)
Mechanism of Action The phthalate groups on the polymer backbone ionize at higher pH, leading to the dissolution of the coating.
Formulation Considerations

The formulation of a PVAP-based enteric coating solution is critical for achieving a robust and effective film coat. Key components of the formulation include the polymer, plasticizers, anti-tacking agents, and a suitable solvent system.

  • Polymer Concentration: The concentration of PVAP in the coating solution typically ranges from 5% to 15% (w/w), depending on the solvent system and desired coating thickness.

  • Plasticizers: Plasticizers are essential to improve the flexibility and mechanical strength of the film, preventing cracking and ensuring the integrity of the coating. Commonly used plasticizers for PVAP include triethyl citrate (B86180) (TEC), diethyl phthalate (DEP), and polyethylene (B3416737) glycols (PEGs). The choice and concentration of the plasticizer can significantly impact the drug release profile.[5]

  • Anti-tacking Agents: These are added to prevent tablets from sticking together during the coating process. Talc (B1216) is a commonly used anti-tacking agent.

  • Solvent System: PVAP can be applied from both aqueous dispersions and organic solvent systems. Organic solvents like ethanol (B145695) and acetone (B3395972) are often used.[6] The choice of solvent will influence the drying time and the overall coating process.

Table 2: Example Formulations for PVAP Enteric Coating Solution

ComponentFormulation A (Organic)Formulation B (Aqueous Dispersion)
This compound (PVAP) 10% w/w15% w/w
Triethyl Citrate (TEC) 2.5% w/w3% w/w
Talc 1% w/w2% w/w
Ethanol (95%) to 100%-
Purified Water -to 100%
Coating Process Parameters

The tablet coating process must be carefully controlled to ensure a uniform and consistent enteric coat. Key process parameters in a pan coater include:

  • Inlet Air Temperature: Affects the drying of the coating solution on the tablet surface.

  • Spray Rate: The rate at which the coating solution is applied to the tablets.

  • Atomizing Air Pressure: Affects the droplet size of the spray.

  • Pan Speed: The rotation speed of the coating pan, which influences tablet mixing and uniformity of coating.

Table 3: Typical Process Parameters for PVAP Enteric Coating

ParameterTypical Range
Inlet Air Temperature 40 - 60 °C
Tablet Bed Temperature 35 - 45 °C
Spray Rate 10 - 50 mL/min/kg of tablets
Atomizing Air Pressure 1.5 - 2.5 bar
Pan Speed 8 - 15 rpm

Experimental Protocols

Protocol 1: Preparation of PVAP Enteric Coating Solution (Organic Solvent-Based)

Materials:

  • This compound (PVAP)

  • Triethyl Citrate (TEC)

  • Talc

  • Ethanol (95%)

  • Propeller stirrer and mixing vessel

Procedure:

  • Weigh the required quantities of PVAP, TEC, and talc based on the desired formulation (e.g., Formulation A in Table 2).

  • In a suitable mixing vessel, add the required volume of 95% ethanol.

  • While stirring with a propeller stirrer to create a vortex, slowly add the PVAP to the solvent. Continue stirring until the polymer is completely dissolved.

  • Add the triethyl citrate to the polymer solution and mix until uniformly dispersed.

  • Slowly add the talc to the solution while stirring continuously to avoid agglomeration.

  • Continue stirring the suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any undispersed particles before use.

Protocol 2: Enteric Coating of Tablets in a Pan Coater

Equipment:

  • Pan coater equipped with a spray system

  • Prepared PVAP coating solution

  • Tablet cores

Procedure:

  • Pre-heat the tablet cores in the coating pan to a bed temperature of 35-40°C.

  • Set the process parameters (inlet air temperature, pan speed, atomizing air pressure) to the desired values (refer to Table 3).

  • Start the pan rotation to ensure the tablets are tumbling gently.

  • Begin spraying the PVAP coating solution onto the tumbling tablet bed at a controlled rate.

  • Continuously monitor the process to ensure even coating and to prevent issues like twinning or picking.

  • Periodically check the weight gain of the tablets to determine the amount of coating applied. A typical weight gain for enteric protection is 5-10%.

  • Once the desired weight gain is achieved, stop the spray and continue to tumble the tablets in the warm air stream for a short period to ensure they are completely dry.

  • Allow the coated tablets to cool to room temperature before discharging from the pan.

Protocol 3: Evaluation of Enteric Coated Tablets

This test determines the ability of the coated tablets to withstand simulated gastric fluid and to disintegrate in simulated intestinal fluid.

Apparatus:

  • Disintegration tester with basket-rack assembly

  • 0.1 N Hydrochloric Acid (HCl) as simulated gastric fluid

  • Phosphate (B84403) buffer solution (pH 6.8) as simulated intestinal fluid

  • Water bath maintained at 37 ± 2 °C

Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.

  • Immerse the basket in a beaker containing 0.1 N HCl maintained at 37 ± 2 °C.

  • Operate the apparatus for 2 hours.

  • After 2 hours, lift the basket and observe the tablets. There should be no signs of disintegration, cracking, or softening.

  • Drain the acid and immerse the basket in a beaker containing phosphate buffer (pH 6.8) maintained at 37 ± 2 °C.

  • Operate the apparatus for 1 hour.

  • Observe the tablets. All six tablets should have disintegrated completely. If 1 or 2 tablets fail to disintegrate, the test must be repeated with 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.

Table 4: Disintegration Test Acceptance Criteria for Enteric Coated Tablets

MediumTimeAcceptance Criteria
0.1 N HCl 2 hoursNo evidence of disintegration, cracking, or softening.
Phosphate Buffer (pH 6.8) 1 hourAll tablets must be disintegrated.

This test measures the rate and extent of drug release from the enteric-coated tablets in different pH media.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • 0.1 N Hydrochloric Acid (HCl)

  • Phosphate buffer solution (pH 6.8)

  • Water bath maintained at 37 ± 0.5 °C

Procedure:

  • Place 900 mL of 0.1 N HCl in each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each vessel and start the apparatus at a specified paddle speed (e.g., 75 rpm).

  • Operate the apparatus for 2 hours in the acidic medium.

  • At the end of 2 hours, withdraw a sample from each vessel to analyze for any drug release. The amount of drug released should be minimal (typically less than 10% of the labeled amount).

  • After the acid stage, the medium can be changed to 900 mL of phosphate buffer (pH 6.8) pre-equilibrated to 37 ± 0.5 °C. This can be done by either transferring the tablets to vessels containing the buffer or by adding a concentrated buffer solution to the acid medium to adjust the pH.

  • Continue the dissolution test in the phosphate buffer for a specified period (e.g., 45-60 minutes).

  • Withdraw samples at predetermined time intervals and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the percentage of drug released at each time point.

Table 5: Dissolution Test Acceptance Criteria for a Typical Enteric Coated Tablet

Time PointMedium% Drug Released
2 hours 0.1 N HClNot more than 10%
45 minutes Phosphate Buffer (pH 6.8)Not less than 80% (Q)

Stability testing is performed to ensure that the quality, safety, and efficacy of the enteric-coated tablets are maintained throughout their shelf life.

Procedure:

  • Package the enteric-coated tablets in the proposed commercial packaging.

  • Store the packaged tablets under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 1, 2, 3, 6 months for accelerated), withdraw samples and evaluate them for various parameters.

Table 6: Parameters to be Evaluated During Stability Studies

ParameterPurpose
Appearance To check for any physical changes like discoloration, cracking, or tackiness.
Disintegration To ensure the enteric properties are maintained over time.
Dissolution To verify that the drug release profile remains within specification.
Assay and Impurities To determine the potency of the drug and to detect any degradation products.
Moisture Content To assess the integrity of the coating as a moisture barrier.

Visualizations

pH_Dependent_Release_Mechanism cluster_stomach Stomach (Low pH ~1-3) cluster_intestine Small Intestine (Higher pH > 5) Stomach Enteric Coated Tablet PVAP coating is intact Drug is protected Intestine Tablet in Intestine PVAP coating dissolves Drug is released and absorbed Stomach->Intestine Transit

Caption: pH-dependent release mechanism of a PVAP enteric-coated tablet.

Enteric_Coating_Workflow A Prepare Coating Solution E Spray Coating Solution A->E B Pre-heat Tablet Cores C Load Tablets into Coater B->C D Set Process Parameters C->D D->E F Monitor Weight Gain E->F G Drying F->G H Cooling and Discharge G->H

Caption: General workflow for enteric coating of tablets using PVAP.

Tablet_Evaluation_Workflow Start Coated Tablets Disintegration Disintegration Test Start->Disintegration Dissolution Dissolution Test Start->Dissolution Stability Stability Studies Start->Stability End Product Release Disintegration->End Dissolution->End Stability->End

Caption: Workflow for the evaluation of PVAP enteric-coated tablets.

References

Application Notes and Protocols for Hot-Melt Extrusion of PVAP for Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hot-Melt Extrusion (HME) has emerged as a robust and solvent-free technology for the preparation of amorphous solid dispersions (ASDs). This technique is particularly valuable for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), a significant challenge in modern drug development. By dispersing the API at a molecular level within a polymeric carrier, HME disrupts the crystalline lattice of the drug, converting it into a higher-energy amorphous state.

This application note focuses on the use of polyvinyl alcohol-polyethylene glycol graft copolymer (PVAP) as a polymeric carrier in the HME process for the development of ASDs. PVAP offers advantageous properties such as good thermal stability and the ability to act as a precipitation inhibitor, making it a suitable candidate for formulating amorphous systems. These notes provide detailed protocols for the preparation and characterization of PVAP-based ASDs, along with quantitative data to guide formulation development.

Principle of Hot-Melt Extrusion for Amorphous Solid Dispersions

Hot-melt extrusion is a process that involves the use of heat and mechanical shear to mix materials and force them through a die. In the context of ASDs, a physical mixture of the API and a polymer, in this case, PVAP, is fed into a heated extruder barrel containing rotating screws. The combination of heat and the shearing action of the screws melts the polymer and disperses the API within the molten carrier. As the molten mixture exits the die and cools rapidly, the API is kinetically trapped in an amorphous state within the solidified polymer matrix. The resulting extrudate can then be further processed into various dosage forms, such as tablets or capsules.

The success of HME in forming a stable ASD depends on several factors, including the physicochemical properties of the API and polymer, the drug-to-polymer ratio, and the processing parameters such as temperature, screw speed, and feed rate.

Experimental Protocols

Preparation of PVAP-Based Amorphous Solid Dispersions by Hot-Melt Extrusion

This protocol describes a general procedure for the preparation of an ASD of a model poorly water-soluble drug with PVAP using a twin-screw extruder.

Materials:

  • Model Drug (e.g., Itraconazole, Indomethacin)

  • Polyvinyl alcohol-polyethylene glycol graft copolymer (PVAP)

  • Blender (e.g., V-blender)

  • Twin-screw extruder equipped with a strand die

  • Conveyor belt with cooling system

  • Pelletizer or milling equipment

Procedure:

  • Premixing: Accurately weigh the desired amounts of the model drug and PVAP to achieve the target drug loading (e.g., 10%, 20%, 30% w/w).

  • Transfer the weighed materials to a blender and mix for 15-20 minutes to ensure a homogenous physical mixture.

  • Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration (e.g., conveying and kneading elements).

  • Set the temperature profile for the different heating zones of the extruder barrel. A typical starting point for a PVAP-based formulation could be a gradually increasing profile from 140°C at the feeding zone to 180°C at the die.

  • Extrusion: Calibrate the feeder to deliver the physical mixture into the extruder at a constant feed rate (e.g., 0.5 kg/h ).

  • Set the desired screw speed (e.g., 100 rpm).

  • Start the extruder and feeder, and allow the process to stabilize.

  • Collect the extrudate strand on a conveyor belt for cooling.

  • Downstream Processing: Once the extrudate has cooled and solidified, it can be pelletized or milled to a fine powder suitable for further characterization and formulation into final dosage forms.

Characterization of PVAP-Based Amorphous Solid Dispersions

a) Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the ASD and to confirm the absence of crystalline drug.

  • Procedure:

    • Accurately weigh 5-10 mg of the milled extrudate into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant heating rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg of the polymer and the melting point of the crystalline drug.

    • Analyze the resulting thermogram for a single glass transition event, which indicates a miscible amorphous system. The absence of a melting endotherm for the drug confirms its amorphous state.

b) Powder X-Ray Diffraction (PXRD)

  • Objective: To confirm the amorphous nature of the drug within the solid dispersion.

  • Procedure:

    • Pack the milled extrudate sample into a sample holder.

    • Analyze the sample using a PXRD instrument with, for example, Cu Kα radiation.

    • Scan the sample over a suitable 2θ range (e.g., 5° to 40°).

    • The absence of sharp diffraction peaks characteristic of the crystalline drug and the presence of a "halo" pattern indicates the amorphous nature of the dispersion.

c) Scanning Electron Microscopy (SEM)

  • Objective: To observe the surface morphology and homogeneity of the extrudate.

  • Procedure:

    • Mount a sample of the extrudate (a cross-section or the milled powder) onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold-palladium) to prevent charging.

    • Image the sample under the SEM at various magnifications to observe the surface texture and look for any evidence of phase separation or undissolved drug crystals.

In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate and extent of drug release from the PVAP-based ASD in comparison to the pure crystalline drug.

  • Procedure:

    • Use a USP Apparatus II (paddle apparatus).

    • Prepare the dissolution medium (e.g., 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8)). Maintain the temperature at 37 ± 0.5°C.

    • Set the paddle speed (e.g., 75 rpm).

    • Accurately weigh an amount of the milled extrudate equivalent to a specific dose of the drug and introduce it into the dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Compare the dissolution profile of the ASD to that of the pure crystalline drug.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hot-melt extrusion of a model poorly soluble drug with PVAP.

Table 1: Hot-Melt Extrusion Processing Parameters

ParameterValue Range
Drug Loading (% w/w)10 - 40
Extrusion Temperature (°C)140 - 190
Screw Speed (rpm)50 - 200
Feed Rate ( kg/h )0.2 - 1.0

Table 2: Characterization of PVAP-Based Amorphous Solid Dispersion (20% Drug Loading)

Characterization TechniqueResult
DSCSingle Tg at ~115°C; No drug melting peak
PXRDHalo pattern; Absence of crystalline peaks
SEMHomogeneous, smooth surface

Table 3: Comparative Dissolution Performance (in pH 6.8 buffer)

FormulationDrug Release at 30 min (%)Maximum Drug Concentration (µg/mL)
Crystalline Drug< 105
20% Drug-PVAP ASD> 8050

Visualizations

HME_Workflow cluster_prep Preparation cluster_hme Hot-Melt Extrusion cluster_downstream Downstream Processing API API Blending Blending API->Blending PVAP PVAP PVAP->Blending Feeding Feeding Blending->Feeding Extrusion Twin-Screw Extruder (Heating & Mixing) Feeding->Extrusion Cooling Cooling Extrusion->Cooling Milling Milling Cooling->Milling Characterization Characterization (DSC, PXRD, SEM) Milling->Characterization Dosage_Form Final Dosage Form Milling->Dosage_Form

Caption: Workflow for preparing PVAP-based amorphous solid dispersions via hot-melt extrusion.

Drug_Release_Mechanism cluster_release Drug Release from PVAP ASD cluster_inhibition Precipitation Inhibition ASD_Particle ASD Particle (Amorphous Drug in PVAP Matrix) Dissolution_Medium Dissolution Medium (e.g., GI Fluid) ASD_Particle->Dissolution_Medium Wetting & Erosion Supersaturated_Solution Supersaturated Solution Dissolution_Medium->Supersaturated_Solution Drug & Polymer Release Absorption Enhanced Absorption Supersaturated_Solution->Absorption Crystallization Drug Crystallization Supersaturated_Solution->Crystallization PVAP inhibits nucleation & growth

Caption: Mechanism of enhanced drug release from a PVAP amorphous solid dispersion.

Conclusion

Hot-melt extrusion of polyvinyl alcohol-polyethylene glycol graft copolymer presents a promising strategy for the development of amorphous solid dispersions of poorly water-soluble drugs. The protocols and data provided in this application note offer a foundational guide for researchers and formulation scientists to explore the potential of PVAP in enhancing the dissolution and, consequently, the bioavailability of challenging APIs. Through systematic characterization and dissolution testing, robust and stable amorphous formulations can be developed to address the solubility limitations of new chemical entities.

Application Notes and Protocols for Spray Drying of Polyvinyl Acetate Phthalate (PVAP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is an enteric polymer widely used in the pharmaceutical industry for the formulation of delayed-release dosage forms.[1] Its pH-dependent solubility makes it an ideal candidate for protecting acid-labile drugs from the gastric environment and ensuring their release in the higher pH of the small intestine. Spray drying is a versatile and rapid single-step process for producing amorphous solid dispersions (ASDs), which can enhance the solubility and bioavailability of poorly water-soluble drugs.[2][3][4] This technique converts a solution of the drug and polymer into a dry powder with desirable characteristics.[3][4]

These application notes provide a comprehensive guide to the development of spray-dried formulations containing Polyvinyl Acetate Phthalate (PVAP). Included are detailed protocols for solution preparation, the spray drying process, and subsequent characterization of the resulting powder.

Core Principles of Spray Drying PVAP Formulations

The spray drying process for PVAP formulations involves several key stages:

  • Solution Preparation: The active pharmaceutical ingredient (API) and PVAP are dissolved in a suitable solvent system to form a homogenous solution.

  • Atomization: The feed solution is dispersed into fine droplets inside the spray dryer.

  • Drying: The droplets are passed through a heated gas stream, causing rapid evaporation of the solvent.

  • Particle Collection: The resulting dry solid particles are separated from the gas stream, typically using a cyclone.

The properties of the final spray-dried powder are influenced by both formulation variables (e.g., solid concentration, drug-to-polymer ratio) and process parameters (e.g., inlet temperature, feed rate, atomization gas flow).[5]

Experimental Protocols

Materials:

  • This compound (PVAP)

  • Active Pharmaceutical Ingredient (API)

  • Volatile organic solvents (e.g., methanol, acetone, ethanol)[3]

  • Purified water

Equipment:

  • Laboratory-scale spray dryer (e.g., Büchi B-290 Mini Spray Dryer)

  • Magnetic stirrer or overhead mixer

  • Analytical balance

  • Volumetric flasks and beakers

  • Peristaltic pump

  • Solvent Selection: Choose a volatile solvent or a solvent system in which both the API and PVAP are readily soluble.[3] Common solvents for spray drying include methanol, acetone, and ethanol, or mixtures thereof.[3] A hydro-alcoholic solvent system can also be considered.[6]

  • Determine Solid Content: The total solids content in the feed solution typically ranges from 5% to 15% (w/v), depending on the solubility of the components and the viscosity of the resulting solution.[6]

  • Weighing Components: Accurately weigh the required amounts of API and PVAP based on the desired drug loading and total solid content.

  • Dissolution:

    • Add the weighed PVAP to the selected solvent system in a suitable vessel.

    • Stir the mixture using a magnetic stirrer or overhead mixer until the polymer is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.

    • Once the PVAP is dissolved, add the weighed API to the solution.

    • Continue stirring until the API is fully dissolved and the solution is clear.

  • Final Volume Adjustment: If necessary, add additional solvent to reach the final target volume and ensure the desired solid concentration.

  • Pre-spray Filtration (Optional): To prevent nozzle blockage, the solution can be filtered through a suitable filter to remove any undissolved particulate matter.

  • Equipment Setup:

    • Assemble the spray dryer according to the manufacturer's instructions.

    • Ensure the nozzle, cyclone, and collection vessel are clean and dry.

  • Setting Process Parameters:

    • Inlet Temperature: Set the inlet temperature of the drying gas. This parameter significantly affects the drying rate and the residual moisture content of the final product.[5] A typical range is 60°C to 120°C.[7]

    • Aspirator/Blower Rate: Set the flow rate of the drying gas. This influences the residence time of the droplets in the drying chamber.

    • Atomizing Gas Flow Rate: Adjust the flow rate of the gas used for atomization. Higher atomization pressure generally leads to smaller droplet sizes.[5]

    • Feed Pump Rate: Calibrate and set the peristaltic pump to deliver the feed solution at the desired rate.

  • Process Initiation:

    • Start the aspirator/blower and the heater to allow the spray dryer to reach the set inlet temperature.

    • Once the temperature is stable, start the peristaltic pump with the pure solvent for a few minutes to prime the system and stabilize the outlet temperature.

    • Switch the feed from the pure solvent to the prepared API-PVAP solution.

  • Drying and Collection:

    • Monitor the inlet and outlet temperatures throughout the process. The outlet temperature is an indicator of the extent of drying.

    • The dried particles are carried by the gas flow to the cyclone, where they are separated and fall into the collection vessel.

  • Process Completion:

    • Once all the feed solution has been sprayed, continue to pump the pure solvent for a few minutes to rinse the tubing and nozzle.

    • Turn off the pump and the heater.

    • Allow the aspirator/blower to run for a few more minutes to cool down the system.

    • Carefully collect the spray-dried powder from the collection vessel.

  • Post-Drying (Optional): The collected powder can be further dried in a vacuum oven at a moderate temperature to remove any residual solvent.

Data Presentation: Spray Drying Parameters and Product Characteristics

The following table summarizes the key process parameters and the resulting characteristics of the spray-dried PVAP powder. This structured format allows for easy comparison between different experimental runs.

Formulation Parameters Run 1 Run 2 Run 3
APIAPI-XAPI-XAPI-Y
PVAP GradeGrade AGrade BGrade A
Drug Loading (%)102015
Solid Content in Feed (%)5107.5
Solvent SystemAcetone:Methanol (1:1)EthanolAcetone
Process Parameters
Inlet Temperature (°C)10011090
Outlet Temperature (°C)606555
Feed Rate (mL/min)576
Atomizing Gas Flow (L/h)400500450
Aspirator/Blower Rate (%)809085
Product Characteristics
Yield (%)758278
Particle Size (D50, µm)5.24.56.1
Residual Solvent (ppm)< 500< 450< 550
Encapsulation Efficiency (%)989597
Morphology (SEM)Spherical, smoothSpherical, wrinkledSpherical, smooth

Characterization of Spray-Dried PVAP Powders

The physical and chemical properties of the spray-dried powder should be thoroughly characterized to ensure the desired product quality.

  • Particle Size and Morphology:

    • Scanning Electron Microscopy (SEM): To visualize the shape, surface texture, and size of the spray-dried particles.

    • Laser Diffraction: To determine the particle size distribution.

  • Solid-State Characterization:

    • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the API in the solid dispersion.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous solid dispersion and to check for any crystalline melting peaks.

  • Drug Content and Encapsulation Efficiency:

    • High-Performance Liquid Chromatography (HPLC): To quantify the amount of API in the spray-dried powder and determine the encapsulation efficiency.

  • Residual Solvent Analysis:

    • Gas Chromatography (GC): To quantify the amount of residual solvent in the final powder.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_spray Spray Drying Process cluster_char Characterization A Weigh API and PVAP B Dissolve PVAP in Solvent A->B C Add and Dissolve API B->C D Homogenous Feed Solution C->D E Atomization D->E Feed Solution F Drying in Heated Gas E->F G Particle Formation F->G H Cyclone Separation G->H I Powder Collection H->I J Particle Size & Morphology I->J K Solid-State Analysis I->K L Drug Content & EE I->L M Residual Solvent I->M

Caption: Experimental workflow for PVAP formulation spray drying.

logical_relationships cluster_params Process Parameters cluster_outcomes Product Characteristics InletTemp Inlet Temperature ResidualSolvent Residual Solvent InletTemp->ResidualSolvent - Morphology Morphology InletTemp->Morphology Yield Yield InletTemp->Yield FeedRate Feed Rate ParticleSize Particle Size FeedRate->ParticleSize + FeedRate->ResidualSolvent + Atomization Atomization Pressure Atomization->ParticleSize - SolidContent Solid Content SolidContent->ParticleSize + SolidContent->Yield +

Caption: Key parameter relationships in PVAP spray drying.

References

Application Notes and Protocols for the Formulation of PVAP-Based Microparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Polyvinyl Acetate Phthalate (PVAP)-based microparticles, a key strategy for enteric drug delivery. PVAP is a pH-sensitive polymer, making it an ideal candidate for protecting acid-labile drugs from the gastric environment and ensuring their targeted release in the higher pH of the small intestine.[1] This document outlines the prevalent oil-in-water (o/w) emulsion solvent evaporation method, details critical formulation and process parameters, and provides standardized protocols for preparation and characterization.

Data Presentation: Influence of Formulation and Process Parameters

The characteristics of PVAP-based microparticles are significantly influenced by various formulation and process parameters. Understanding these relationships is crucial for designing microparticles with desired properties such as size, drug loading, and release profile. The following tables summarize the general effects of these parameters as observed in microencapsulation studies.

Table 1: Effect of Polymer Concentration on Microparticle Characteristics

ParameterObservationRationale
Particle Size Tends to increase with higher polymer concentration.Increased viscosity of the dispersed phase leads to the formation of larger emulsion droplets, which solidify into larger microparticles.
Encapsulation Efficiency Generally increases with higher polymer concentration.A more viscous and rapidly solidifying polymer matrix reduces drug leakage into the external phase.[2]
Drug Release Rate Tends to decrease with higher polymer concentration.A denser polymer matrix creates a longer diffusion path for the drug, slowing its release.

Table 2: Effect of Surfactant (Polyvinyl Alcohol - PVA) Concentration on Microparticle Characteristics

ParameterObservationRationale
Particle Size Generally decreases with an increase in PVA concentration up to an optimal point.[3][4]PVA reduces the interfacial tension between the oil and water phases, leading to the formation of smaller and more stable emulsion droplets.[5]
Particle Morphology Higher PVA concentrations tend to produce smoother and more spherical microparticles.[3]Improved emulsion stability prevents droplet coalescence and results in more uniform particle formation.
Encapsulation Efficiency Can be influenced by PVA concentration; the effect can be drug-dependent.While stabilizing the emulsion, excessive surfactant can sometimes increase the solubility of the drug in the external phase, potentially reducing encapsulation efficiency.

Table 3: Effect of Process Parameters on Microparticle Characteristics

ParameterObservationRationale
Stirring/Homogenization Speed Particle size decreases with increased stirring speed.Higher shear forces break down the dispersed phase into smaller droplets.
Volume of Dispersed Phase Can influence particle size and encapsulation efficiency.A lower volume of the dispersed phase can lead to smaller particles and higher encapsulation efficiency due to increased viscosity and faster solidification.[6]
Solvent Evaporation Rate A faster evaporation rate can lead to smaller and more porous particles.Rapid solidification traps the solvent, which upon removal, can leave pores.

Experimental Protocols

Protocol 1: Preparation of PVAP-Based Microparticles by Oil-in-Water (o/w) Emulsion Solvent Evaporation

This protocol describes the preparation of theophylline-loaded PVAP microparticles.

Materials:

Equipment:

  • Magnetic stirrer with heating plate

  • Homogenizer (e.g., Ultra-Turrax)

  • Beakers and graduated cylinders

  • Syringe with a needle

  • Centrifuge

  • Vacuum oven or freeze-dryer

  • Sieve shaker for particle size analysis

Procedure:

  • Preparation of the Organic Phase (Dispersed Phase):

    • Dissolve a specific amount of PVAP (e.g., 500 mg) in a suitable volume of dichloromethane (e.g., 10 mL) in a beaker with gentle stirring until a clear solution is formed.

    • Disperse the desired amount of theophylline (e.g., 100 mg) in the PVAP solution and stir to ensure uniform distribution.

  • Preparation of the Aqueous Phase (Continuous Phase):

    • Dissolve a specific concentration of PVA (e.g., 1% w/v) in purified water (e.g., 100 mL) with the aid of heat and stirring. Allow the solution to cool to room temperature.

  • Emulsification:

    • Place the beaker containing the aqueous phase on a magnetic stirrer and begin stirring at a controlled speed (e.g., 500 rpm).

    • Slowly inject the organic phase into the aqueous phase using a syringe and needle, with the needle tip submerged below the surface of the aqueous phase.

    • Increase the stirring speed or use a homogenizer at a specific speed (e.g., 8000 rpm) for a defined period (e.g., 5 minutes) to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Continue stirring the emulsion at a moderate speed (e.g., 300 rpm) at room temperature for a sufficient time (e.g., 3-4 hours) to allow the dichloromethane to evaporate completely. This will lead to the solidification of the microparticles.

  • Collection and Washing:

    • Collect the formed microparticles by centrifugation (e.g., 3000 rpm for 10 minutes).

    • Decant the supernatant and wash the microparticles several times with purified water to remove residual PVA.

    • Perform a final wash with n-hexane to remove any remaining organic solvent.

  • Drying:

    • Dry the collected microparticles in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours or by freeze-drying to obtain a free-flowing powder.

  • Sieving (Optional):

    • If a specific particle size range is required, the dried microparticles can be passed through a sieve shaker with standard mesh sieves.

Protocol 2: Characterization of PVAP-Based Microparticles

1. Particle Size and Morphology Analysis:

  • Method: Laser Diffraction or Scanning Electron Microscopy (SEM).

  • Procedure (SEM):

    • Mount a small sample of the dried microparticles onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Observe the sample under the SEM at various magnifications to assess the shape, surface morphology, and size of the microparticles.

2. Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Accurately weigh a specific amount of dried microparticles (e.g., 10 mg).

    • Dissolve the microparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., a mixture of dichloromethane and methanol).

    • Dilute the solution to a known volume with a suitable solvent for analysis.

    • Measure the absorbance of the drug at its maximum wavelength using a UV-Vis spectrophotometer or analyze by HPLC.

    • Calculate the drug content using a pre-established calibration curve.

    • Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

3. In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method):

This protocol is designed to simulate the gastrointestinal transit.

  • Media:

    • Acidic Stage: 0.1 N HCl (pH 1.2) for 2 hours.

    • Buffer Stage: Phosphate (B84403) buffer (pH 6.8) for the remaining duration.

  • Procedure:

    • Place 750 mL of 0.1 N HCl in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.

    • Accurately weigh a quantity of microparticles equivalent to a specific dose of the drug and place it in each vessel.

    • Rotate the paddles at a constant speed (e.g., 50 rpm).[1]

    • After 2 hours, withdraw a sample from the acidic medium.

    • Add 250 mL of 0.2 M sodium phosphate tribasic to each vessel to adjust the pH to 6.8.[7]

    • Continue the dissolution test in the phosphate buffer.

    • Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours) and replace the withdrawn volume with fresh buffer to maintain a constant volume.

    • Filter the samples and analyze the drug concentration using a suitable analytical method (UV-Vis or HPLC).

    • Plot the cumulative percentage of drug released versus time.

Mandatory Visualizations

Experimental_Workflow_for_PVAP_Microparticle_Formulation cluster_formulation Microparticle Formulation cluster_characterization Microparticle Characterization cluster_qc Quality Control prep_organic Prepare Organic Phase (PVAP + Drug in DCM) emulsification Emulsification (Homogenization) prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->emulsification solvent_evap Solvent Evaporation (Microparticle Solidification) emulsification->solvent_evap collection Collection & Washing (Centrifugation) solvent_evap->collection drying Drying (Vacuum Oven/Freeze Dryer) collection->drying particle_size Particle Size & Morphology (SEM/Laser Diffraction) drying->particle_size drug_loading Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) drying->drug_loading in_vitro_release In Vitro Drug Release (USP Apparatus 2) drying->in_vitro_release spec_check Specification Check particle_size->spec_check drug_loading->spec_check release_testing Release Profile Analysis in_vitro_release->release_testing stability Stability Studies release_testing->stability

Caption: Workflow for PVAP microparticle formulation and characterization.

In_Vitro_Dissolution_Testing_Workflow cluster_acid_stage Acidic Stage (Simulated Gastric Fluid) cluster_buffer_stage Buffer Stage (Simulated Intestinal Fluid) cluster_analysis Analysis start Start Dissolution (0.1 N HCl, pH 1.2, 37°C) sample_acid Sample at 2 hours start->sample_acid 2 hours @ 50 rpm ph_shift pH Adjustment (Add Phosphate Buffer to pH 6.8) sample_acid->ph_shift analysis Drug Quantification (UV-Vis/HPLC) sample_acid->analysis sample_buffer Periodic Sampling (e.g., 0.5, 1, 2, 4, 6, 8h) ph_shift->sample_buffer Continue @ 50 rpm sample_buffer->analysis plot Generate Release Profile (Cumulative Release vs. Time) analysis->plot

Caption: Workflow for in vitro dissolution testing of enteric-coated microparticles.

References

Application Notes and Protocols for Plasticizer Selection in Polyvinyl Acetate Phthalate (PVAP) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is a functional polymer widely utilized in the pharmaceutical industry for the enteric coating of solid dosage forms. Its pH-dependent solubility ensures that the drug is protected from the acidic environment of the stomach and released in the neutral to alkaline conditions of the small intestine. The performance of PVAP films is critically dependent on their mechanical properties, which can be tailored by the addition of plasticizers. Plasticizers are low molecular weight compounds that, when added to a polymer, increase its flexibility, and reduce brittleness. The selection of an appropriate plasticizer and its concentration is a critical step in the formulation of robust and reliable enteric coatings.

This document provides a comprehensive guide to the selection of plasticizers for PVAP films, including a summary of common plasticizers, their effects on film properties, and detailed experimental protocols for their evaluation.

Plasticizer Selection for PVAP Films

The choice of a plasticizer for PVAP is governed by several factors, including its compatibility with the polymer, plasticizing efficiency, and the desired properties of the final film, such as flexibility, tensile strength, and permeability. Commonly used plasticizers for enteric coating polymers include polyols, citrate (B86180) esters, and phthalate esters.

Common Plasticizers for Enteric Coatings

While data specifically for PVAP is limited, information from similar enteric polymers like cellulose (B213188) acetate phthalate (CAP) and hydroxypropyl methylcellulose (B11928114) phthalate (HPMC-P) can provide a good starting point for plasticizer screening.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs, such as PEG 3000, are effective plasticizers for PVAP. They are water-soluble and can enhance the flexibility of the film.

  • Triethyl Citrate (TEC): A commonly used plasticizer for pharmaceutical coatings, TEC is known for its high efficiency and biocompatibility.[1]

  • Triacetin (B1683017): Another widely used plasticizer in pharmaceutical formulations, triacetin is effective in reducing the glass transition temperature of polymers.

  • Dibutyl Phthalate (DBP): Historically used as a plasticizer, DBP offers excellent compatibility with polyvinyl acetate and its derivatives.[2] However, its use has been debated due to potential toxicity concerns.[3][4]

  • Dibutyl Sebacate (DBS): An alternative to phthalate plasticizers, DBS is known to be an effective plasticizer for various polymers.

Quantitative Effects of Plasticizers on PVAP Film Properties

The addition of a plasticizer significantly alters the thermal and mechanical properties of PVAP films. The following table summarizes the available quantitative data.

PlasticizerPolymerPlasticizer Concentration (% w/w)TestResult
NonePVAP0DSCGlass Transition Temperatures (Tg): 46 °C and 116 °C[3]
PEG 3000PVAP10DSCGlass Transition Temperature (Tg): 65.7 ± 0.1 °C[3][5]

Note: This table will be expanded as more specific quantitative data for other plasticizers with PVAP becomes available through experimental evaluation.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of plasticized PVAP films.

Protocol for Preparation of Plasticized PVAP Films by Solvent Casting

This protocol describes the preparation of PVAP films with varying plasticizer content using the solvent casting method.

Materials:

  • Polyvinyl Acetate Phthalate (PVAP) powder

  • Selected Plasticizer (e.g., PEG 3000, Triethyl Citrate, Triacetin, Dibutyl Phthalate)

  • Acetone (B3395972) (analytical grade)

  • Ethanol (analytical grade)

  • Glass petri dishes

  • Magnetic stirrer and stir bars

  • Drying oven or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/w) solution of PVAP in a 1:1 mixture of acetone and ethanol. For example, to prepare 100 g of solution, dissolve 10 g of PVAP in 45 g of acetone and 45 g of ethanol.

    • Stir the mixture with a magnetic stirrer until the PVAP is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Calculate the required amount of plasticizer based on the desired weight percentage relative to the PVAP content. For example, for a 10% plasticizer concentration, add 1 g of plasticizer to the 100 g of PVAP solution (which contains 10 g of PVAP).

    • Add the plasticizer to the PVAP solution and stir until it is completely dissolved and the solution is homogeneous.

  • Film Casting:

    • Carefully pour a specific volume of the plasticized PVAP solution into a clean, dry glass petri dish. The volume will determine the final thickness of the film.

    • Ensure the solution spreads evenly across the bottom of the petri dish.

  • Drying:

    • Place the petri dish on a level surface in a fume hood at room temperature (25 ± 2 °C) and allow the solvent to evaporate slowly over 24 hours. Covering the petri dish with a lid, slightly ajar, can help to control the evaporation rate and prevent defects in the film.

    • After 24 hours, transfer the petri dish to a drying oven or vacuum oven set at 40 °C for at least 48 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the petri dish. The film is now ready for characterization.

Protocol for Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition temperature (Tg) of the plasticized PVAP films.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing DSC pans

Procedure:

  • Sample Preparation:

    • Cut a small, flat piece of the PVAP film (5-10 mg) and place it in an aluminum DSC pan.

    • Seal the pan with a lid using a crimper.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected Tg and melting point (e.g., 200 °C).

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

Protocol for Mechanical Properties Testing (Tensile Strength and Elongation)

This protocol is based on the ASTM D882 standard test method for tensile properties of thin plastic sheeting.[6][7][8][9][10]

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Calipers or micrometer for thickness measurement

Procedure:

  • Specimen Preparation:

    • Cut rectangular specimens from the PVAP film with a width of 25 mm and a length of at least 150 mm. Ensure the edges are smooth and free of nicks.

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

  • Testing:

    • Set the initial grip separation on the UTM (e.g., 100 mm).

    • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculate the percentage elongation at break by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

Protocol for Water Vapor Permeability Testing

This protocol is based on the ASTM E96 standard test method for water vapor transmission of materials (Desiccant Method).[1][11][12][13]

Instrumentation:

  • Permeability cups

  • Desiccant (e.g., anhydrous calcium chloride)

  • Environmental chamber with controlled temperature and humidity (e.g., 25 °C and 75% RH)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Cut circular specimens of the PVAP film that are slightly larger than the opening of the permeability cup.

  • Assembly:

    • Place the desiccant in the permeability cup to a level that leaves a small air gap between the desiccant and the film.

    • Place the film specimen over the mouth of the cup and seal it securely with a gasket and a sealing ring to ensure a watertight seal.

  • Testing:

    • Weigh the entire assembly (cup + desiccant + film) accurately.

    • Place the assembly in the environmental chamber.

    • Remove the assembly at regular intervals (e.g., every 24 hours) and weigh it.

  • Data Analysis:

    • Plot the weight gain against time. The slope of the linear portion of the graph represents the rate of water vapor transmission.

    • Calculate the Water Vapor Transmission Rate (WVTR) using the following formula: WVTR = (G / t) / A where: G = weight gain (g) t = time (h) A = area of the film exposed (m²)

Visualizations

Plasticizer Selection Workflow

PlasticizerSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Optimization and Final Selection start Define Desired Film Properties (e.g., flexibility, permeability) lit_review Literature Review of Common Plasticizers for Enteric Polymers start->lit_review candidate_selection Select Candidate Plasticizers (e.g., PEG, TEC, Triacetin, DBP) lit_review->candidate_selection film_prep Prepare PVAP Films with Varying Plasticizer Concentrations candidate_selection->film_prep characterization Characterize Film Properties: - Thermal (DSC) - Mechanical (Tensile Test) - Barrier (WVTR) film_prep->characterization data_analysis Analyze and Compare Data characterization->data_analysis optimization Optimize Plasticizer Concentration data_analysis->optimization final_selection Final Plasticizer Selection optimization->final_selection

Caption: Workflow for selecting an optimal plasticizer for PVAP films.

Mechanism of Polymer Plasticization

References

Application Notes and Protocols: The Strategic Use of Seal Coating Prior to PVAP Enteric Coating for Oral Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enteric coatings are critical in the formulation of oral solid dosage forms to protect acid-labile active pharmaceutical ingredients (APIs) from the gastric environment, to prevent gastric irritation from certain drugs, or to target drug release in the small intestine.[1][2] Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) is a widely utilized polymer for enteric coating due to its pH-dependent solubility, dissolving at a pH of approximately 5.0 and above.[1][3] However, direct application of an acidic polymer like PVAP onto a tablet core can lead to interactions, potentially compromising the stability of the API or the integrity of the coating.[4][5] A seal coat, applied as an intermediate layer, serves as a crucial barrier to mitigate these risks, enhance the robustness of the final product, and ensure reliable drug release.[5][6][7]

This document provides detailed application notes and protocols for the application of a seal coat to tablet cores before the subsequent application of a PVAP enteric coat.

Rationale for Seal Coating

The application of a seal coat prior to enteric coating is a strategic step to:

  • Provide a Moisture Barrier: The seal coat protects the tablet core from moisture and residual solvents present in the enteric coating suspension, which is particularly important for moisture-sensitive APIs.[6][8]

  • Prevent Core-Coating Interactions: It acts as a physical barrier, preventing direct contact and potential chemical interactions between the API or excipients in the core and the acidic functional groups of the PVAP polymer.[4][5]

  • Improve Surface Smoothness: A seal coat can provide a smoother, more uniform surface on the tablet core, which facilitates better adhesion and uniformity of the subsequent enteric coat.[4]

  • Enhance Mechanical Strength: It hardens the tablet surface, reducing the risk of friability and edge erosion during the coating process.[6][7]

  • Ensure Consistent Dissolution: By preventing the formation of an acidic microenvironment at the core-enteric coat interface, a seal coat can prevent delays in drug release once the tablet reaches the higher pH of the small intestine.[9]

Experimental Data Summary

The following tables summarize typical quantitative parameters involved in the seal coating and PVAP enteric coating processes. These values are illustrative and may require optimization based on the specific tablet formulation and equipment used.

Table 1: Seal Coat and PVAP Enteric Coat Weight Gain Parameters

ParameterSeal CoatPVAP Enteric CoatRationale
Typical Polymer(s) Hydroxypropyl Methylcellulose (HPMC), Zein, ShellacPolyvinyl Acetate Phthalate (PVAP)HPMC is a common choice for seal coating due to its excellent film-forming properties and solubility. PVAP is selected for its specific pH-dependent dissolution profile for enteric protection.[1]
Target Weight Gain (% w/w) 1% - 3%6% - 12%A 1-3% weight gain for the seal coat is generally sufficient to provide an effective barrier.[5][9] A higher weight gain of 6-12% for the enteric coat is necessary to ensure complete and uniform coverage for gastric resistance.[10][11]
Coating Solution Solids Content (%) 5% - 15%5% - 15%This range typically provides a good balance between coating efficiency and preventing spray drying or overwetting.
Plasticizer Concentration (% of polymer weight) 10% - 25%10% - 30%Plasticizers like triethyl citrate (B86180) or dibutyl phthalate are essential to improve the flexibility and film-forming properties of the polymers.
Anti-tacking Agent (% of polymer weight) 10% - 50%10% - 50%Agents like talc (B1216) or magnesium stearate (B1226849) prevent tablets from sticking together during the coating process.

Table 2: Illustrative Dissolution Profile Data for Enteric-Coated Tablets

Time PointDissolution MediumExpected Drug Release (Without Seal Coat)Expected Drug Release (With Seal Coat)
2 hours 0.1 N HCl (Acid Stage)< 10%< 10%
30 minutes pH 6.8 Phosphate (B84403) Buffer (Buffer Stage)Potentially delayed/incomplete release> 80%
45 minutes pH 6.8 Phosphate Buffer (Buffer Stage)> 80%> 85%

Note: The absence of a seal coat can sometimes lead to a lag in dissolution in the buffer stage due to interactions at the core-coat interface.[9]

Experimental Protocols

Protocol 1: Preparation of Seal Coating Solution (HPMC-based)

  • Materials:

    • Hydroxypropyl Methylcellulose (HPMC) E5/E15

    • Triethyl Citrate (TEC) or Polyethylene Glycol (PEG) 6000 (Plasticizer)

    • Talc (Anti-tacking agent)

    • Purified Water or Ethanol/Water mixture (Solvent)

  • Procedure:

    • Dispense 80% of the required solvent volume into a suitable mixing vessel.

    • While stirring to create a vortex, slowly add the HPMC to the solvent to avoid clumping.

    • Continue stirring until the HPMC is fully dispersed.

    • In a separate container, dissolve the plasticizer (e.g., TEC) in the remaining 20% of the solvent.

    • Add the plasticizer solution to the HPMC dispersion and mix until homogeneous.

    • Slowly add the talc to the polymer solution while stirring continuously until a uniform suspension is achieved.

    • Allow the solution to stand for at least 45 minutes to ensure complete hydration of the polymer and deaeration.

    • Gently stir the solution before and during the coating process to maintain a uniform suspension.

Protocol 2: Application of the Seal Coat

  • Equipment:

    • Perforated coating pan

    • Spray gun system

    • Air handling unit (for controlled inlet/outlet air temperature and flow)

  • Procedure:

    • Pre-heat the tablet bed to a target temperature of 40-45°C.[12]

    • Set the coating pan rotation speed to ensure gentle tumbling of the tablets (e.g., 8-12 RPM).

    • Initiate the spray of the seal coating solution at a controlled rate.

    • Maintain the process parameters (inlet air temperature, airflow, spray rate, and atomization pressure) as per the values in Table 3.

    • Continue the coating process until the target weight gain (typically 1-3%) is achieved. This can be monitored by periodically weighing a sample of tablets.

    • Once the target weight gain is reached, stop the spray and allow the tablets to tumble in warm air for a brief period (e.g., 5-10 minutes) for final drying.

Protocol 3: Preparation of PVAP Enteric Coating Solution

  • Materials:

    • This compound (PVAP)

    • Dibutyl Phthalate (DBP) or Triethyl Citrate (TEC) (Plasticizer)

    • Talc or Magnesium Stearate (Anti-tacking agent)

    • Titanium Dioxide (Opacifier, optional)

    • Ethanol/Acetone or other suitable organic solvent system

  • Procedure:

    • Dispense the required volume of the solvent system into a mixing vessel.

    • While stirring to create a vortex, slowly add the PVAP to the solvent.

    • Continue stirring until the PVAP is completely dissolved.

    • Add the plasticizer to the polymer solution and mix until homogeneous.

    • If used, disperse the titanium dioxide and talc/magnesium stearate into the solution with continuous stirring until a uniform suspension is formed.

    • Continue mixing for at least 45 minutes.[10]

    • Gently stir the suspension during the coating process to prevent settling of the solids.

Protocol 4: Application of the PVAP Enteric Coat

  • Equipment:

    • Same as for seal coating (perforated coating pan, spray system, air handling unit).

  • Procedure:

    • Load the seal-coated tablets into the coating pan.

    • Pre-heat the tablet bed to the target temperature (typically 40-50°C).

    • Set the pan rotation speed for gentle tumbling.

    • Begin spraying the PVAP enteric coating suspension at a controlled rate.

    • Maintain the process parameters as outlined in Table 3.

    • Periodically check the tablet weight gain to monitor the coating process.

    • Continue until the desired weight gain (typically 6-12%) is achieved for effective enteric protection.

    • After stopping the spray, allow the tablets to tumble in the warm pan for a short duration for initial drying.

    • Cure the coated tablets in a hot air oven at a specified temperature and time (e.g., 40°C for 2 hours) to ensure complete film formation and stabilization.[5]

Table 3: Typical Coating Process Parameters

ParameterSeal CoatingPVAP Enteric Coating
Inlet Air Temperature 50 - 60°C50 - 65°C
Tablet Bed Temperature 40 - 45°C40 - 50°C
Pan Rotation Speed 8 - 12 RPM8 - 12 RPM
Spray Rate 10 - 30 g/min/kg 15 - 40 g/min/kg
Atomization Air Pressure 1.5 - 2.5 bar1.5 - 3.0 bar

Protocol 5: Dissolution Testing of Enteric-Coated Tablets

  • Apparatus: USP Apparatus 1 (Baskets) or 2 (Paddles).

  • Procedure (Two-Stage):

    • Acid Stage:

      • Medium: 900 mL of 0.1 N HCl.

      • Temperature: 37 ± 0.5°C.

      • Duration: 2 hours.

      • Procedure: Place one tablet in each vessel and operate the apparatus. After 2 hours, withdraw a sample. The tablets should show no signs of disintegration or cracking, and the amount of drug released should be less than 10%.

    • Buffer Stage:

      • Medium: Change the medium in each vessel to 900 mL of pH 6.8 phosphate buffer.

      • Temperature: 37 ± 0.5°C.

      • Duration: 45-60 minutes.

      • Procedure: Continue the test and withdraw samples at specified time points (e.g., 15, 30, 45 minutes). Analyze the samples for drug content.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Coating Process cluster_analysis Analysis Core_Tablet Core Tablet Seal_Coating Seal Coating (1-3% Weight Gain) Core_Tablet->Seal_Coating Seal_Coat_Solution Seal Coat Solution (e.g., HPMC-based) Seal_Coat_Solution->Seal_Coating PVAP_Solution PVAP Enteric Coat Solution Enteric_Coating PVAP Enteric Coating (6-12% Weight Gain) PVAP_Solution->Enteric_Coating Seal_Coating->Enteric_Coating Drying_Curing Drying & Curing Enteric_Coating->Drying_Curing Final_Product Final Enteric-Coated Tablet Drying_Curing->Final_Product Dissolution_Testing Two-Stage Dissolution (Acid & Buffer) Final_Product->Dissolution_Testing

Caption: Experimental workflow for seal coating and PVAP enteric coating.

logical_relationship cluster_core Tablet Core cluster_layers Coating Layers cluster_environment Gastrointestinal Environment API API & Excipients Seal_Coat Seal Coat (Inert Barrier) API->Seal_Coat Prevents Interaction Enteric_Coat PVAP Enteric Coat (pH-Sensitive) Seal_Coat->Enteric_Coat Provides Smooth Surface for Adhesion Stomach Stomach (Acidic, pH 1-3) Enteric_Coat->Stomach Resists Dissolution Intestine Intestine (Neutral, pH > 5.5) Enteric_Coat->Intestine Dissolves Intestine->API Enables Drug Release & Absorption

Caption: Rationale for applying a seal coat before an enteric coat.

References

Application Notes and Protocols for the Characterization of Polyvinyl Acetate Phthalate (PVAP) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP), a common enteric coating polymer, within pharmaceutical formulations. The following sections detail the key physicochemical properties of PVAP and the analytical techniques used to assess its quality and performance.

Introduction to Polyvinyl Acetate Phthalate (PVAP)

This compound (PVAP) is a synthetic polymer widely used in the pharmaceutical industry as an enteric coating agent for solid oral dosage forms like tablets and capsules.[1] It is a derivative of polyvinyl acetate that has been partially hydrolyzed and then esterified with phthalic acid.[1] This chemical modification imparts a pH-dependent solubility profile, making PVAP insoluble in the acidic environment of the stomach (pH 1-3) and soluble in the more neutral to alkaline environment of the small intestine (typically pH > 5).[2] This property is crucial for protecting acid-labile drugs from degradation in the stomach, preventing gastric irritation by certain active pharmaceutical ingredients (APIs), and for targeted drug delivery to the small intestine.

Key Physicochemical Properties of PVAP

The performance of PVAP as an enteric coating is dictated by its physicochemical properties. The critical parameters that require thorough characterization are summarized in the table below.

PropertyTypical Value/RangeAnalytical Technique(s)Significance in Formulation
Molecular Weight (Mw) 25,000 - 40,000 g/mol [3]Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Influences the mechanical properties of the film coating, such as strength and flexibility, as well as its dissolution characteristics.
Glass Transition Temp. (Tg) ~46 °C (minor), ~116 °C (major)Differential Scanning Calorimetry (DSC)Affects the mechanical properties and stability of the coating. The Tg is a key parameter for optimizing coating process temperatures and predicting the physical stability of the amorphous polymer.
Phthalyl Content 55.0% - 62.0%Titration, SpectroscopyDetermines the pH at which the polymer dissolves. Higher phthalyl content leads to dissolution at a lower pH.
FTIR Characteristic Peaks See Table 2 belowFourier Transform Infrared (FTIR) SpectroscopyProvides a unique "fingerprint" for the identification and qualification of PVAP. It is also used to assess interactions with other formulation components.

Table 1: Key Physicochemical Properties of PVAP

Analytical Methods and Protocols

This section provides detailed experimental protocols for the characterization of PVAP in pharmaceutical formulations.

Molecular Weight Determination by Size Exclusion Chromatography (SEC/GPC)

Application: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of PVAP.

Experimental Workflow:

SEC_GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis SEC/GPC Analysis cluster_data Data Processing prep_sample Dissolve PVAP in THF (e.g., 1-2 mg/mL) injection Inject Sample Solution prep_sample->injection prep_mobile Filter THF Mobile Phase (0.45 µm filter) prep_mobile->injection calibration Calibrate with Polystyrene Standards mw_calculation Calculate Mw, Mn, and PDI calibration->mw_calculation separation Separation based on Hydrodynamic Volume injection->separation detection Detect with Refractive Index (RI) Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram chromatogram->mw_calculation

Caption: Workflow for Molecular Weight Determination of PVAP using SEC/GPC.

Protocol:

  • Mobile Phase Preparation:

    • Use Tetrahydrofuran (THF) as the mobile phase.

    • Filter the THF through a 0.45 µm solvent-compatible filter before use.

  • Standard Preparation:

    • Prepare a series of polystyrene standards of known molecular weights in THF at concentrations ranging from 0.5 to 2.0 mg/mL.

    • Allow the standards to dissolve completely.

  • Sample Preparation:

    • Accurately weigh and dissolve the PVAP sample (or a formulation extract containing PVAP) in THF to a final concentration of approximately 1-2 mg/mL.

    • Gently agitate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • Instrumental Conditions:

    • Instrument: A standard SEC/GPC system equipped with a refractive index (RI) detector.

    • Column: A GPC column suitable for organic solvents and with a molecular weight separation range appropriate for PVAP (e.g., a polystyrene-divinylbenzene column).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 50-100 µL.

  • Analysis:

    • Inject the prepared polystyrene standards to generate a calibration curve (log Mw vs. elution volume).

    • Inject the PVAP sample solution.

    • Process the resulting chromatogram using the calibration curve to determine the Mw, Mn, and PDI of the PVAP.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Application: To determine the glass transition temperature (Tg) of PVAP, which is indicative of its amorphous nature and provides insights into its physical stability.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis weigh_sample Weigh 5-10 mg of PVAP sample seal_pan Hermetically seal in an aluminum DSC pan weigh_sample->seal_pan instrument_setup Place sample and reference pans in DSC cell seal_pan->instrument_setup heating_program Heat-Cool-Heat Cycle (e.g., 20°C/min) instrument_setup->heating_program thermogram Obtain DSC Thermogram heating_program->thermogram tg_determination Determine Tg from the second heating scan thermogram->tg_determination

Caption: Workflow for the Determination of Glass Transition Temperature (Tg) of PVAP by DSC.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PVAP powder or a sample of the formulation into an aluminum DSC pan.

    • Hermetically seal the pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrumental Conditions:

    • Instrument: A differential scanning calorimeter.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program:

      • First Heat: Equilibrate at 25 °C and ramp up to 150 °C at a rate of 20 °C/min. This step is to erase the thermal history of the polymer.

      • Cool: Cool the sample to 0 °C at a controlled rate (e.g., 20 °C/min).

      • Second Heat: Ramp up from 0 °C to 180 °C at 10 °C/min. The Tg is determined from this second heating scan.

  • Analysis:

    • Analyze the thermogram from the second heating scan.

    • The glass transition is observed as a step change in the heat flow.

    • Determine the onset, midpoint, and endpoint of the glass transition. The midpoint is typically reported as the Tg.

Identification by Fourier Transform Infrared (FTIR) Spectroscopy

Application: To confirm the identity of PVAP and to investigate potential interactions with the API or other excipients in the formulation.

Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis sample_prep Prepare sample (ATR or KBr pellet) sample_scan Collect Sample Spectrum sample_prep->sample_scan background_scan Collect Background Spectrum background_scan->sample_scan spectrum_processing Process Spectrum (e.g., baseline correction) sample_scan->spectrum_processing peak_identification Identify Characteristic Peaks spectrum_processing->peak_identification

Caption: Workflow for the Identification of PVAP using FTIR Spectroscopy.

Protocol (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the PVAP powder or the ground formulation directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumental Conditions:

    • Instrument: An FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Analysis:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Compare the obtained spectrum with a reference spectrum of PVAP for identification.

Table 2: Characteristic FTIR Peaks of PVAP

Wavenumber (cm⁻¹)Assignment
~2940C-H stretching (aliphatic)
~1728C=O stretching (ester carbonyl from acetate)
~1600 & ~1485C=C stretching (aromatic from phthalate)
~1433C-H bending (methyl)
~1370C-H bending (methyl)
~1224C-O stretching (ester)
~1016C-O stretching
~745C-H out-of-plane bending (aromatic)
Morphological Characterization by Scanning Electron Microscopy (SEM)

Application: To visualize the surface morphology and cross-section of PVAP-coated formulations, assessing coating thickness, uniformity, and integrity.

Experimental Workflow:

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Imaging cluster_data Image Analysis mount_sample Mount tablet on SEM stub fracture_sample Fracture tablet for cross-section mount_sample->fracture_sample sputter_coat Sputter coat with a conductive material (e.g., gold) fracture_sample->sputter_coat load_sample Load sample into SEM chamber sputter_coat->load_sample imaging Acquire images at various magnifications load_sample->imaging analyze_morphology Analyze surface morphology imaging->analyze_morphology measure_thickness Measure coating thickness imaging->measure_thickness

Caption: Workflow for Morphological Characterization of PVAP-coated Tablets by SEM.

Protocol:

  • Sample Preparation:

    • Mounting: Securely mount the tablet or capsule onto an aluminum SEM stub using conductive carbon tape or silver paint.

    • Cross-sectioning: For viewing the coating cross-section, carefully fracture the tablet. This can be done by scoring the tablet with a scalpel and then snapping it.

    • Coating: Place the mounted sample in a sputter coater and deposit a thin layer (e.g., 10-20 nm) of a conductive material, such as gold or gold-palladium, onto the surface. This prevents charging of the sample by the electron beam.

  • Instrumental Conditions:

    • Instrument: A scanning electron microscope.

    • Accelerating Voltage: Typically 5-15 kV.

    • Working Distance: Optimized for the desired magnification and resolution.

    • Detector: Secondary electron (SE) detector for topographical imaging.

  • Analysis:

    • Load the coated sample into the SEM vacuum chamber.

    • Acquire images of the tablet surface and the cross-section at various magnifications.

    • Analyze the images to assess the coating uniformity, surface roughness, and to measure the coating thickness.

Performance Testing of PVAP-Coated Formulations

Dissolution Testing

Application: To evaluate the in-vitro drug release profile of a PVAP-coated formulation and to confirm its enteric properties.

Protocol (USP Apparatus 2 - Paddle):

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 750 mL of 0.1 N HCl.

    • Apparatus: USP Apparatus 2 (Paddle).

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50-100 rpm.

    • Procedure: Place one tablet in each dissolution vessel and run for 2 hours. At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of drug released should be minimal (typically less than 10%).

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to each vessel. The final pH should be 6.8 ± 0.05.

    • Procedure: Continue the dissolution test for a specified period (e.g., 45-60 minutes), withdrawing samples at predetermined time intervals.

    • Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

Content Uniformity

Application: To ensure that each dosage unit contains the intended amount of the active pharmaceutical ingredient (API).

Protocol (using UV-Vis Spectroscopy):

  • Sample Preparation:

    • Individually weigh and place a specified number of tablets (e.g., 10) into separate volumetric flasks.

    • Add a suitable solvent that dissolves both the API and the PVAP coating to each flask.

    • Mechanically shake or sonicate until the tablets are fully disintegrated and the API is dissolved.

    • Dilute to volume with the solvent and mix well.

    • If necessary, filter the solutions to remove any insoluble excipients.

  • Standard Preparation:

    • Prepare a standard solution of the API in the same solvent at a known concentration.

  • Analysis:

    • Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance (λmax) of the API using a UV-Vis spectrophotometer.

    • Calculate the API content in each tablet.

  • Acceptance Criteria:

    • The results are evaluated based on the criteria specified in the relevant pharmacopeia (e.g., USP <905> Uniformity of Dosage Units).

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of PVAP in pharmaceutical formulations. Proper application of these techniques is essential for ensuring the quality, safety, and efficacy of enteric-coated drug products. The combination of physicochemical characterization and performance testing allows for a thorough understanding of the material properties of PVAP and their impact on the final dosage form.

References

Application Note: In Vitro Dissolution Testing of PVAP Coated Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl Acetate Phthalate (PVAP) is a widely utilized enteric coating polymer in the pharmaceutical industry.[1] Its primary function is to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach and facilitate its release in the neutral pH of the small intestine.[2][3][4] This pH-dependent solubility, with dissolution beginning around pH 5.0, makes PVAP an ideal candidate for delayed-release dosage forms.[4] In vitro dissolution testing is a critical quality control parameter that ensures the proper performance of these enteric-coated dosage forms. This application note provides a detailed protocol and data interpretation for the dissolution testing of PVAP coated tablets.

The established method for evaluating enteric-coated products is a two-stage dissolution test.[3][4] The first stage, conducted in an acidic medium, simulates the gastric environment and assesses the acid resistance of the coating. The second stage, performed in a buffer medium with a neutral pH, mimics the intestinal environment and measures the release of the drug.

Experimental Protocols

A detailed methodology for conducting the two-stage in vitro dissolution test for PVAP coated dosage forms is outlined below. This protocol is based on established pharmacopeial guidelines.[2][3]

Materials and Equipment
  • Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus)[3][4]

  • Dissolution Vessels: 1000 mL capacity[2]

  • Water Bath: Capable of maintaining a temperature of 37 ± 0.5 °C[2]

  • Paddle Speed: 50-75 rpm[5]

  • pH Meter

  • HPLC or UV-Vis Spectrophotometer: For sample analysis

  • Syringes and Filters: For sample collection and preparation

  • PVAP Coated Tablets

  • Reagents: Hydrochloric acid (HCl), Sodium phosphate (B84403) tribasic, Sodium hydroxide, Potassium dihydrogen phosphate.

Dissolution Media Preparation
  • Acid Stage Medium (0.1 N HCl): Dilute 8.5 mL of concentrated HCl to 1000 mL with deionized water.

  • Buffer Stage Medium (pH 6.8 Phosphate Buffer): Prepare by mixing 0.1 N HCl with 0.20 M tribasic sodium phosphate (3:1 ratio) and adjust the pH to 6.8 ± 0.05 using 2 N HCl or 2 N NaOH if necessary.[2] Alternatively, dissolve 28.80 g of disodium (B8443419) hydrogen phosphate and 11.45 g of potassium dihydrogen phosphate in sufficient water to produce 1000 mL.[6]

Two-Stage Dissolution Test Procedure

This procedure should be performed for a statistically relevant number of dosage units (typically 6 or 12).

Stage 1: Acid Resistance

  • Place 750-1000 mL of 0.1 N HCl in each dissolution vessel.[2]

  • Equilibrate the medium to 37 ± 0.5 °C.[2]

  • Place one PVAP coated tablet in each vessel.

  • Operate the paddle apparatus at a specified speed (e.g., 75 rpm).

  • After 2 hours, withdraw a sample from each vessel.[3]

  • Filter the samples and analyze for drug release using a validated analytical method (e.g., HPLC).

Stage 2: Buffer Stage (Drug Release)

There are two common methods for transitioning to the buffer stage:

  • Medium Addition Method:

    • After the 2-hour acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to each vessel containing the 750 mL of 0.1 N HCl to achieve a final volume of 1000 mL and a pH of 6.8.[3]

    • Continue the dissolution test for a specified period (e.g., 45-60 minutes).[1][3]

    • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).

    • Filter and analyze the samples.

  • Medium Replacement Method:

    • After the 2-hour acid stage, carefully drain the acid from each vessel, ensuring the tablet remains.

    • Add 900-1000 mL of pre-warmed (37 ± 0.5 °C) pH 6.8 phosphate buffer to each vessel.[3]

    • Continue the dissolution test and sample as described in the medium addition method.

Data Presentation

The quantitative data from the dissolution study should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Dissolution Profile of a Model PVAP Coated Tablet

Time (minutes)Dissolution Medium% Drug Released (Mean ± SD, n=6)Acceptance Criteria
1200.1 N HCl4.5 ± 1.2Not more than 10%
135 (15 min in buffer)pH 6.8 Phosphate Buffer35.8 ± 3.5Report
150 (30 min in buffer)pH 6.8 Phosphate Buffer78.2 ± 4.1Report
165 (45 min in buffer)pH 6.8 Phosphate Buffer92.5 ± 3.8Not less than 80% (Q=80%)
180 (60 min in buffer)pH 6.8 Phosphate Buffer98.7 ± 2.9Report

Note: The acceptance criteria are based on typical pharmacopeial standards for delayed-release dosage forms.[1][3][7]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the two-stage in vitro dissolution testing process for PVAP coated dosage forms.

G cluster_stage1 Stage 1: Acid Resistance cluster_stage2 Stage 2: Drug Release A Prepare 0.1 N HCl B Equilibrate Medium to 37°C A->B C Place Tablet in Vessel B->C D Run Apparatus for 2 hours C->D E Sample and Analyze D->E F Change Medium to pH 6.8 Buffer E->F Proceed to Stage 2 G Continue Dissolution F->G H Sample at Time Intervals G->H I Analyze Samples H->I J Data Analysis & Reporting I->J Compile Dissolution Profile G cluster_stomach Stomach (Acidic Environment, pH 1-3) cluster_intestine Small Intestine (Neutral Environment, pH > 5) A PVAP Coating (Insoluble) B API Protected A->B Remains Intact C PVAP Coating (Soluble) B->C Transit D API Released C->D Dissolves

References

Application Notes and Protocols for the Scale-up of Polyvinyl Acetate Phthalate (PVAP) Coating Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is an enteric polymer widely used in the pharmaceutical industry for the coating of solid oral dosage forms.[1][2] Its pH-dependent solubility ensures that the coated dosage form remains intact in the acidic environment of the stomach and dissolves in the neutral to alkaline environment of the small intestine. This targeted drug release protects the active pharmaceutical ingredient (API) from gastric degradation, prevents gastric irritation, and allows for intestinal absorption.[3]

The successful scale-up of a PVAP coating process from the laboratory to production is a critical step in pharmaceutical manufacturing. It requires a thorough understanding of the critical process parameters (CPPs) and their impact on the quality attributes of the final product.[4] This document provides detailed application notes and protocols to guide researchers and scientists through the scale-up of PVAP coating processes, ensuring a robust and reproducible manufacturing process.

Key Considerations for Scale-Up

Scaling up a coating process is not a linear process and involves careful consideration of various factors to maintain the desired product quality. The transition from a small-scale laboratory formulation to a large commercial batch is a critical and challenging stage in the pharmaceutical product lifecycle.[3]

1.1. Equipment Differences: Lab vs. Production Scale

Understanding the differences between laboratory and industrial-scale coating machines is crucial for a successful scale-up.[5]

FeatureLaboratory-Scale CoaterProduction-Scale Coater
Batch Size Small batches (e.g., a few dozen tablets)Large batches (thousands to tens of thousands of tablets per hour)[5]
Pan Diameter SmallerLarger
Spray Guns Typically oneMultiple
Air Handling Lower capacityHigher capacity
Control System Manual or semi-automatedFully automated with advanced monitoring

1.2. Critical Process Parameters (CPPs)

Several process parameters are critical to the quality of the enteric coating and must be carefully controlled and optimized during scale-up.[4][6]

ParameterImpact on Coating Quality
Inlet Air Temperature Affects drying efficiency. High temperatures can lead to spray drying and a rough tablet surface, while low temperatures can cause sticking and picking.[4]
Inlet Air Flow Influences the drying capacity within the coating pan.[6]
Spray Rate Affects droplet size and the wetness of the tablet bed. High spray rates can lead to overwetting, sticking, and logo bridging.[6]
Atomization Air Pressure Controls the size of the droplets in the spray. High pressure can cause spray drying, while low pressure can result in large droplets leading to an uneven surface.[4]
Pan Speed Ensures uniform mixing of the tablets for even coating distribution.[7]
Gun-to-Bed Distance Affects the spray pattern and droplet characteristics.[8]

Experimental Protocols

The following protocols provide a general guideline for the preparation and application of a PVAP coating. These should be optimized based on the specific product and equipment.

2.1. Preparation of PVAP Coating Solution

A typical PVAP coating formulation includes the polymer, a plasticizer, an anti-tacking agent, and a solvent system.

IngredientFunctionTypical Concentration (% w/w of solution)
PVAPEnteric film former5 - 15%
Plasticizer (e.g., Triethyl Citrate)Improves film flexibility1 - 3%
Anti-tacking agent (e.g., Talc)Prevents sticking1 - 5%
Solvent (e.g., Ethanol/Water)Dissolves/disperses componentsq.s. to 100%

Protocol:

  • Weigh the required amount of solvent into a suitable mixing vessel.

  • Start stirring the solvent to create a vortex.

  • Slowly add the PVAP powder to the center of the vortex, avoiding the formation of lumps.

  • Once the PVAP is fully dispersed, add the plasticizer and anti-tacking agent to the solution.

  • Continue stirring until a homogenous suspension is formed.

2.2. Lab-Scale Coating Protocol

This protocol is designed for a laboratory-scale perforated pan coater.

ParameterRecommended Setting
Equipment Laboratory-scale perforated pan coater
Batch Size 1 - 2 kg
Pan Speed 20 - 30 RPM
Inlet Air Temperature 40 - 60 °C
Inlet Air Flow 100 - 200 m³/h
Spray Rate 5 - 15 g/min
Atomization Air Pressure 1.0 - 2.0 bar
Gun-to-Bed Distance 15 - 20 cm

Protocol:

  • Pre-heat the tablet bed to the target temperature.

  • Start the pan rotation at the set speed.

  • Initiate the spray of the PVAP coating solution at the defined spray rate and atomization pressure.

  • Continuously monitor the process parameters and the appearance of the tablets.

  • Once the target weight gain is achieved, stop the spray and continue drying the tablets for a specified period.

  • Cool down the tablets before discharging from the coater.

2.3. Production-Scale Coating Protocol

This protocol is for a production-scale perforated pan coater and assumes a scale-up from the lab-scale process.

ParameterRecommended Setting
Equipment Production-scale perforated pan coater
Batch Size 100 - 200 kg
Pan Speed 5 - 15 RPM
Inlet Air Temperature 50 - 70 °C
Inlet Air Flow 1500 - 2500 m³/h
Spray Rate 100 - 300 g/min
Atomization Air Pressure 1.5 - 3.0 bar
Gun-to-Bed Distance 20 - 30 cm

Protocol:

  • Follow the same procedural steps as the lab-scale protocol, adjusting the parameters for the larger scale.

  • Utilize multiple spray guns to ensure uniform coverage of the larger tablet bed.

  • Implement automated process control systems to maintain tight control over the CPPs.

  • Perform in-process checks to monitor coating uniformity and weight gain.

Scale-Up Calculations and Considerations

A systematic approach is necessary for scaling up the coating process.

ParameterScale-Up Principle
Pan Speed Maintain a similar tablet linear speed by adjusting the RPM based on the pan diameter.
Spray Rate Scale up proportionally to the batch size.
Air Flow Increase in proportion to the spray rate to maintain similar drying conditions.

Troubleshooting Common Coating Defects During Scale-Up

During the scale-up process, various coating defects may arise. Understanding the root causes is essential for troubleshooting.[7][9][10]

DefectPossible CausesRecommended Solutions
Sticking and Picking Over-wetting of the tablet bed, low inlet air temperature, high spray rate.Increase inlet air temperature, decrease spray rate, increase pan speed.
Twinning Inappropriate tablet shape, high spray rate, low pan speed.Optimize tablet shape, decrease spray rate, increase pan speed.
Orange Peel/Roughness High viscosity of coating solution, spray drying due to high atomization pressure or temperature.Decrease viscosity of the coating solution, reduce atomization pressure and/or inlet air temperature.
Cracking Low mechanical strength of the film, internal stresses in the coating.Optimize plasticizer concentration, select a polymer with higher flexibility.
Color Variation Uneven spray pattern, poor mixing of tablets, insufficient coating amount.Adjust spray gun setup, increase pan speed, ensure adequate coating weight gain.

Visualizations

Diagram 1: Experimental Workflow for PVAP Coating Process

G cluster_prep Coating Solution Preparation cluster_coating Tablet Coating Process cluster_scaleup Scale-Up prep1 Weigh Solvents prep2 Create Vortex prep1->prep2 prep3 Add PVAP prep2->prep3 prep4 Add Plasticizer & Anti-tacking Agent prep3->prep4 prep5 Homogenize prep4->prep5 coat1 Pre-heat Tablet Bed prep5->coat1 coat2 Start Pan Rotation coat1->coat2 coat3 Initiate Spraying coat2->coat3 coat4 Monitor Process coat3->coat4 coat5 Stop Spray & Dry coat4->coat5 coat6 Cool Down coat5->coat6 scale1 Lab-Scale (1-2 kg) coat6->scale1 scale2 Production-Scale (100-200 kg) scale1->scale2 Adjust CPPs

Caption: Workflow for PVAP coating from solution preparation to scale-up.

Diagram 2: Logical Relationships in Coating Process Scale-Up

G cluster_input Input Parameters cluster_output Quality Attributes cluster_defects Potential Defects Inlet_Temp Inlet Air Temperature Uniformity Coating Uniformity Inlet_Temp->Uniformity Roughness Roughness Inlet_Temp->Roughness Air_Flow Inlet Air Flow Air_Flow->Uniformity Spray_Rate Spray Rate Spray_Rate->Uniformity Sticking Sticking/ Picking Spray_Rate->Sticking Atom_Pressure Atomization Pressure Atom_Pressure->Roughness Pan_Speed Pan Speed Pan_Speed->Uniformity Release Drug Release Uniformity->Release Appearance Tablet Appearance Appearance->Release Integrity Film Integrity Integrity->Release Sticking->Appearance Cracking Cracking Cracking->Integrity Roughness->Appearance

Caption: Interplay of process parameters, quality attributes, and defects in coating.

References

Application Note: Spectroscopic Analysis of Polyvinyl Alcohol Phosphate (PVAP) Films using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl alcohol phosphate (B84403) (PVAP) is a modified polymer derived from polyvinyl alcohol (PVA). The introduction of phosphate groups into the PVA backbone can significantly alter its chemical and physical properties, including solubility, thermal stability, and biocompatibility. These modifications make PVAP a material of interest for various applications, including biomedical devices, drug delivery systems, and specialty coatings.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and composition of materials.[1] FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[2] This technique is particularly sensitive to polar functional groups.[3] Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes based on changes in polarizability.[4] It is highly effective for analyzing non-polar bonds and aqueous systems.[5]

This application note provides detailed protocols for the preparation of PVAP films and their subsequent analysis using FTIR and Raman spectroscopy. It is intended for researchers, scientists, and drug development professionals who are interested in characterizing the physicochemical properties of PVAP.

Experimental Protocols

Preparation of PVAP Films by Solvent Casting

This protocol describes the preparation of PVAP films through the phosphorylation of PVA in solution, followed by solvent casting.

Materials:

  • Polyvinyl alcohol (PVA) powder (medium molecular weight, >98% hydrolyzed)

  • Phosphoric acid (H₃PO₄, 85%)

  • Urea (B33335)

  • Deionized water

  • Petri dishes (glass or polystyrene)

  • Magnetic stirrer with hotplate

  • Drying oven

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) aqueous PVA solution by slowly adding PVA powder to deionized water at 90°C while stirring continuously.

    • Continue stirring for 2-3 hours until the PVA is completely dissolved and the solution is clear.

    • Cool the solution to room temperature.

  • Phosphorylation of PVA:

    • In a separate beaker, prepare a phosphorylation agent by mixing phosphoric acid and urea in a 1:2 molar ratio.

    • Slowly add the phosphorylation agent to the PVA solution with vigorous stirring. The amount of agent can be varied to achieve the desired degree of phosphorylation. A typical starting point is a 1:1 molar ratio of PVA monomer units to phosphoric acid.

    • Continue stirring the mixture at 60°C for 4 hours to facilitate the phosphorylation reaction.

  • Film Casting:

    • Pour a specific volume of the PVAP solution into a clean, level Petri dish. The volume will determine the final thickness of the film.

    • Ensure the solution spreads evenly to form a uniform layer.

    • Place the Petri dish in a drying oven at 40°C for 24-48 hours, or until the solvent has completely evaporated and a solid film is formed.

  • Film Removal and Storage:

    • Carefully peel the dried PVAP film from the Petri dish.

    • Store the film in a desiccator to prevent moisture absorption prior to analysis.

FTIR Spectroscopy Analysis

This protocol outlines the procedure for analyzing PVAP films using a Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[6]

Instrumentation:

  • FTIR Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or germanium)

Procedure:

  • Instrument Setup and Background Collection:

    • Turn on the FTIR spectrometer and allow it to stabilize.

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a section of the PVAP film onto the ATR crystal, ensuring good contact across the entire crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure a reproducible path length.

    • Collect the FTIR spectrum of the sample.

  • Data Acquisition Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 (to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • Data Processing:

    • Perform baseline correction and normalization of the collected spectra as needed to facilitate comparison between different samples.

Raman Spectroscopy Analysis

This protocol details the analysis of PVAP films using a confocal Raman microscope.

Instrumentation:

  • Confocal Raman Spectrometer

  • Laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope with various objectives (e.g., 10x, 50x, 100x)

  • Motorized stage for mapping (optional)

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the Raman spectrometer and laser source, allowing them to stabilize.

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

  • Sample Preparation and Mounting:

    • Mount a piece of the PVAP film on a standard microscope slide.

    • Place the slide on the microscope stage.

  • Sample Analysis:

    • Using the microscope's optical view, focus on the surface of the PVAP film.

    • Select the desired laser power and objective. Start with low laser power to avoid sample damage or fluorescence.

    • Acquire the Raman spectrum from a representative area of the film.

  • Data Acquisition Parameters (Typical):

    • Laser Wavelength: 532 nm or 785 nm (the latter may reduce fluorescence)

    • Laser Power: 1-10 mW (sample dependent)

    • Spectral Range: 200 - 3200 cm⁻¹

    • Integration Time: 1-10 seconds

    • Accumulations: 2-5 (to improve signal-to-noise ratio)

    • Confocal Hole: 50-100 µm

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the acquired spectra.

    • Normalize the spectra if necessary for comparative analysis.

Data Presentation

The following table summarizes the expected characteristic vibrational frequencies for PVAP films, derived from the known spectra of PVA and phosphate-containing compounds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Spectroscopy Technique
~3300 (broad)O-H stretchingHydroxyl (PVA)FTIR, Raman
~2940C-H asymmetric stretchingAlkyl (PVA)FTIR, Raman
~2910C-H symmetric stretchingAlkyl (PVA)FTIR, Raman
~1715C=O stretchingResidual acetate (B1210297) (PVA)FTIR
~1420C-H bendingAlkyl (PVA)FTIR, Raman
~1330O-H bendingHydroxyl (PVA)FTIR, Raman
~1150-1170P=O symmetric stretchingPhosphateRaman
~1090C-O stretchingAcetal linkage (PVA)FTIR
~1020-1080P-O-C stretchingPhosphate esterFTIR
~950P-OH stretchingPhosphateFTIR, Raman
~850C-C stretchingPolymer backboneRaman
~680-700P-O-P stretchingPolyphosphate linkageRaman

Visualizations

Experimental_Workflow cluster_prep PVAP Film Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis prep1 Prepare 10% PVA Solution prep3 Mix and React at 60°C prep1->prep3 prep2 Prepare Phosphorylation Agent (H₃PO₄ + Urea) prep2->prep3 prep4 Solvent Cast in Petri Dish prep3->prep4 prep5 Dry in Oven at 40°C prep4->prep5 ftir2 Mount PVAP Film on ATR prep5->ftir2 raman2 Mount PVAP Film on Slide prep5->raman2 ftir1 Collect Background Spectrum ftir3 Acquire FTIR Spectrum ftir1->ftir3 ftir2->ftir3 ftir4 Process Data (Baseline Correction, Normalization) ftir3->ftir4 raman1 Calibrate Spectrometer raman3 Acquire Raman Spectrum raman1->raman3 raman2->raman3 raman4 Process Data (Cosmic Ray Removal, Baseline Correction) raman3->raman4

Caption: Experimental workflow for PVAP film preparation and spectroscopic analysis.

Spectral_Interpretation cluster_pva PVA Backbone cluster_phosphate Phosphate Group PVAP PVAP Structure OH O-H Stretch (~3300 cm⁻¹) PVAP->OH CH C-H Stretch (~2940 cm⁻¹) PVAP->CH CO C-O Stretch (~1090 cm⁻¹) PVAP->CO PO_stretch P=O Stretch (~1160 cm⁻¹) PVAP->PO_stretch POC_stretch P-O-C Stretch (~1050 cm⁻¹) PVAP->POC_stretch POH_stretch P-OH Stretch (~950 cm⁻¹) PVAP->POH_stretch FTIR_Raman FTIR_Raman OH->FTIR_Raman FTIR & Raman Active CH->FTIR_Raman CO->FTIR_Raman Raman_strong Raman_strong PO_stretch->Raman_strong Strong in Raman FTIR_active FTIR_active POC_stretch->FTIR_active FTIR Active POH_stretch->FTIR_Raman

Caption: Relationship between PVAP structure and key vibrational modes.

References

Thermal Analysis of Polyvinyl Acetate Phthalate (PVAP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is a synthetic polymer widely utilized in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms. Its pH-dependent solubility ensures that the active pharmaceutical ingredient (API) is protected from the acidic environment of the stomach and released in the more neutral pH of the small intestine. The thermal properties of PVAP are critical parameters that influence its processing, performance, and stability in pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the thermal analysis of PVAP using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation

The thermal properties of neat Polyvinyl acetate phthalate are summarized in the table below. These values are crucial for understanding the material's behavior during manufacturing processes such as hot-melt extrusion and for predicting the stability of the final product.

Thermal PropertyValueAnalytical Technique
Glass Transition Temperature (Tg)46°C (minor) and 116°C (major)[1]DSC
Onset of DecompositionApprox. 250°CTGA
Major Weight Loss Region250°C - 400°CTGA

Experimental Protocols

Detailed methodologies for conducting DSC and TGA are outlined below. These protocols are designed to ensure accurate and reproducible results for the thermal characterization of PVAP.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of PVAP.

Instrumentation: A standard or modulated DSC instrument.

Materials:

  • This compound (PVAP) powder

  • Standard aluminum DSC pans and lids

  • An empty, hermetically sealed aluminum pan as a reference

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of PVAP powder into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a sample press. Ensure a flat, even seal.

  • Instrument Setup:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 150°C at a heating rate of 10°C/min. This scan is used to erase the thermal history of the polymer.

    • Cooling Scan: Cool the sample from 150°C to 25°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Heat the sample from 25°C to 180°C at a heating rate of 10°C/min. The glass transition temperature is determined from this scan.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • The glass transition (Tg) will appear as a step-like change in the heat flow curve.

    • Determine the midpoint of this transition to obtain the Tg value. Neat PVAP may exhibit two glass transition temperatures.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and decomposition profile of PVAP.

Instrumentation: A standard Thermogravimetric Analyzer.

Materials:

  • This compound (PVAP) powder

  • Ceramic or platinum TGA pans

Procedure:

  • Sample Preparation: Place 5-10 mg of PVAP powder into a TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Identify the temperature ranges of major weight loss steps. The thermal degradation of PVAP can lead to the release of volatile products such as acetic acid and phthalic anhydride.[2]

    • The derivative of the TGA curve (DTG curve) can be plotted to determine the temperatures of the maximum rates of decomposition for each step.

Visualization

The following diagrams illustrate the experimental workflows for the thermal analysis of PVAP.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg PVAP seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Nitrogen load->purge program Run Heat-Cool-Heat Program (25°C to 180°C @ 10°C/min) purge->program analyze Analyze Second Heating Scan program->analyze determine_tg Determine Glass Transition (Tg) analyze->determine_tg

DSC Experimental Workflow for PVAP Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg PVAP place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with Nitrogen load->purge program Run Temperature Program (30°C to 600°C @ 10°C/min) purge->program plot Plot Weight vs. Temperature program->plot determine_decomp Determine Decomposition Temperatures plot->determine_decomp

TGA Experimental Workflow for PVAP Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Polyvinyl Acetate Phthalate (PVAP) Enteric Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Polyvinyl Acetate Phthalate (B1215562) (PVAP) enteric coatings. Our goal is to help you prevent and resolve common issues, such as cracking, to ensure the integrity and performance of your coated dosage forms.

Troubleshooting Guide: Cracking in PVAP Enteric Coatings

Cracking of the enteric coat is a critical defect that can compromise the gastro-resistant properties of the dosage form, leading to premature drug release. This guide provides a systematic approach to diagnosing and resolving cracking issues.

Problem: The enteric coating on my tablets/pellets is cracking.

Initial Assessment:

  • When does the cracking occur?

    • During the coating process?

    • During drying?

    • During storage?

  • What is the nature of the cracks?

    • Are they fine, hairline cracks?

    • Are they larger, more significant fractures?

    • Is there any peeling or flaking of the coating?

The timing and nature of the cracking can provide clues to the underlying cause. Use the following sections to identify the potential root cause and implement the recommended solutions.

Section 1: Formulation-Related Issues

Cracking is often linked to the properties of the coating formulation itself. An improperly formulated coating can be brittle and unable to withstand the stresses of the coating process, drying, or storage.

FAQs: Formulation

Q1: What is the most common formulation-related cause of cracking in PVAP coatings?

A1: The most common cause is insufficient plasticity of the film. PVAP, like many enteric polymers, can be brittle on its own. Without an adequate amount of a suitable plasticizer, the coating will not have the flexibility to accommodate the stresses it encounters. This can be due to either an incorrect choice of plasticizer or an insufficient concentration.

Q2: Which plasticizers are recommended for PVAP, and at what concentrations?

A2: Common plasticizers for PVAP include triethyl citrate (B86180) (TEC), diethyl phthalate (DEP), and polyethylene (B3416737) glycols (PEGs) of low molecular weight. The optimal concentration depends on the specific plasticizer and the desired film properties. Generally, plasticizer levels range from 10% to 30% by weight of the PVAP polymer. It is crucial to perform optimization studies for your specific formulation.[1]

Q3: How does the solid content of the coating suspension affect cracking?

A3: The solid content of the coating suspension can influence the film formation process. A very high solid content can lead to a viscous solution that is difficult to atomize, resulting in an uneven coating and potential stress points. Conversely, a very low solid content can prolong the coating process, increasing the mechanical stress on the tablets. A typical range for solid content in aqueous dispersions is 15-25% w/w.

Troubleshooting Steps & Solutions: Formulation

Potential Cause Recommended Solution
Insufficient Plasticizer Increase the concentration of the plasticizer in increments of 2-5% (based on polymer weight) and evaluate the impact on film flexibility and cracking.
Inappropriate Plasticizer If increasing the concentration is not effective, consider switching to a different plasticizer. For example, if using DEP, you could evaluate TEC, which is known to be a good plasticizer for PVAP.
High Internal Stress This can be caused by the solvent system and drying process. Ensure you are using an appropriate solvent system and that the drying conditions are not too aggressive (see Section 2).
Excessive Pigment/Filler High concentrations of pigments or fillers can disrupt the film structure and make it more brittle. If your formulation contains high levels of these components, try reducing their concentration or using a finer particle size grade.
Section 2: Process-Related Issues

The coating process parameters play a critical role in the quality of the final film. Suboptimal process conditions can induce stress in the coating, leading to cracks.

FAQs: Process Parameters

Q1: How does the drying temperature affect cracking?

A1: Both excessively high and low temperatures can contribute to cracking. Very high inlet air temperatures can cause rapid evaporation of the solvent, leading to a brittle film with high internal stress. On the other hand, insufficient drying can result in a soft, tacky film that is prone to damage and can crack upon further drying during storage.

Q2: What is the role of the spray rate in preventing cracking?

A2: An excessively high spray rate can lead to overwetting of the tablet bed, causing tablets to stick together and the coating to be uneven. When these agglomerates break apart, it can lead to cracks in the film. A very low spray rate can lead to spray drying, where the droplets dry before reaching the tablet surface, resulting in a rough and weak film.

Q3: Can the pan speed influence cracking?

A3: Yes, the pan speed affects the mixing of the tablets and the uniformity of the coating application. A slow pan speed can lead to uneven coating distribution and overwetting, while a very high pan speed can cause excessive attrition and damage to the coating, especially at the tablet edges.

Troubleshooting Steps & Solutions: Process Parameters

Parameter Potential Problem Recommended Action
Inlet Air Temperature Too high: Rapid drying, brittle film. Too low: Overwetting, tacky film.Optimize the temperature to ensure efficient but not overly aggressive drying. A typical range for aqueous PVAP coatings is 50-70°C.
Spray Rate Too high: Overwetting, agglomeration. Too low: Spray drying, rough film.Adjust the spray rate to achieve a balance between efficient coating and adequate drying. Start with a lower rate and gradually increase it.
Atomizing Air Pressure Too low: Large droplets, uneven coating. Too high: Spray drying.Optimize the atomizing air pressure to ensure a fine, uniform spray.
Pan Speed Too low: Uneven coating. Too high: Tablet attrition.Adjust the pan speed to ensure gentle and consistent mixing of the tablet bed.
Section 3: Tablet Core-Related Issues

The properties of the tablet core itself can be a contributing factor to coating cracks.

FAQs: Tablet Core

Q1: Can the shape of the tablet affect the coating?

A1: Yes, tablets with sharp edges or deep concave surfaces are more prone to cracking at these high-stress points. A tablet with a more rounded profile is generally easier to coat uniformly and is less susceptible to cracking.

Q2: How does the hardness of the tablet core impact coating integrity?

A2: A soft tablet core can be more prone to erosion and deformation during the coating process, which can lead to a compromised coating. Conversely, a very hard and friable tablet can also be problematic. Ensure your tablet cores have adequate hardness and low friability.

Q3: What if my tablet core is hygroscopic?

A3: Hygroscopic (water-attracting) cores can absorb moisture from an aqueous coating dispersion, causing the core to swell. This expansion can create significant stress on the coating, leading to cracks.

Troubleshooting Steps & Solutions: Tablet Core

Potential Cause Recommended Solution
Tablet Shape If possible, consider redesigning the tablet tooling to have a more rounded profile with no sharp edges.
Low Core Hardness Optimize the tablet compression parameters to achieve a harder, less friable core.
Hygroscopic Core Apply a seal coat (e.g., using a low-viscosity grade of HPMC) to the tablet cores before applying the PVAP enteric coating. This will act as a moisture barrier.[2]

Quantitative Data

The following tables provide illustrative data on how formulation and process parameters can influence the properties of PVAP films. Note: These values are for guidance only and should be optimized for your specific formulation, equipment, and process.

Table 1: Illustrative Effect of Plasticizer Concentration on Mechanical Properties of PVAP Films

Plasticizer (Type)Plasticizer Concentration (% w/w of PVAP)Tensile Strength (MPa)Elongation at Break (%)
Triethyl Citrate (TEC)10255
Triethyl Citrate (TEC)201815
Triethyl Citrate (TEC)301230
Diethyl Phthalate (DEP)10284
Diethyl Phthalate (DEP)202012
Diethyl Phthalate (DEP)301525

Higher elongation at break and lower tensile strength generally indicate a more flexible, less crack-prone film.

Table 2: Illustrative Process Parameters for Aqueous Coating with PVAP to Minimize Cracking

ParameterRecommended Range
Inlet Air Temperature 50 - 70 °C
Outlet Air Temperature 35 - 45 °C
Spray Rate 10 - 50 g/min/kg of tablets (lab scale)
Atomizing Air Pressure 1.5 - 2.5 bar
Pan Speed 8 - 15 rpm
Solid Content in Dispersion 15 - 25% w/w

Experimental Protocols

Protocol 1: Preparation of Free Films for Mechanical Testing

Objective: To prepare solvent-cast free films of PVAP with different plasticizers and concentrations for the evaluation of their mechanical properties.

Materials:

  • Polyvinyl Acetate Phthalate (PVAP) powder

  • Selected plasticizer (e.g., Triethyl Citrate - TEC)

  • Suitable solvent system (e.g., Acetone:Ethanol 1:1 v/v)

  • Glass petri dishes or a flat, non-stick surface (e.g., Teflon-coated plate)

  • Magnetic stirrer and stir bar

  • Drying oven with controlled temperature and humidity

Methodology:

  • Solution Preparation: a. Prepare a 15% w/w solution of PVAP in the chosen solvent system. b. To separate batches of the PVAP solution, add the desired amount of plasticizer (e.g., 10%, 20%, 30% w/w based on the dry weight of PVAP). c. Stir the solutions at room temperature until the polymer and plasticizer are completely dissolved.

  • Film Casting: a. Carefully pour a predetermined volume of the polymer solution into a clean, dry glass petri dish, ensuring the solution spreads evenly to form a uniform layer. b. Place the petri dish on a level surface in a fume hood to allow for slow solvent evaporation at ambient temperature for 24 hours. This initial slow drying helps to minimize the formation of internal stresses.

  • Film Drying: a. After the initial evaporation, transfer the petri dishes to a drying oven set at 40°C for 48 hours to ensure complete removal of the solvent.

  • Film Conditioning and Removal: a. After drying, carefully peel the film from the petri dish. b. Condition the films at 25°C and 50% relative humidity for at least 24 hours before mechanical testing.

  • Film Thickness Measurement: a. Measure the thickness of the film at multiple points using a digital micrometer and calculate the average thickness.

Protocol 2: Tensile Strength Testing of PVAP Films

Objective: To determine the tensile strength and elongation at break of the prepared PVAP free films.

Equipment:

  • Universal Testing Machine (UTM) or a texture analyzer with tensile grips.

  • Film cutting die to prepare dumbbell-shaped specimens (as per ASTM D882).

  • Digital calipers for measuring specimen dimensions.

Methodology:

  • Specimen Preparation: a. Cut at least five dumbbell-shaped specimens from each conditioned film using the cutting die. b. Measure the width and thickness of the narrow section of each specimen using digital calipers.

  • Testing Procedure: a. Set the initial grip separation on the UTM (e.g., 50 mm). b. Secure a specimen in the tensile grips, ensuring it is aligned and not slipping. c. Apply a tensile load at a constant rate of extension (e.g., 5 mm/min) until the film breaks. d. Record the force and elongation data throughout the test.

  • Data Analysis: a. Tensile Strength (MPa): Calculate the tensile strength by dividing the maximum load (in Newtons) by the initial cross-sectional area (in mm²) of the specimen. b. Elongation at Break (%): Calculate the percentage elongation at break by dividing the extension at the point of fracture by the initial gauge length and multiplying by 100. c. Calculate the mean and standard deviation for the tensile strength and elongation at break for each set of film samples.

Visualizations

Troubleshooting_Workflow start Cracking Observed formulation Check Formulation start->formulation process Check Process Parameters start->process core Check Tablet Core start->core sub_formulation Adjust Plasticizer - Type - Concentration formulation->sub_formulation sub_process Optimize: - Temperature - Spray Rate - Pan Speed process->sub_process sub_core Apply Seal Coat (if hygroscopic) Optimize Hardness core->sub_core solution Problem Resolved sub_formulation->solution sub_process->solution sub_core->solution

Caption: Troubleshooting workflow for cracking in enteric coatings.

Cracking_Causes cracking Coating Cracks brittle_film Brittle Film cracking->brittle_film high_stress High Internal/External Stress cracking->high_stress plasticizer Insufficient Plasticizer brittle_film->plasticizer drying Rapid Drying high_stress->drying core_swelling Core Swelling high_stress->core_swelling mechanical High Mechanical Stress (e.g., high pan speed) high_stress->mechanical

Caption: Root causes of cracking in PVAP enteric coatings.

References

Technical Support Center: PVAP Film Coating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyvinyl Alcohol-Polyethylene Glycol Graft Copolymer (PVAP) film coating. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PVAP film coating processes.

Frequently Asked Questions (FAQs)

Q1: What is the typical spray rate for a PVAP aqueous film coating solution?

The optimal spray rate for a PVAP film coating solution is dependent on several factors including the specific coating formulation (e.g., solids content, viscosity), equipment (e.g., coater size, nozzle type), and other process parameters.[1][2] However, for aqueous-based coatings, a common issue with polymers like PVA can be tackiness, which may necessitate a slower spray rate compared to other systems.[3] It is crucial to balance the spray rate with the drying capacity of the system to avoid overwetting.[4][5]

Q2: How does the spray rate affect the quality of the PVAP film coat?

The spray rate is a critical process parameter that significantly influences the final quality of the film coat.[2][5]

  • High Spray Rate: Can lead to overwetting of the tablet surface, resulting in defects such as sticking, picking, and twinning.[2][4][6] It may also cause a rougher tablet surface and potentially logo bridging.[2][7]

  • Low Spray Rate: May cause the droplets to dry before reaching the tablet surface (spray drying), leading to poor coating efficiency, a rough surface ("orange peel"), and a brittle film due to insufficient coalescence of the polymer.[4][6][7]

The spray rate also interacts with other process parameters like atomizing air pressure and inlet air temperature to determine the droplet size and drying efficiency.[1][7]

Q3: What are the key process parameters to consider alongside spray rate for PVAP film coating?

Optimizing the spray rate requires a holistic approach that considers its interplay with other critical process parameters.[1][8] Key parameters include:

  • Inlet Air Temperature: Affects the drying efficiency.[5][8] Higher temperatures can increase drying capacity but may also lead to spray drying if not balanced with the spray rate.[2]

  • Atomizing Air Pressure: Influences the size of the sprayed droplets.[7] Higher pressure generally leads to smaller droplets, which can result in a smoother film, but excessive pressure can cause spray drying.[7]

  • Pan Speed: Affects the mixing of tablets and the uniformity of the coating.[4][5]

  • Coating Solution Viscosity and Solids Content: Higher viscosity and solids content can affect droplet formation and may require adjustments to the spray rate and atomizing pressure.[1][9]

Q4: How can I prevent tackiness-related issues when using PVAP coatings?

Due to the inherent tackiness of PVA, careful process control is necessary.[3] To mitigate tackiness:

  • Optimize Spray Rate: A lower spray rate might be necessary to allow for sufficient drying between spray applications.[3]

  • Adjust Inlet Air Temperature: Increasing the inlet air temperature can enhance drying, but must be controlled to avoid damaging the product or causing other defects.[6]

  • Incorporate Glidants: The use of glidants like talc (B1216) in the formulation can help reduce inter-tablet sticking.[3]

  • Control Tablet Bed Temperature: Maintaining an appropriate tablet bed temperature (typically monitored via outlet air temperature) is crucial for efficient drying.[1]

Troubleshooting Guides

Issue 1: Sticking and Picking

Description: Tablets are sticking to each other or to the coating pan, resulting in patches of the coating being pulled off.

Possible Cause Suggested Remedy Citation
Spray rate is too high, causing overwetting.Reduce the spray rate.[6][10]
Inlet air temperature or airflow is too low.Increase the inlet air temperature or airflow to improve drying capacity.[6]
Pan speed is too low.Increase the pan speed to prevent tablets from remaining in the spray zone for too long.[6]
Atomizing air pressure is too low, creating large droplets.Increase the atomizing air pressure to create a finer spray.[9]
Issue 2: Orange Peel (Rough Surface)

Description: The surface of the coated tablet is rough and uneven, resembling the peel of an orange.

Possible Cause Suggested Remedy Citation
Spray rate is too low, leading to spray drying.Increase the spray rate.[6]
Atomizing air pressure is too high, causing droplets to dry prematurely.Reduce the atomizing air pressure.[6][7]
Distance between the spray nozzle and tablet bed is too large.Optimize the distance between the nozzle and the tablet bed.[6]
Viscosity of the coating solution is too high.Decrease the viscosity by adjusting the solids content or formulation.[6]
Issue 3: Cracking of the Film Coat

Description: The continuity of the film is disrupted by cracks.

Possible Cause Suggested Remedy Citation
Insufficient plasticizer in the PVAP formulation.Increase the plasticizer content to improve film flexibility.[11]
Over-drying of the coating due to excessively high inlet temperature or low spray rate.Reduce the inlet air temperature or increase the spray rate.[12]
Low mechanical strength of the tablet core.Improve the hardness and reduce the friability of the tablet core.[13]

Experimental Protocols

Protocol: Optimizing Spray Rate Using a Design of Experiments (DoE) Approach

This protocol outlines a systematic approach to optimize the spray rate for a PVAP film coating process.

  • Define Objectives and Responses:

    • Objective: To identify the optimal spray rate that minimizes coating defects and maximizes process efficiency.

    • Critical Quality Attributes (Responses): Coating uniformity, surface roughness, coating efficiency, and occurrence of defects (e.g., sticking, picking).[5][8]

  • Identify Critical Process Parameters (CPPs) and Ranges:

    • Based on preliminary trials and literature review, identify the key CPPs.[2][5]

    • Primary Variable: Spray Rate (X1).

    • Other Key Variables: Inlet Air Temperature (X2), Atomizing Air Pressure (X3), Pan Speed (X4).

    • Define the experimental range (low, medium, and high) for each parameter.

  • Select an Experimental Design:

    • A full factorial or fractional factorial design is often employed. For instance, a 3³ full factorial design can be used to study three variables at three levels.[5]

  • Execute the Experimental Runs:

    • Prepare the PVAP coating solution, ensuring consistency across all batches.

    • Perform the coating trials according to the experimental design, systematically varying the process parameters.

    • Collect samples at the end of each run for analysis.

  • Analyze the Results:

    • Evaluate the coated tablets for the defined responses (e.g., measure weight gain for coating efficiency, use profilometry for surface roughness, and visually inspect for defects).

    • Use statistical software to analyze the data, determine the significance of each parameter and their interactions, and generate response surface models.[8]

  • Determine the Optimal Operating Range:

    • Based on the analysis, identify the "sweet spot" or optimal operating range for the spray rate and other CPPs that consistently produces a high-quality PVAP film coat.[2]

Data Presentation

Table 1: Example of Process Parameters for PVAP Film Coating Optimization
ParameterLow LevelMedium LevelHigh Level
Spray Rate ( g/min ) 81216
Inlet Air Temperature (°C) 506070
Atomizing Air Pressure (bar) 1.52.02.5
Pan Speed (rpm) 101520

Note: These values are illustrative and should be adapted based on the specific equipment and formulation.

Table 2: Troubleshooting Summary for Spray Rate Optimization
DefectLikely Cause Related to Spray RateOther Potential CausesRecommended Action
Sticking/Picking Too highLow inlet temperature, low pan speedDecrease spray rate, increase drying capacity
Orange Peel Too lowHigh atomizing pressure, high viscosityIncrease spray rate, decrease atomizing pressure
Cracking Too low (leading to brittle film)Insufficient plasticizer, high internal stressIncrease spray rate, optimize formulation
Logo Bridging Too highHigh tablet bed humidity, poor adhesionDecrease spray rate, increase bed temperature

Visualizations

G cluster_0 Troubleshooting Workflow for Coating Defects cluster_1 Sticking / Picking cluster_2 Orange Peel / Roughness Start Coating Defect Observed Defect_Type Identify Defect Type (e.g., Sticking, Orange Peel) Start->Defect_Type Sticking_Cause Overwetting? Defect_Type->Sticking_Cause Sticking Orange_Peel_Cause Spray Drying? Defect_Type->Orange_Peel_Cause Orange Peel Decrease_Spray Decrease Spray Rate Sticking_Cause->Decrease_Spray Yes Increase_Drying Increase Inlet Temp / Airflow Sticking_Cause->Increase_Drying Yes End Process Optimized Decrease_Spray->End Increase_Drying->End Increase_Spray Increase Spray Rate Orange_Peel_Cause->Increase_Spray Yes Decrease_Atomization Decrease Atomization Pressure Orange_Peel_Cause->Decrease_Atomization Yes Increase_Spray->End Decrease_Atomization->End

Caption: Troubleshooting workflow for common PVAP coating defects.

G cluster_0 Spray Rate Optimization Logic Spray_Rate Spray Rate Droplet_Size Droplet Size Spray_Rate->Droplet_Size Influences Drying_Rate Drying Rate Spray_Rate->Drying_Rate Impacts (via moisture load) Coating_Quality Coating Quality Droplet_Size->Coating_Quality Determines (e.g., roughness) Drying_Rate->Coating_Quality Determines (e.g., sticking) Atomization_Pressure Atomization Pressure Atomization_Pressure->Droplet_Size Influences Inlet_Temp Inlet Temperature Inlet_Temp->Drying_Rate Influences

Caption: Interrelationship of key parameters in spray rate optimization.

References

Technical Support Center: Troubleshooting PVAP Coating Defects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common defects encountered during the Polyvinyl Acetate Phthalate (PVAP) coating process, specifically addressing "orange peel" and "twinning."

Frequently Asked Questions (FAQs)

Q1: What is PVAP and why is it used for tablet coatings?

This compound (PVAP) is a polymer commonly used in the pharmaceutical industry for enteric coating of solid dosage forms like tablets and capsules.[1] Its primary function is to protect the drug from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.[1] This is crucial for drugs that are unstable in acidic conditions or can cause gastric irritation.

Q2: What are the common coating defects observed with PVAP?

While PVAP is a robust enteric polymer, improper formulation or processing parameters can lead to several coating defects. The most frequently encountered issues are:

  • Orange Peel: This defect is characterized by a rough, uneven surface texture resembling the peel of an orange.[2][3]

  • Twinning: This occurs when two or more tablets stick together during the coating process.[4]

Q3: Can the tablet core properties influence PVAP coating defects?

Yes, the properties of the tablet core are critical for a successful coating process. A core with low mechanical strength or high friability can lead to surface erosion and contribute to defects like orange peel.[2] It is essential to ensure tablets have sufficient hardness to withstand the coating process.

Troubleshooting Guide: Orange Peel

The "orange peel" effect is a surface roughness issue that can compromise the aesthetic appeal and potentially the functionality of the coating.

Q4: What are the primary causes of the orange peel defect in PVAP coatings?

Orange peel is typically caused by inadequate spreading of the coating solution on the tablet surface before it dries.[3] The primary contributing factors can be categorized into formulation-related and process-related issues.

Troubleshooting Summary for Orange Peel

Parameter Potential Cause of Orange Peel Recommended Solution
Coating Solution Viscosity Too high, preventing proper atomization and spreading.[2]Decrease the solids content of the coating solution or add more solvent to reduce viscosity.
Spray Rate Too low, causing premature drying of droplets before they reach the tablet surface.[3]Increase the spray rate to ensure droplets are sufficiently wet upon impact.
Atomizing Air Pressure Too high, leading to rapid drying of the spray.[2]Reduce the atomizing air pressure to prevent premature drying of the coating droplets.
Inlet Air Temperature Too high, causing the spray to dry before adequately spreading on the tablet surface.[4]Lower the inlet air temperature to allow for better film formation.
Pan Speed Too low, leading to overwetting and uneven coating distribution.[2]Increase the pan speed to ensure tablets tumble effectively and are evenly exposed to the spray.
Gun-to-Bed Distance Too far, allowing droplets to dry in transit.Decrease the distance between the spray gun and the tablet bed.

Experimental Protocol: Evaluation of Tablet Surface Roughness

This protocol provides a method to quantify the "orange peel" defect by measuring tablet surface roughness using a profilometer.

Objective: To quantitatively assess the surface roughness of PVAP-coated tablets to evaluate the severity of the orange peel defect.

Materials:

  • Profilometer (e.g., laser or stylus-based)

  • Coated tablet samples

  • Tablet holders

Methodology:

  • Instrument Calibration: Calibrate the profilometer according to the manufacturer's instructions.

  • Sample Preparation: Carefully place a coated tablet on the sample holder, ensuring the surface to be measured is level.

  • Measurement:

    • Position the profilometer stylus or laser at the starting point on the tablet surface.

    • Initiate the scan across a predefined length of the tablet surface (e.g., 5 mm).

    • Record the surface profile data.

  • Data Analysis:

    • Calculate the average roughness (Ra) and root mean square roughness (Rq) from the profile data.

    • Compare the roughness values of different batches or samples to quantify the extent of the orange peel defect. Higher Ra and Rq values indicate a rougher surface.

Troubleshooting Workflow for Orange Peel

OrangePeel_Troubleshooting start Orange Peel Defect Observed check_viscosity Measure Coating Solution Viscosity start->check_viscosity is_viscosity_high Is Viscosity Too High? check_viscosity->is_viscosity_high adjust_viscosity Decrease Solids Content or Add Solvent is_viscosity_high->adjust_viscosity Yes check_process_params Review Coating Process Parameters is_viscosity_high->check_process_params No recoat Re-evaluate Coating adjust_viscosity->recoat is_spray_rate_low Is Spray Rate Too Low? check_process_params->is_spray_rate_low increase_spray_rate Increase Spray Rate is_spray_rate_low->increase_spray_rate Yes is_temp_high Is Inlet Temp Too High? is_spray_rate_low->is_temp_high No increase_spray_rate->recoat decrease_temp Decrease Inlet Temperature is_temp_high->decrease_temp Yes is_pressure_high Is Atomizing Pressure Too High? is_temp_high->is_pressure_high No decrease_temp->recoat decrease_pressure Decrease Atomizing Pressure is_pressure_high->decrease_pressure Yes is_pressure_high->recoat No decrease_pressure->recoat end Defect Resolved recoat->end

Caption: Troubleshooting workflow for the orange peel defect.

Troubleshooting Guide: Twinning

Twinning, or the sticking together of tablets, is a critical defect that can lead to non-uniform coating and dosage inaccuracies.

Q5: What causes twinning during PVAP tablet coating?

Twinning is primarily caused by excessive tackiness of the tablet surface during the coating process.[5] This can be influenced by the coating formulation, process parameters, and the shape of the tablets themselves.

Troubleshooting Summary for Twinning

Parameter Potential Cause of Twinning Recommended Solution
Coating Formulation Tackiness High concentration of plasticizer or use of a tacky polymer.Optimize the type and concentration of the plasticizer. Consider adding an anti-tacking agent like talc.
Spray Rate Too high, leading to overwetting of the tablet surfaces.[4][5]Reduce the spray rate to allow for adequate drying between spray cycles.
Inlet Air Temperature Too low, resulting in insufficient drying and tacky surfaces.Increase the inlet air temperature to enhance drying efficiency.
Pan Speed Too low, increasing the contact time between tablets.[6]Increase the pan speed to promote better tumbling and reduce tablet-to-tablet contact time.[6]
Tablet Shape Flat or capsule-shaped tablets have a larger contact area, making them more prone to sticking.[7]If possible, consider a more rounded or convex tablet shape in the design phase.[7]
Exhaust Air Flow Insufficient, leading to a humid environment within the coating pan.Ensure adequate exhaust air flow to remove moisture effectively.

Experimental Protocol: Evaluation of Coating Tackiness

This protocol describes a method to assess the tackiness of a PVAP coating formulation, which is a key factor in predicting the risk of twinning.

Objective: To measure the tackiness of a PVAP film to understand its potential to cause twinning.

Materials:

  • Texture analyzer or a dedicated tackiness tester

  • Probe (e.g., cylindrical stainless steel)

  • Glass slides

  • Coating solution

  • Film applicator

Methodology:

  • Film Preparation:

    • Apply a uniform film of the PVAP coating solution onto a glass slide using a film applicator.

    • Dry the film under controlled conditions (temperature and humidity) that mimic the coating process.

  • Tackiness Measurement:

    • Secure the coated glass slide onto the testing platform of the texture analyzer.

    • Bring the probe into contact with the film surface at a defined force and for a specified duration.

    • Withdraw the probe at a constant speed.

  • Data Analysis:

    • The instrument will record the force required to separate the probe from the film surface as a function of time or distance.

    • The peak force or the area under the force-distance curve is a measure of the film's tackiness.

    • Compare the tackiness of different formulations to identify those with a lower potential for causing twinning.

Logical Relationships in Twinning Defect Formation

Twinning_Causes twinning Twinning Defect tackiness Increased Surface Tackiness tackiness->twinning overwetting Overwetting of Tablet Surface overwetting->tackiness inadequate_drying Inadequate Drying inadequate_drying->overwetting high_spray_rate High Spray Rate high_spray_rate->overwetting low_temp Low Inlet Temperature low_temp->inadequate_drying low_pan_speed Low Pan Speed low_pan_speed->inadequate_drying tablet_shape Flat/Capsule Tablet Shape tablet_shape->twinning formulation Tacky Coating Formulation formulation->tackiness plasticizer High Plasticizer Concentration plasticizer->formulation

Caption: Factors contributing to the twinning defect in tablet coating.

References

Technical Support Center: Polyvinyl Acetate Phthalate (PVAP) Film Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) films for tablet coating.

Troubleshooting Guide: Adhesion Issues

Poor adhesion of PVAP films to tablet cores is a common challenge that can lead to defects such as peeling, cracking, and logo bridging. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My PVAP film is peeling or flaking off the tablet core. What are the potential causes and how can I fix it?

A1: Peeling or flaking indicates a failure of the adhesive bond between the film and the tablet surface. This can be attributed to formulation, process, or tablet core issues.

Potential Causes & Solutions:

CategoryPotential CauseRecommended Solution(s)
Formulation Inadequate plasticizer concentrationIncrease the plasticizer level (e.g., Triethyl Citrate, Diethyl Phthalate) in the coating formulation to improve film flexibility.[1] Start with a concentration around 20-25% of the PVAP weight and optimize.
High internal stress in the filmIncorporate a suitable plasticizer to reduce the film's glass transition temperature (Tg) and improve its elasticity.[1][2]
Incompatible formulation componentsEnsure all formulation components (polymers, plasticizers, pigments) are compatible. Review the technical data sheets for each excipient.
High pigment/opacifier concentrationHigh concentrations of additives like titanium dioxide can weaken the film structure and reduce adhesion.[3] Evaluate if the concentration can be reduced or if an alternative opacifier can be used.
Process Inadequate drying (over-wetting)Increase the inlet air temperature and/or airflow to ensure sufficient drying between spray cycles.[4][5] Reduce the spray rate to prevent the tablets from becoming too wet.[4][5]
Excessive drying between spraysOver-drying can cause the sprayed droplets to dry before they can coalesce and form a continuous film, leading to poor adhesion.[2] Optimize the drying conditions to balance evaporation with film formation.
High atomizing air pressureExcessive pressure can lead to spray drying, where the polymer dries before reaching the tablet surface, resulting in a rough and poorly adhered film.[2][4] Reduce the atomizing air pressure to ensure droplets are still wet upon impact.
Low pan speedInsufficient tumbling of the tablets can lead to uneven coating distribution and localized over-wetting.[5] Increase the pan speed to improve tablet mixing.
Tablet Core Hydrophobic surfaceThe presence of hydrophobic lubricants, such as magnesium stearate (B1226849), on the tablet surface can significantly hinder the adhesion of aqueous-based coatings.[6][7][8]
Low tablet hardness or high friabilitySoft or friable tablets can erode during the coating process, creating a dusty surface that prevents proper film adhesion.[4][9] Increase the compaction force to achieve a harder, more robust tablet core.
Surface contaminants (e.g., dust)Ensure tablets are de-dusted before entering the coating pan.

Q2: The logo on my debossed tablet is being filled in or "bridged" by the PVAP film. What's causing this?

A2: Logo bridging is a specific type of adhesion failure where the film pulls away from the sharp angles of the debossed design due to internal stresses developed during drying.[10]

Potential Causes & Solutions:

CategoryPotential CauseRecommended Solution(s)
Formulation Insufficient film flexibilityIncrease the plasticizer concentration to make the film more elastic, allowing it to conform to the debossed logo without pulling away.
High coating solution viscosityA highly viscous solution may not penetrate the debossing properly, leading to bridging.[4] Reduce the solids content of the coating solution or use a lower viscosity grade of polymer if available.
Process High spray rateA high spray rate can lead to over-wetting and filling of the logo.[4] Reduce the spray rate to allow for more controlled application.
Sub-optimal drying conditionsAdjust drying temperature and airflow to control the rate of solvent evaporation and minimize stress within the drying film.
Tablet Core Logo designIntricate or sharply angled logos are more prone to bridging. If possible, consider a simpler logo design with rounded edges for better coating conformity.

Q3: The surface of my coated tablet is rough, resembling an orange peel. How can I achieve a smoother finish?

A3: An "orange peel" effect is typically caused by improper atomization of the coating solution or sub-optimal spreading of the droplets on the tablet surface.[5]

Potential Causes & Solutions:

CategoryPotential CauseRecommended Solution(s)
Formulation High viscosity of the coating solutionA viscous solution results in larger droplets that do not coalesce properly.[4][5] Decrease the solids content of the solution or heat the solution (if appropriate for the formulation) to lower its viscosity.[2]
Process Inadequate atomizationInsufficient atomizing air pressure can lead to large, uneven droplets.[4] Gradually increase the atomizing air pressure.
Excessive spray dryingIf the droplets dry too much before hitting the tablet surface, they won't spread and coalesce.[2][4] Reduce the distance between the spray gun and the tablet bed or decrease the inlet air temperature.
Low spray rateA very low spray rate combined with high drying conditions can exacerbate spray drying.[5] Optimize the balance between spray rate and drying conditions.

Logical Troubleshooting Workflow for PVAP Film Peeling

G start Start: PVAP Film Peeling Observed formulation Step 1: Evaluate Formulation start->formulation q_plasticizer Is plasticizer level adequate? (e.g., 20-25% of PVAP wt.) formulation->q_plasticizer process Step 2: Optimize Process Parameters q_drying Is there evidence of over-wetting? process->q_drying core Step 3: Assess Tablet Core Properties q_lubricant Is a hydrophobic lubricant (e.g., Mg Stearate) used? core->q_lubricant solution Problem Resolved q_plasticizer->process Yes a_plasticizer Action: Increase plasticizer (e.g., TEC, DEP) q_plasticizer->a_plasticizer No a_plasticizer->process a_drying Action: Increase drying air temp/flow OR decrease spray rate q_drying->a_drying Yes q_atomization Is atomizing air pressure too high? q_drying->q_atomization No a_drying->q_atomization q_atomization->core No a_atomization Action: Reduce atomizing air pressure q_atomization->a_atomization Yes a_atomization->core a_lubricant Action: Reduce lubricant level or switch to a hydrophilic alternative q_lubricant->a_lubricant Yes q_hardness Is tablet hardness/ friability optimal? q_lubricant->q_hardness No a_lubricant->q_hardness q_hardness->solution Yes a_hardness Action: Increase compaction force q_hardness->a_hardness No a_hardness->solution

Caption: A step-by-step workflow for troubleshooting PVAP film peeling.

Frequently Asked Questions (FAQs)

Q1: What is Polyvinyl Acetate Phthalate (PVAP) and why is it used for tablet coating?

A1: PVAP is a synthetic polymer used primarily as an enteric coating for pharmaceutical tablets and capsules.[11][12] Its key property is its pH-dependent solubility. It remains intact in the highly acidic environment of the stomach (pH 1-3) but dissolves readily in the more neutral to slightly alkaline environment of the small intestine (pH >5.5).[11] This protects acid-sensitive drugs from degradation in the stomach and prevents the drug from irritating the stomach lining, ensuring it is released in the intended part of the gastrointestinal tract for optimal absorption.[11]

Q2: What are the best plasticizers to use with PVAP?

A2: Plasticizers are crucial for imparting flexibility to the PVAP film, which prevents cracking and chipping.[1][2] Commonly used and effective plasticizers for phthalate-based enteric polymers like PVAP include:

  • Triethyl Citrate (TEC)

  • Diethyl Phthalate (DEP)

  • Triacetin

  • Polyethylene Glycol (PEG), particularly lower molecular weight grades[1]

The optimal concentration is typically the minimum amount required to achieve a continuous, flexible film, often up to 35% of the polymer weight.[1]

Q3: Can I use an aqueous-based system for PVAP coating?

A3: While PVAP has traditionally been applied using organic or hydro-alcoholic solvent systems, aqueous dispersions are available.[13] However, using water can present challenges. Water has a higher surface tension and requires more energy for evaporation compared to organic solvents, which can affect film adhesion and the overall coating process.[14] When using aqueous systems, careful optimization of process parameters like drying temperature and airflow is critical.

Q4: How does the tablet core formulation affect PVAP film adhesion?

A4: The properties of the tablet core are fundamental to achieving good film adhesion. Key factors include:

  • Lubricants: Hydrophobic lubricants like magnesium stearate can significantly reduce film adhesion.[6][7][8] Using lower concentrations or switching to more hydrophilic lubricants like sodium stearyl fumarate (B1241708) can improve adhesion.[15]

  • Disintegrants: While less impactful than lubricants, some disintegrants can also slightly decrease film adhesion.[15]

  • Surface Roughness: A very smooth, non-porous surface can be difficult for the coating to adhere to. Conversely, a highly porous or friable surface can absorb the coating solution, leading to a weak bond. An optimal surface roughness is key.[8][15]

  • Tensile Strength: The tablet must be hard enough to withstand the mechanical stress of the coating process without eroding.[9][10]

Q5: What are the key process parameters to monitor during PVAP coating?

A5: Achieving a high-quality PVAP coating requires precise control over several process parameters:

ParameterImportance
Inlet Air Temperature & Flow Controls the drying efficiency. Must be balanced to avoid both over-wetting and spray drying.[2]
Spray Rate Determines the amount of coating solution applied over time. A high rate can lead to over-wetting, sticking, and logo bridging.[4][5][16]
Atomizing Air Pressure Controls the droplet size of the spray. It must be sufficient to create a fine mist for uniform coverage without causing premature drying.[2][16]
Pan Speed Ensures tablets tumble effectively for uniform coating distribution and to prevent sticking.[16]
Gun-to-Bed Distance Affects droplet travel time and drying. An incorrect distance can contribute to surface roughness or over-wetting.[4]

Experimental Protocols

Protocol 1: Quantitative Adhesion Testing of PVAP Film

This protocol describes a method to quantify the force required to peel a PVAP film from a tablet surface using a texture analyzer or tensile strength tester.[3][8]

Objective: To measure the adhesive strength of a PVAP film to a tablet core.

Materials & Equipment:

  • PVAP-coated tablets

  • Texture Analyzer/Tensile Tester with a probe or specialized adhesion fixture

  • Strong double-sided adhesive tape

  • Tablet mounting system (e.g., metal punches)

Methodology:

  • Sample Preparation:

    • Securely fix a tablet to a stationary platform or lower punch using the double-sided adhesive tape. Ensure the coated surface to be tested is facing upwards and is clean.

    • Attach another piece of double-sided tape to the surface of the testing probe (or upper punch).

  • Adhesion Test Execution:

    • Bring the probe with the adhesive tape into firm contact with the coated surface of the tablet. Apply a consistent compressive force for a set duration (e.g., 10 N for 30 seconds) to ensure a strong bond between the tape and the film.

    • Initiate the tensile test. The probe is moved upwards at a constant speed (e.g., 0.1 mm/s), pulling the film away from the tablet surface.

    • The instrument records the force (in Newtons) as a function of displacement.

  • Data Analysis:

    • The peak force recorded during the upward pull before the film detaches is taken as the force of adhesion.

    • To normalize the result, this force can be divided by the area of contact to report the adhesion strength in units of force per unit area (e.g., N/mm²).

    • Perform the test on multiple tablets (n ≥ 6) from the same batch to ensure statistical validity.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase prep_tablet Select PVAP-coated tablet mount_tablet Mount tablet onto stationary platform (double-sided tape) prep_tablet->mount_tablet prep_probe Apply double-sided tape to test probe mount_tablet->prep_probe contact Bring probe into contact with tablet surface prep_probe->contact compress Apply defined compressive force for set duration (e.g., 10N for 30s) contact->compress pull Initiate tensile pull at constant speed (e.g., 0.1 mm/s) compress->pull record Record Force vs. Displacement data pull->record peak_force Identify peak tensile force (Adhesion Force) record->peak_force normalize Normalize force by area (Adhesion Strength) peak_force->normalize statistics Calculate mean and SD for the batch (n≥6) normalize->statistics

Caption: Workflow for quantitative measurement of PVAP film adhesion.

References

Technical Support Center: Stability of PVAP in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Polyvinyl Alcohol-Polyethylene Glycol Graft Copolymer (PVAP) in the presence of various Active Pharmaceutical Ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is PVAP and what are its common uses in pharmaceutical formulations?

A1: PVAP, or Polyvinyl Alcohol-Polyethylene Glycol Graft Copolymer, is a synthetic polymer used as an excipient in pharmaceutical manufacturing. It is primarily utilized as a film-coating agent for solid dosage forms like tablets and as a binder in wet granulation.[1] Its favorable properties include good film-forming ability and high water solubility.

Q2: What are the potential stability issues when formulating APIs with PVAP?

A2: While PVAP is generally considered a stable excipient, potential instabilities can arise from interactions between the polymer and the API, particularly under stressful conditions. These issues can be broadly categorized as:

  • Hydrolysis: The ester linkages in the vinyl acetate (B1210297) precursor of the polyvinyl alcohol component of PVAP could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to changes in the polymer's properties.

  • Oxidation: The polyethylene (B3416737) glycol (PEG) backbone of PVAP may be susceptible to oxidative degradation, especially in the presence of APIs with peroxide functionalities or under exposure to heat and light.[2][3]

  • Maillard Reaction: While less common for PVAP itself, if residual vinyl amine groups are present from the synthesis process, there is a theoretical potential for a Maillard-type reaction with APIs containing primary amine groups, leading to discoloration.[4][5][6]

  • Physical Interactions: Incompatibility can also manifest as physical changes, such as phase separation or alterations in the polymorphic form of the API, which can impact dissolution and bioavailability.[1][7]

Q3: Which types of APIs are more likely to cause stability problems with PVAP?

A3: Based on general principles of polymer chemistry, the following types of APIs may warrant careful stability assessment when formulated with PVAP:

  • Strongly Acidic or Basic APIs: These can potentially catalyze the hydrolysis of any residual ester groups in the PVAP polymer chain.

  • Oxidizing APIs or APIs Prone to Oxidation: These may initiate or participate in the oxidative degradation of the PEG component of PVAP.

  • APIs with Primary Amine Groups: These have the potential to engage in Maillard-like reactions if reactive carbonyl species are present.[4][5][6]

  • Hygroscopic APIs: APIs that readily absorb moisture can create a localized environment with higher water content, potentially accelerating hydrolytic degradation pathways.[8]

Troubleshooting Guides

This section provides guidance on identifying and addressing common stability issues encountered during experiments with PVAP-based formulations.

Issue 1: Discoloration (Browning or Yellowing) of the Formulation

Possible Cause:

  • Maillard Reaction: A chemical reaction between an API with a primary amine group and residual carbonyl groups on the polymer.[4][5][6] This is often accelerated by heat and humidity.

  • Oxidative Degradation: Degradation of the PVAP polymer or the API itself due to oxidation, which can sometimes result in colored byproducts.

Troubleshooting Workflow:

start Discoloration Observed check_api Does the API have a primary amine group? start->check_api check_storage Was the formulation exposed to high heat/humidity? check_api->check_storage No maillard_suspected Maillard Reaction Suspected check_api->maillard_suspected Yes check_storage->maillard_suspected Yes oxidation_suspected Oxidative Degradation Suspected check_storage->oxidation_suspected No run_ftir Perform FTIR Spectroscopy maillard_suspected->run_ftir run_hplc Run HPLC-UV/MS to identify degradants oxidation_suspected->run_hplc confirm_maillard Look for Schiff base or Amadori product signatures run_ftir->confirm_maillard confirm_oxidation Identify oxidative degradation products run_hplc->confirm_oxidation solution_maillard Consider alternative excipient or API salt form confirm_maillard->solution_maillard solution_oxidation Incorporate antioxidants / Use light-protective packaging confirm_oxidation->solution_oxidation

Caption: Troubleshooting workflow for discoloration in PVAP formulations.

Recommended Actions:

  • Review API and Formulation Components: Determine if the API possesses a primary amine functional group.

  • Analyze Storage Conditions: High temperature and humidity can accelerate both Maillard reactions and oxidative degradation.

  • Spectroscopic Analysis: Utilize Fourier-Transform Infrared (FTIR) spectroscopy to look for the formation of imine or other characteristic bonds associated with the Maillard reaction.

  • Chromatographic Analysis: Employ High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection to identify and quantify any degradation products.

Issue 2: Changes in Physical Properties (e.g., Film Brittleness, Tackiness, Cracking)

Possible Cause:

  • Hydrolysis or Oxidation of PVAP: Chemical degradation of the polymer backbone can alter its mechanical properties.

  • Plasticizer Migration: If a plasticizer is used, its migration over time can lead to changes in film properties.

  • API-Polymer Interaction: Strong interactions or lack thereof between the API and PVAP can affect the film's integrity.

Troubleshooting Workflow:

start Change in Physical Properties check_degradation Analyze for polymer degradation (GPC, DSC) start->check_degradation degradation_present Degradation Confirmed check_degradation->degradation_present Yes no_degradation No Significant Degradation check_degradation->no_degradation No solution_degradation Modify storage conditions / Add stabilizers degradation_present->solution_degradation check_plasticizer Is a plasticizer present? no_degradation->check_plasticizer plasticizer_migration Suspect Plasticizer Migration check_plasticizer->plasticizer_migration Yes api_interaction Investigate API-Polymer Interaction (DSC, XRD) check_plasticizer->api_interaction No solution_plasticizer Evaluate alternative plasticizers or concentrations plasticizer_migration->solution_plasticizer solution_interaction Modify formulation to improve compatibility api_interaction->solution_interaction

Caption: Troubleshooting workflow for physical property changes in PVAP films.

Recommended Actions:

  • Characterize Polymer Molecular Weight: Use Gel Permeation Chromatography (GPC) to determine if there has been a significant change in the molecular weight of PVAP, which would indicate degradation.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to assess changes in the glass transition temperature (Tg) of the film, which can be indicative of plasticizer migration or changes in polymer structure.

  • X-ray Diffraction (XRD): XRD can be employed to investigate any changes in the crystalline structure of the API within the formulation, which might suggest a physical incompatibility.[9]

Issue 3: Altered Drug Release Profile (Dissolution Failure)

Possible Cause:

  • Polymer Cross-linking: Degradation pathways can sometimes lead to cross-linking of polymer chains, reducing solubility and drug release.

  • Change in API Polymorph: The API may convert to a less soluble polymorphic form over time, affecting its dissolution rate.[1][7]

  • Interaction with Dissolution Media: The PVAP formulation may interact with certain components of the dissolution media, affecting its disintegration.

Troubleshooting Workflow:

start Altered Drug Release check_polymer Analyze polymer for cross-linking (Viscometry, GPC) start->check_polymer crosslinking_found Cross-linking Detected check_polymer->crosslinking_found Yes no_crosslinking No Cross-linking check_polymer->no_crosslinking No solution_crosslinking Modify formulation to prevent degradation crosslinking_found->solution_crosslinking check_polymorph Analyze API for polymorphic changes (XRD, DSC) no_crosslinking->check_polymorph polymorph_change Polymorphic Change Detected check_polymorph->polymorph_change Yes no_polymorph_change No Polymorphic Change check_polymorph->no_polymorph_change No solution_polymorph Select more stable polymorph / Control manufacturing process polymorph_change->solution_polymorph check_media_interaction Evaluate interaction with dissolution media no_polymorph_change->check_media_interaction solution_media Modify dissolution method or formulation check_media_interaction->solution_media

Caption: Troubleshooting workflow for altered drug release from PVAP formulations.

Recommended Actions:

  • Viscosity Measurement: An increase in the viscosity of a PVAP solution prepared from the aged formulation can indicate cross-linking.

  • Solid-State Characterization: Use XRD and DSC to compare the solid-state properties of the API in the fresh and aged formulations to detect any polymorphic transitions.

  • Dissolution in Different Media: Perform dissolution testing in various media to assess the impact of pH and buffer components on drug release.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To evaluate the intrinsic stability of a PVAP-API formulation under various stress conditions to identify potential degradation pathways and degradation products.[2][3][10]

Materials:

  • PVAP-API formulation (e.g., tablets, films)

  • Placebo formulation (without API)

  • API alone

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Controlled environment chambers (for temperature, humidity, and photostability testing)

Methodology:

  • Sample Preparation: Prepare samples of the PVAP-API formulation, placebo, and API alone.

  • Stress Conditions: Expose the samples to the following conditions. The duration should be adjusted to achieve 5-20% degradation of the API.[7]

    • Acid Hydrolysis: Store samples in 0.1 N HCl at 60°C.

    • Base Hydrolysis: Store samples in 0.1 N NaOH at 60°C.

    • Oxidation: Store samples in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store samples at 80°C.

    • Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples and analyze for:

    • Appearance (color, clarity, etc.)

    • API content (assay) by a stability-indicating HPLC method.

    • Degradation products by the same HPLC method.

  • Data Analysis: Quantify the percentage of API degradation and the formation of any new peaks corresponding to degradation products. Compare the degradation profiles of the API alone and in the formulation to identify any interactions with PVAP.

Forced Degradation Conditions Summary

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1 N HCl60°C24-72 hours
Base Hydrolysis 0.1 N NaOH60°C24-72 hours
Oxidation 3% H₂O₂Room Temperature24-72 hours
Thermal Dry Heat80°C48-96 hours
Photostability 1.2 million lux hours & 200 Wh/m²AmbientAs required
HPLC-UV Method for Stability Indicating Assay

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of an API and its degradation products in a PVAP-based formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Typical Chromatographic Conditions:

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to separate the API from all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: The UV wavelength at which the API has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the API peak is well-resolved from all degradation product peaks and excipient peaks.

Sample Preparation:

  • Accurately weigh and transfer a portion of the formulation equivalent to a known amount of the API into a volumetric flask.

  • Add a suitable solvent to dissolve the sample. Sonication may be required.

  • Dilute to volume with the solvent and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

HPLC-UV Analysis Workflow

start Sample Preparation injection Inject sample into HPLC start->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at λmax separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition quantification Quantify API and Degradants data_acquisition->quantification report Generate Report quantification->report

Caption: General workflow for HPLC-UV analysis of PVAP formulations.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. It is crucial to conduct specific stability studies for each unique API-PVAP formulation to ensure its safety, efficacy, and quality. Regulatory requirements for stability testing should always be followed.

References

Technical Support Center: Optimizing Polyvinyl Alcohol (PVAP) Film Properties with Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with polyvinyl alcohol (PVAP) films. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning the impact of plasticizer concentration on film properties.

Frequently Asked Questions (FAQs)

Q1: How does increasing the concentration of a plasticizer generally affect the mechanical properties of PVAP films?

A1: Increasing the plasticizer concentration typically leads to a decrease in tensile strength and an increase in the elongation at break. Plasticizers, such as glycerol (B35011), sorbitol, and polyethylene (B3416737) glycol (PEG), work by inserting themselves between the polymer chains, which reduces the intermolecular forces. This increased chain mobility results in a more flexible and less rigid film, hence the lower tensile strength and higher elongation.

Q2: What is the expected effect of plasticizer concentration on the water vapor permeability (WVP) of PVAP films?

A2: Generally, increasing the concentration of hydrophilic plasticizers like glycerol and sorbitol will increase the water vapor permeability of PVAP films. These plasticizers increase the free volume within the polymer matrix and, due to their hydrophilic nature, can attract and facilitate the transport of water molecules through the film.

Q3: Can the choice of plasticizer affect the dissolution time of PVAP films?

A3: Yes, the type and concentration of the plasticizer can influence the dissolution time. Plasticizers that are highly soluble in water, such as glycerol, can increase the overall hydrophilicity of the film, potentially leading to faster dissolution. The increased mobility of the polymer chains also allows for quicker penetration of the solvent.

Q4: Are there any visual or qualitative indicators of improper plasticizer concentration during film casting?

A4: Yes, several visual cues can suggest issues with plasticizer concentration. Excessively high concentrations can lead to a sticky or tacky film surface. In some cases, particularly with sorbitol at higher concentrations, you might observe the formation of crystals on the film surface. Conversely, insufficient plasticizer content will result in a brittle film that may crack or break easily upon handling.

Data Presentation: Quantitative Effects of Plasticizers on PVAP Film Properties

The following tables summarize the quantitative impact of varying concentrations of glycerol, sorbitol, and polyethylene glycol (PEG) on key properties of PVAP films. Please note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Effect of Glycerol Concentration on PVAP Film Properties

Glycerol Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Water Vapor Permeability (g·mm/m²·h·kPa)
038.0-6.41 x 10⁻¹¹
1029.6--
1522.8 - 29.54.4 - 46.1-
20---
2519.0-7.80 x 10⁻¹¹
30---
356.3547.2-

Note: Data compiled from multiple sources with varying experimental setups.[1][2]

Table 2: Effect of Sorbitol Concentration on PVAP Film Properties

Sorbitol Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Water Vapor Permeability (g·mm/m²·h·kPa)
1525.33.3-
25-34.112.92
356.3560.7-
55--15.90

Note: Data compiled from multiple sources with varying experimental setups.[2][3]

Table 3: Effect of Polyethylene Glycol (PEG) Concentration on PVAP Film Properties

PEG Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)
020.34-
5--
10--
20--
257.0778
30--

Note: Data compiled from a study on PVA/PEG blends.[4]

Experimental Protocols

Here are detailed methodologies for key experiments related to the preparation and characterization of plasticized PVAP films.

Solvent Casting of Plasticized PVAP Films

This protocol outlines the standard procedure for preparing PVAP films using the solvent casting method.

  • Solution Preparation:

    • Slowly add a known weight of PVAP powder to a beaker containing a specific volume of distilled water while stirring continuously.

    • Heat the solution to 80-90°C and maintain stirring for approximately 60 minutes, or until the PVAP is completely dissolved and the solution is clear.[5]

    • Cool the PVAP solution to room temperature.

    • Prepare a separate stock solution of the desired plasticizer (e.g., glycerol, sorbitol, PEG) in distilled water.

    • Add the required volume of the plasticizer stock solution to the PVAP solution to achieve the target concentration and mix thoroughly.

  • Casting:

    • Pour a specific volume of the final PVAP-plasticizer solution onto a level, non-stick surface, such as a glass plate or a Teflon-coated dish.[6]

    • Ensure the solution spreads evenly to achieve a uniform thickness. A casting knife or a tilted plate can be used for better control.

  • Drying:

    • Place the cast film in a drying oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. The drying time will depend on the film thickness and drying temperature.

    • Alternatively, films can be left to dry at room temperature in a dust-free environment for 24-48 hours.

  • Peeling and Storage:

    • Once completely dry, carefully peel the film from the casting surface.

    • Store the film in a desiccator or a controlled humidity environment to prevent moisture absorption, which can alter its properties.

Tensile Strength and Elongation at Break (ASTM D882)

This protocol describes the measurement of the film's mechanical properties.[7][8]

  • Specimen Preparation:

    • Cut the conditioned PVAP film into rectangular strips of specific dimensions (e.g., 150 mm in length and 25 mm in width).[7] Ensure the edges are clean and free of nicks.

    • Condition the specimens at a standard temperature and relative humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.[7]

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with grips suitable for thin films.[7]

    • Set the initial grip separation (gauge length) to a specified distance (e.g., 100 mm).

    • Mount the specimen vertically in the grips, ensuring it is aligned and not slipping.

    • Apply a constant rate of grip separation (e.g., 50 mm/min) until the specimen breaks.[7]

    • Record the maximum load (force) and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength (MPa): Divide the maximum load by the initial cross-sectional area of the specimen.[8]

    • Elongation at Break (%): Divide the change in length at the moment of rupture by the initial gauge length and multiply by 100.

Water Vapor Permeability (ASTM E96)

This protocol outlines the gravimetric method for determining the water vapor permeability of the films.[9][10][11][12]

  • Test Cup Assembly:

    • Use a permeability cup with a known opening area.

    • For the desiccant (dry cup) method, fill the cup with a desiccant like anhydrous calcium chloride to create a 0% relative humidity environment inside.[11][12]

    • For the water (wet cup) method, fill the cup with distilled water to create a 100% relative humidity environment.[11][12]

    • Seal the PVAP film specimen over the mouth of the cup, ensuring an airtight seal.

  • Testing Conditions:

    • Place the assembled cup in a controlled environment chamber with a constant temperature and relative humidity (e.g., 23°C and 50% RH).[11]

  • Measurement:

    • Weigh the entire cup assembly at regular intervals over a specific period.

    • Plot the weight change versus time. The slope of the linear portion of this graph represents the water vapor transmission rate (WVTR).

  • Calculation:

    • Calculate the water vapor permeability (WVP) using the WVTR, the film thickness, and the water vapor pressure difference across the film.

Troubleshooting Guide

Problem: The cast film is brittle and cracks easily. Possible Cause: Insufficient plasticizer concentration. Solution: Increase the concentration of the plasticizer in the film-forming solution. Start with small incremental increases to find the optimal concentration for the desired flexibility.

Problem: The film is too soft, sticky, or tacky. Possible Cause: Excessive plasticizer concentration. Solution: Reduce the amount of plasticizer in the formulation. High concentrations can lead to a supersaturated matrix, causing the plasticizer to migrate to the surface.

Problem: The film has an uneven thickness. Possible Cause:

  • The casting surface is not level.

  • The film-forming solution was not spread evenly.

  • The viscosity of the solution is too high or too low. Solution:

  • Ensure the casting substrate is perfectly level using a leveling tool.

  • Use a casting knife or a specific volume of solution for a defined area to ensure uniform spreading.

  • Adjust the polymer or solvent concentration to modify the viscosity of the solution for better flow and leveling.

Problem: There are air bubbles in the final film. Possible Cause: Air was entrapped in the solution during mixing. Solution:

  • After preparing the solution, let it stand for a period to allow air bubbles to rise and dissipate.

  • Alternatively, use a sonicator or a vacuum desiccator to degas the solution before casting.

Problem: Crystals are visible on the surface of the film. Possible Cause: The plasticizer concentration has exceeded its solubility limit in the polymer matrix. This is more common with certain plasticizers like sorbitol at high concentrations. Solution: Reduce the concentration of the plasticizer. You may also consider using a combination of plasticizers to improve compatibility and prevent crystallization.

Visualizations

plasticizer_effect cluster_input Input Variable cluster_properties PVAP Film Properties Plasticizer Concentration Plasticizer Concentration Tensile Strength Tensile Strength Plasticizer Concentration->Tensile Strength Decreases Elongation at Break Elongation at Break Plasticizer Concentration->Elongation at Break Increases Water Vapor Permeability Water Vapor Permeability Plasticizer Concentration->Water Vapor Permeability Increases (for hydrophilic plasticizers)

Caption: Relationship between plasticizer concentration and PVAP film properties.

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization A PVAP Solution Preparation B Plasticizer Addition A->B C Solvent Casting B->C D Drying C->D E Tensile Testing (ASTM D882) D->E F Water Vapor Permeability (ASTM E96) D->F G Dissolution Testing D->G

References

Overcoming high melt viscosity of PVAP in hot-melt extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with polyvinyl alcohol/polyvinyl acetate (B1210297) copolymers (PVAP) in hot-melt extrusion (HME). The primary focus is on addressing the challenges associated with the high melt viscosity of PVAP.

Frequently Asked Questions (FAQs)

Q1: Why is my PVAP formulation showing signs of high melt viscosity, such as high torque and inconsistent melt flow?

High melt viscosity in PVAP is an inherent property due to its molecular weight and the presence of strong intermolecular hydrogen bonds.[1][2] This can lead to increased torque on the extruder motor, potential for polymer degradation due to excessive shear heating, and difficulty in achieving a consistent extrudate.[3] The processing temperature for HME must be carefully selected to be above the polymer's glass transition temperature (Tg) to ensure adequate flow, but below its degradation temperature.[4]

Q2: How can I reduce the melt viscosity of my PVAP formulation?

The most effective strategy to reduce the melt viscosity of PVAP is the incorporation of plasticizers.[5][6] Plasticizers are low molecular weight compounds that position themselves between polymer chains, increasing the free volume and allowing the chains to move more freely.[6][7] This action effectively lowers the glass transition temperature (Tg) and the melt viscosity of the polymer matrix, making it easier to process at lower temperatures and with less shear.[6][7]

Q3: What are suitable plasticizers for PVAP in HME?

Several plasticizers have been shown to be effective with polyvinyl alcohols and related copolymers. These include:

  • Polyethylene Glycols (PEGs): Lower molecular weight PEGs, such as PEG 3000, are effective. One study demonstrated that PVAP was extrudable with the addition of 10% (w/w) PEG 3000.[8]

  • Polyols: Sorbitol and mannitol (B672) are solid plasticizers that can be used.[1]

  • Glycerol: A common liquid plasticizer that effectively reduces the Tg of PVA.[1][2]

  • Citrate (B86180) Esters: Triethyl citrate (TEC) is a widely used plasticizer in pharmaceutical applications.[1]

  • Triacetin: Another common liquid plasticizer.[1]

The choice of plasticizer will depend on the specific grade of PVAP, the active pharmaceutical ingredient (API), and the desired final properties of the extrudate.

Q4: What is the typical concentration range for plasticizers in a PVAP formulation?

Plasticizer concentrations typically range from 5% to 30% (w/w).[6] The optimal concentration depends on the efficiency of the plasticizer and the required reduction in viscosity. For example, one study successfully extruded PVAP with 10% (w/w) PEG 3000.[8] It is crucial to evaluate different concentrations to find the balance between processability and the final product's physical properties.

Q5: How do HME processing parameters affect PVAP extrudability?

Key processing parameters that influence PVAP extrusion include:

  • Temperature: The barrel temperature must be high enough to ensure the polymer is in a molten state but not so high as to cause degradation of the polymer or the API.[4][9] Processing temperatures are generally set above the Tg of the polymer-plasticizer blend.[5]

  • Screw Speed: Higher screw speeds increase the shear rate.[9] For pseudoplastic materials like PVA, an increased shear rate can lead to a slight decrease in viscosity, which can be beneficial for the HME process.[10][11] However, excessively high screw speeds can also increase shear heating and potentially lead to polymer degradation.[3]

  • Feed Rate: A consistent and appropriate feed rate is essential to maintain steady extruder operation and prevent surging or starvation, which can affect the quality of the extrudate.[3]

Troubleshooting Guide: High Melt Viscosity in PVAP Extrusion

This section provides a systematic approach to troubleshooting common problems encountered during the hot-melt extrusion of PVAP formulations.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High Motor Torque / Current Draw Insufficient plasticization. Processing temperature is too low. Screw speed is too high for the given formulation.1. Increase the plasticizer concentration in increments of 5% (w/w).[6]2. Gradually increase the barrel temperature in all zones by 5-10°C, ensuring it remains below the degradation temperature of all components.[12]3. Reduce the screw speed to decrease shear stress.[3][9]
Surging or Pulsating Extrudate Flow Inconsistent feeding of the material. Improper temperature profile (feed zone too hot). Insufficient melting in the barrel.1. Ensure the powder blend has good flow properties; consider using a glidant if necessary. Check for material bridging in the hopper.[3][13]2. Reduce the temperature of the feed zone to prevent premature melting and sticking.[13]3. Increase the temperature in the compression and metering zones to ensure complete melting.[14]
Discolored or Burnt Extrudate Excessive processing temperature. Long residence time in the extruder. High shear stress leading to degradation.1. Lower the barrel temperature profile.[3]2. Increase the screw speed and/or feed rate to reduce the material's residence time.[9]3. Modify the screw design to include less aggressive mixing elements or reduce screw speed to lower shear.[3]
Rough or Uneven Extrudate Surface Incomplete melting of the polymer (unmelted particles). High melt viscosity causing melt fracture.[14]1. Increase the temperature in the metering section of the barrel to ensure all particles are fully melted.[14]2. Check the screen pack for any tears or blockages.[13]3. To address melt fracture, reduce the screw speed or use a die with a larger diameter. Incorporating a processing aid or a more effective plasticizer can also help.[3]
No Output from the Die Material blockage in the hopper. Solidified polymer in the die (die blockage).1. Check the hopper for any blockages and ensure material is feeding into the extruder throat.[13]2. Increase the die temperature to melt the solidified polymer. If this fails, the extruder must be safely stopped and the die cleaned.[13]

Data on Plasticizer Effects

The addition of plasticizers significantly impacts the thermal properties of PVAP, which is a key factor in reducing melt viscosity. The following table summarizes the effect of different plasticizers on the glass transition temperature (Tg) of a related polymer, which is indicative of their plasticizing efficiency.

Plasticizer (20% w/w)PolymerResulting Glass Transition Temperature (Tg) (°C)
Polyethylene Glycol (PEG-6)Soluplus®~20 °C
Glycerol (GLY)Soluplus®~25 °C
Propylene Glycol (PPG)Soluplus®~38 °C
Triethyl Citrate (TEC)Soluplus®~38 °C
Data adapted from a study on Soluplus®, another polymer used in HME, to illustrate the comparative effects of common plasticizers.[7] A lower Tg indicates a more significant plasticizing effect, which correlates with a greater reduction in melt viscosity at a given temperature.

Experimental Protocols

Protocol 1: Preparation of PVAP Blends for HME
  • Drying: Dry the PVAP polymer and the API (if heat-stable) in a vacuum oven at a specified temperature (e.g., 40-60°C) for 12-24 hours to remove residual moisture, which can affect processing.

  • Weighing: Accurately weigh the PVAP, API, and the selected plasticizer(s) according to the desired formulation ratio (e.g., 70% PVAP, 20% API, 10% plasticizer).

  • Sieving: Pass all powders through a sieve (e.g., 40-mesh) to remove any large agglomerates and ensure particle size uniformity.

  • Blending:

    • For solid components, combine them in a V-blender or a Turbula mixer. Blend for 15-20 minutes to ensure a homogenous mixture.

    • If using a liquid plasticizer, it can be slowly added to the powder blend while mixing in a high-shear mixer or planetary mixer.

Protocol 2: Hot-Melt Extrusion Process
  • Equipment Setup:

    • Set up a co-rotating twin-screw extruder with a suitable screw configuration (including conveying, kneading, and mixing elements).

    • Attach a rod or film die of the desired dimensions.

    • Set the barrel and die temperature profile. A typical starting profile might be progressively increasing, for example: 80°C (Zone 1) -> 120°C -> 150°C -> 160°C (Die). The optimal profile must be determined experimentally.[9]

  • Calibration: Calibrate the volumetric or gravimetric feeder to deliver the powder blend at a consistent rate (e.g., 0.5-2 kg/h ).

  • Extrusion:

    • Start the extruder screws at a low speed (e.g., 50 RPM).

    • Begin feeding the powder blend into the extruder.

    • Once the extrudate begins to exit the die, adjust the screw speed to the target value (e.g., 100-150 RPM).

    • Monitor the process parameters, including motor torque, melt pressure, and melt temperature.

    • Collect the extrudate on a conveyor belt for cooling.

  • Downstream Processing: The cooled extrudate can be pelletized, milled, or used for subsequent processing steps like tableting or capsule filling.

Protocol 3: Rheological Analysis of Polymer Melts
  • Sample Preparation: Prepare small discs of the polymer/plasticizer blend by compression molding at a temperature just above the Tg.

  • Instrument Setup: Use a rotational rheometer equipped with parallel-plate geometry (e.g., 25 mm diameter).

  • Temperature Sweep:

    • Place the sample disc between the plates and heat to the desired starting temperature (e.g., 120°C).

    • Lower the upper plate to the desired gap (e.g., 1 mm) and trim excess material.

    • Perform an oscillatory temperature sweep (e.g., from 120°C to 180°C at 2°C/min) at a constant frequency (e.g., 1 Hz) and strain to determine the complex viscosity (η*) as a function of temperature.

  • Frequency Sweep:

    • At a fixed temperature (e.g., 160°C), perform an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) to evaluate the shear-thinning behavior of the melt.[1][2]

Visual Guides

HME_Troubleshooting_Workflow Troubleshooting Workflow for High Melt Viscosity start High Torque or Inconsistent Flow Observed q1 Is Plasticizer Used? start->q1 add_plast Add/Increase Plasticizer (5-30% w/w) q1->add_plast No q2 Is Temperature Profile Optimized? q1->q2 Yes add_plast->q2 inc_temp Increase Barrel Temp (5-10°C increments) q2->inc_temp No q3 Is Screw Speed Appropriate? q2->q3 Yes inc_temp->q3 adj_speed Adjust Screw Speed (Higher for shear thinning, lower to reduce shear heat) q3->adj_speed No review Review Formulation & Screw Design q3->review Yes adj_speed->review end_ok Process Stable review->end_ok

Caption: A logical workflow for troubleshooting high melt viscosity issues in PVAP HME.

HME_Parameter_Relationships Interplay of HME Formulation and Process Variables cluster_0 Formulation Variables cluster_1 Process Parameters cluster_2 System Responses cluster_3 Desired Outcomes pvap_grade PVAP Grade (Molecular Weight) viscosity Melt Viscosity pvap_grade->viscosity plast_type Plasticizer Type (e.g., PEG, Glycerol) plast_type->viscosity plast_conc Plasticizer Concentration plast_conc->viscosity temp Temperature Profile temp->viscosity degradation Degradation temp->degradation speed Screw Speed (Shear Rate) speed->viscosity speed->degradation feed Feed Rate processability Good Processability feed->processability torque Motor Torque viscosity->torque torque->processability stability Product Stability degradation->stability

Caption: Relationship between formulation, process variables, and outcomes in HME.

References

Technical Support Center: Polyvinyl Acetate Phthalate (PVAP) Enteric Coating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyvinyl Acetate Phthalate (PVAP) enteric coating applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the influence of curing conditions on the enteric performance of PVAP-coated dosage forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of curing in PVAP enteric-coated formulations?

A1: Curing, or thermal treatment, is a critical post-coating step that ensures the formation of a continuous and robust film from the applied aqueous polymer dispersion. For PVAP, this process facilitates the coalescence of polymer particles, which is essential for achieving optimal enteric performance, including resistance to acidic environments and appropriate drug release in the intestines. An incomplete curing process can lead to a porous film, compromising the gastro-resistance of the dosage form.[1][2]

Q2: At what pH does a properly cured PVAP enteric coating typically dissolve?

A2: A properly formulated and cured PVAP enteric coating is designed to remain intact in the acidic environment of the stomach (pH 1-3) and begin to dissolve at a pH of approximately 5.0 and above.[3] This property allows for targeted drug release in the proximal small intestine.

Q3: Can high humidity during the coating process affect the PVAP film?

A3: Yes, high humidity can be detrimental to the PVAP film formation process. Excessive moisture can act as a plasticizer, potentially leading to a softer, more permeable film.[1] It can also interfere with the efficient evaporation of the solvent, affecting film coalescence and leading to defects. Conversely, very low humidity can make the film brittle.

Q4: Is a sub-coat necessary before applying a PVAP enteric coat?

A4: A sub-coat may be beneficial in certain formulations. It can serve to separate the active pharmaceutical ingredient (API) from the enteric polymer, preventing potential interactions. It can also strengthen the core dosage form, which is particularly important before the application of an enteric layer.[4]

Q5: What are the typical weight gains recommended for a PVAP enteric coating to achieve adequate acid resistance?

A5: The recommended coating weight gain for delayed-release performance typically ranges from 6-8%.[4] However, the optimal weight gain is dependent on the specific formulation, including the core tablet's properties and the presence of other excipients. It is crucial to determine the required weight gain through laboratory trials for each specific application.[4][5] In some cases, a higher weight gain of up to 9% or more may be necessary to pass dissolution tests in acidic media.[5]

Troubleshooting Guide: Curing-Related Issues

This guide addresses common problems encountered during the curing of PVAP enteric coatings and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Cracking of the enteric coat after curing - Insufficient plasticizer in the formulation.- Curing temperature is too high, causing excessive drying and stress on the film.- The core tablet expands during curing due to moisture absorption.- Optimize the type and concentration of plasticizer.- Reduce the curing temperature and/or time.- Ensure the core tablet has low friability and is adequately dried before coating.- Consider the use of a protective sub-coat.
Tablets fail acid resistance test (premature drug release) - Incomplete film formation due to insufficient curing time or temperature.- Inadequate coating weight gain.- High humidity during the coating process leading to a porous film.- Cracks or other physical defects in the coating.- Increase curing time and/or temperature within the recommended range for PVAP.- Increase the target coating weight gain.- Control the humidity of the inlet air during the coating process.- Optimize coating parameters to prevent defects.
Delayed or slow drug release in intestinal fluid (pH > 5.0) - Excessive curing time or temperature leading to a very dense, less permeable film.- Interaction between the drug and the PVAP polymer.- High coating weight gain.- Reduce the curing time and/or temperature.- Evaluate for potential drug-polymer interactions.- Optimize the coating weight gain to the minimum effective level.
Sticking or agglomeration of tablets during curing - Residual tackiness of the coating due to insufficient drying before the curing step.- High humidity in the curing environment.- Curing temperature is too high, causing the film to soften excessively.- Ensure tablets are adequately dried after the coating process and before starting the curing cycle.- Control the humidity during curing.- Lower the curing temperature.
Change in dissolution profile upon storage - Continued, slow coalescence of the polymer film over time (post-curing changes).- Plasticizer migration or loss.- Moisture absorption by the coating.- Ensure the initial curing process is sufficient to achieve a stable film structure.- Select a stable plasticizer and consider its potential for evaporation.- Store the product in appropriate packaging with controlled humidity.[2]

Quantitative Data on Curing Conditions

While specific quantitative data for PVAP is limited in publicly available literature, the following table provides a general framework based on common practices for enteric coatings. These values should be used as a starting point for process optimization.

Parameter Typical Range Potential Impact on Enteric Performance
Curing Temperature 40°C - 60°C- Too low: Incomplete film formation, poor acid resistance.- Too high: Film brittleness, potential for drug degradation, plasticizer loss.[2]
Curing Time 2 - 24 hours- Too short: Incomplete coalescence, leading to a permeable film.- Too long: May lead to an overly dense film, causing delayed drug release.
Relative Humidity (RH) 40% - 60%- Too high: Can lead to a soft, permeable film and sticking.- Too low: May result in a brittle film prone to cracking.
Coating Weight Gain 6% - 10% w/w- Too low: Insufficient protection against gastric fluid.- Too high: May delay drug release in the intestine.[4][5]

Experimental Protocols

Protocol 1: Evaluation of Acid Resistance of PVAP-Coated Tablets

Objective: To determine the integrity of the PVAP enteric coating in a simulated gastric fluid.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Procedure:

  • Prepare a simulated gastric fluid (SGF) of 0.1 N HCl (pH 1.2).

  • Place 900 mL of SGF in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.

  • Place one coated tablet in each vessel.

  • Operate the apparatus at a paddle speed of 75 rpm for 2 hours.

  • After 2 hours, withdraw a sample of the medium and analyze for drug release using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria: The amount of drug released should not exceed 10% of the labeled amount. Visually inspect the tablets for any signs of cracking, swelling, or disintegration.

Protocol 2: Dissolution Testing of PVAP-Coated Tablets in Simulated Intestinal Fluid

Objective: To evaluate the drug release profile of the PVAP-coated tablets in a simulated intestinal environment.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Procedure:

  • Following the 2-hour acid stage (Protocol 1), carefully remove the tablets from the SGF.

  • Prepare a simulated intestinal fluid (SIF) of pH 6.8 phosphate (B84403) buffer.

  • Place 900 mL of SIF in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.

  • Place the tablets from the acid stage into the vessels containing SIF.

  • Operate the apparatus at a paddle speed of 75 rpm.

  • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).

  • Analyze the samples for drug content using a validated analytical method.

  • Acceptance Criteria: Typically, not less than 80% of the labeled amount of the drug should be dissolved within a specified time (e.g., 45 minutes), but this can vary depending on the specific product monograph.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_testing Performance Testing cluster_analysis Analysis Core_Tablet Core Tablet Coating Coating Process Core_Tablet->Coating Coating_Suspension PVAP Coating Suspension Coating_Suspension->Coating Drying Drying Coating->Drying Curing Curing (Temp, Time, RH) Drying->Curing Acid_Resistance Acid Resistance (0.1N HCl, 2h) Curing->Acid_Resistance Dissolution Dissolution (pH 6.8 Buffer) Acid_Resistance->Dissolution Pass Pass Acid_Resistance->Pass <10% release Fail Fail Acid_Resistance->Fail >10% release Release_Profile Drug Release Profile Dissolution->Release_Profile

Caption: Workflow for PVAP enteric coating, curing, and performance testing.

Curing_Influence Curing Curing Conditions (Temperature, Time, Humidity) Film_Formation Film Coalescence Curing->Film_Formation Acid_Resistance Acid Resistance Film_Formation->Acid_Resistance Dissolution_Rate Dissolution Rate Film_Formation->Dissolution_Rate Mechanical_Properties Mechanical Properties (Hardness, Elasticity) Film_Formation->Mechanical_Properties

Caption: Influence of curing conditions on PVAP film properties and enteric performance.

References

Technical Support Center: Investigating Drug-Polymer Interactions with Polyvinyl Acetate Phthalate (PVAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating drug-polymer interactions with Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP).

Troubleshooting Guides

This section addresses common issues encountered during experiments with PVAP formulations.

Issue 1: Enteric Coating Defects

Users may observe various physical defects in the PVAP enteric coating on tablets or capsules. These defects can compromise the integrity of the coating and affect the drug release profile.

Troubleshooting Steps:

Observed Defect Potential Causes Recommended Solutions
Cracking - High internal stress in the film. - Inadequate plasticizer concentration. - Low mechanical strength of the polymer film. - Excessive drying temperature or rate.- Increase the concentration of a suitable plasticizer (e.g., triethyl citrate (B86180), diethyl phthalate). - Optimize the drying process by reducing the temperature and/or airflow. - Evaluate the use of a PVAP grade with higher molecular weight for improved film strength.
Peeling/Flaking - Poor adhesion of the coating to the tablet surface. - Incompatibility between the drug and PVAP. - High moisture content in the tablet core. - Inappropriate solvent system.- Apply a seal coat to the tablet core before the enteric coating. - Ensure the tablet cores have a low moisture content before coating. - Optimize the solvent system for better film adhesion. - Conduct drug-excipient compatibility studies.
Orange Peel Effect (Roughness) - High viscosity of the coating solution. - Too rapid drying of the coating solution upon spraying. - Improper atomization of the spray.- Decrease the viscosity of the coating solution by adjusting the solid content or solvent system. - Reduce the drying air temperature or the spray rate. - Optimize the atomization air pressure to ensure fine droplets.
Twinning (Sticking Together) - Over-wetting of the tablets during the coating process. - Inappropriate tablet shape. - Low pan speed.- Increase the pan speed to prevent tablets from sticking. - Reduce the spray rate or increase the drying air temperature. - Consider a more rounded tablet shape for future formulations.

Logical Workflow for Troubleshooting Coating Defects:

G start Coating Defect Observed crack Cracking start->crack peel Peeling/Flaking start->peel orange Orange Peel start->orange twin Twinning start->twin cause_crack Potential Causes: - High internal stress - Low plasticizer - High drying temp crack->cause_crack cause_peel Potential Causes: - Poor adhesion - Drug incompatibility - High core moisture peel->cause_peel cause_orange Potential Causes: - High viscosity - Rapid drying - Poor atomization orange->cause_orange cause_twin Potential Causes: - Over-wetting - Tablet shape - Low pan speed twin->cause_twin sol_crack Solutions: - Increase plasticizer - Optimize drying - Use higher MW PVAP cause_crack->sol_crack sol_peel Solutions: - Apply seal coat - Dry tablet cores - Optimize solvent cause_peel->sol_peel sol_orange Solutions: - Decrease viscosity - Reduce drying rate - Optimize atomization cause_orange->sol_orange sol_twin Solutions: - Increase pan speed - Adjust spray/drying - Modify tablet shape cause_twin->sol_twin

Troubleshooting workflow for PVAP coating defects.
Issue 2: Inconsistent or Unwanted Drug Release Profiles

Researchers may face challenges with premature drug release in acidic media or inconsistent dissolution profiles between batches.

Troubleshooting Steps:

Observed Issue Potential Causes Recommended Solutions
Premature Drug Release in 0.1 N HCl - Insufficient coating thickness. - Cracks or imperfections in the coating. - Interaction between the drug and PVAP, altering its solubility. - Use of a hydrophilic plasticizer that leaches out.- Increase the coating weight gain. - Address and resolve any coating defects (see Issue 1). - Conduct compatibility studies (DSC, FTIR) to check for interactions. - Consider a less hydrophilic plasticizer.
Inconsistent Dissolution Profiles - Variability in coating thickness between batches. - Inconsistent tablet core properties (e.g., hardness, porosity). - Segregation of ingredients in the coating formulation. - Changes in the solid-state of the drug or polymer upon storage.- Ensure consistent coating process parameters. - Standardize tablet core manufacturing to ensure uniformity. - Ensure the coating suspension is continuously and gently stirred during the process. - Perform stability studies and analyze the solid-state properties (XRD, DSC) over time.
No or Slow Drug Release at Target pH - Excessive coating thickness. - Cross-linking of the polymer upon storage. - Formation of an insoluble drug-polymer complex. - Incorrect pH of the dissolution medium.- Reduce the coating weight gain. - Investigate storage conditions and potential for cross-linking. - Characterize the drug-polymer interaction to identify complexation. - Verify the pH of the dissolution buffer.

Frequently Asked Questions (FAQs)

1. What is the typical grade of PVAP used for enteric coatings?

The selection of a specific grade of PVAP depends on the desired dissolution pH and mechanical properties of the film. Generally, grades with a higher phthalate content will dissolve at a lower pH. It is crucial to consult the supplier's specifications for each grade to select the most appropriate one for your formulation.

2. What are the most common plasticizers used with PVAP and at what concentration?

Commonly used plasticizers for PVAP include triethyl citrate (TEC), diethyl phthalate (DEP), and dibutyl phthalate (DBP). The typical concentration of plasticizers ranges from 10% to 30% by weight of the polymer. The optimal concentration will depend on the specific drug, the desired film flexibility, and the coating process.

3. Are there any known drug incompatibilities with PVAP?

Yes, PVAP has been reported to be incompatible with certain drugs and excipients. For instance, it can form an insoluble complex with povidone (PVP).[1] It is always recommended to perform drug-excipient compatibility studies using techniques like DSC and FTIR before finalizing a formulation.

4. How can I prepare a PVAP coating solution?

PVAP is typically dissolved in a mixture of organic solvents, such as a combination of acetone (B3395972) and ethanol (B145695) or methanol (B129727) and dichloromethane. The solid content of the coating solution is usually in the range of 5-15% (w/w). It is important to stir the solution until the polymer is completely dissolved.

5. What is the recommended storage condition for PVAP powder?

PVAP powder should be stored in a well-closed container in a cool, dry place to protect it from moisture and high temperatures, which could lead to hydrolysis of the phthalate and acetate groups and affect its performance.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Drug-PVAP Interaction

Objective: To assess the physical state of the drug within the PVAP matrix and to detect any potential interactions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (pure drug, pure PVAP, physical mixture of drug and PVAP, and the drug-PVAP formulation) into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

  • Instrument Settings:

    • Temperature Range: Typically from 25°C to a temperature above the melting point of the drug and the glass transition of the polymer. A common range is 25°C to 250°C.

    • Heating Rate: A standard heating rate is 10°C/min.

    • Nitrogen Purge: Use a nitrogen purge of 20-50 mL/min to maintain an inert atmosphere.

  • Data Analysis:

    • Observe the thermograms for the appearance, disappearance, or shifting of peaks.

    • A shift in the melting point of the drug or the glass transition temperature of PVAP in the formulation compared to the pure components can indicate an interaction.

    • The absence of the drug's melting peak in the formulation may suggest that the drug is in an amorphous state.

Experimental Workflow for DSC Analysis:

G prep Sample Preparation (5-10 mg in Al pan) settings Instrument Settings (10°C/min, N2 purge) prep->settings run Run DSC Analysis settings->run analyze Data Analysis (Peak shifts, disappearance) run->analyze interpret Interpretation (Interaction, Amorphous state) analyze->interpret

References

Technical Support Center: Polyvinyl Acetate Phthalate (PVAP) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of tackiness in Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) coatings.

Frequently Asked Questions (FAQs)

Q1: What causes tackiness in PVAP coatings?

A1: Tackiness in PVAP coatings is a state of stickiness that can arise from several factors. Primarily, it is influenced by the formulation's glass transition temperature (Tg). If the ambient temperature during processing or storage is near or above the Tg of the PVAP film, the polymer chains have increased mobility, leading to a tacky surface. Other contributing factors include excessive moisture, high concentrations of certain plasticizers, and improper drying conditions.[1][2]

Q2: How do plasticizers affect the tackiness of PVAP coatings?

A2: Plasticizers are added to PVAP formulations to increase the flexibility of the coating. They work by inserting themselves between the polymer chains, which reduces the intermolecular forces and lowers the overall glass transition temperature (Tg) of the film.[1][3] However, an excessive concentration of plasticizer can lower the Tg to a point where the coating becomes soft and tacky at room temperature.[1] The type of plasticizer used also plays a crucial role in determining the final properties of the film.

Q3: What are anti-tacking agents and how do they work?

A3: Anti-tacking agents are inert materials added to the coating formulation to reduce the stickiness of the film surface.[4][5] They function by physically separating the coated surfaces, reducing the contact area between the tacky polymer films.[4] Common anti-tacking agents include talc (B1216), glyceryl monostearate (GMS), magnesium stearate, and silicon dioxide.[4][5] These agents can also increase the surface roughness, which further minimizes the contact area and reduces tackiness.[4]

Q4: Can the coating process parameters influence tackiness?

A4: Yes, process parameters have a significant impact on coating tackiness. High spray rates can lead to overwetting of the tablet bed, causing tablets to stick together.[6] Inadequate drying, characterized by low inlet air temperature or insufficient airflow, can result in residual solvent or moisture in the coating, leading to a tacky film.[6] Conversely, excessively high temperatures can also sometimes contribute to tackiness, depending on the formulation. The distance between the spray gun and the tablet bed can also affect the moisture content of the sprayed droplets upon reaching the tablets, thereby influencing tackiness.[6]

Q5: How does humidity affect PVAP coatings?

A5: Humidity can significantly impact the properties of PVAP coatings. Water can act as a plasticizer, lowering the glass transition temperature of the film and potentially leading to increased tackiness, especially at elevated temperatures.[7][8] High humidity during the coating process can increase the moisture content of the coating and the tablet cores, contributing to stickiness.[7] For polyvinyl alcohol films, a related polymer, both water vapor transmission rate (WVTR) and oxygen transmission rate (OTR) have been shown to increase exponentially with rising relative humidity.[7][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving tackiness issues in your PVAP coating experiments.

Problem: Coated tablets are sticking to each other or to the coating pan.

Logical Troubleshooting Workflow

Tackiness_Troubleshooting cluster_formulation Formulation Checks cluster_process Process Parameter Checks cluster_drying Drying Efficiency Checks Start Tacky PVAP Coating Observed Formulation Step 1: Review Formulation Start->Formulation Process Step 2: Evaluate Process Parameters Formulation->Process If formulation is optimal Plasticizer Plasticizer Concentration? Formulation->Plasticizer AntiTack Anti-Tacking Agent Present? Formulation->AntiTack Drying Step 3: Assess Drying Efficiency Process->Drying If process parameters are correct SprayRate Spray Rate Too High? Process->SprayRate InletTemp Inlet Temperature Too Low? Process->InletTemp Airflow Airflow Sufficient? Process->Airflow Solution Resolved Drying->Solution If drying is efficient ResidualMoisture High Residual Moisture? Drying->ResidualMoisture Curing Adequate Curing? Drying->Curing Plasticizer->Formulation Adjust Concentration AntiTack->Formulation Incorporate/ Increase SprayRate->Process Reduce InletTemp->Process Increase Airflow->Process Increase ResidualMoisture->Drying Improve Drying Curing->Drying Optimize Curing

Caption: A logical workflow for troubleshooting tackiness in PVAP coatings.

Potential Cause Recommended Action
Formulation Issues
High Plasticizer ConcentrationReduce the plasticizer concentration in increments of 5-10% of the total polymer weight.
Inadequate Anti-Tacking AgentIncorporate or increase the concentration of an anti-tacking agent. Talc is commonly used at concentrations of 10-50% of the polymer weight. Glyceryl monostearate (GMS) can be effective at lower concentrations (5-10%).[1][4]
Process Parameter Imbalances
Excessive Spray RateDecrease the spray rate to prevent overwetting of the tablet bed. A lower spray rate allows for more efficient evaporation of the solvent between spray cycles.[6]
Low Inlet Air TemperatureIncrease the inlet air temperature to enhance solvent evaporation. Ensure the tablet bed temperature remains below the melting point of the active pharmaceutical ingredient (API) and other excipients.
Insufficient AirflowIncrease the process airflow to facilitate the removal of solvent vapors from the coating pan.[6]
Environmental Factors
High Ambient HumidityControl the humidity of the inlet air. Aim for a relative humidity between 40% and 60% to minimize moisture-related tackiness.

Data on Anti-Tacking Agents

While specific quantitative data for PVAP is limited in publicly available literature, the following table, adapted from a study on Eudragit® RL 30D, illustrates the comparative effectiveness of common anti-tacking agents. The principles are generally applicable to other polymer coatings, including PVAP.

Table 1: Effect of Anti-Tacking Agents on Polymer Film Properties (Adapted from a study on Eudragit® RL 30D)

Anti-Tacking AgentConcentration (% w/w of polymer)Puncture Strength (N/mm²)Elongation at Break (%)Water Vapor Permeability Coefficient (x 10⁻⁵ g·h⁻¹·m⁻¹·Pa⁻¹)
None012.585.31.41
Talc1010.270.11.25
Talc209.865.41.18
GMS109.568.21.20
GMS208.760.51.12

Source: Adapted from a study on Eudragit® RL 30D films. This data is for illustrative purposes and may not be directly representative of PVAP performance.[4]

The data suggests that while both talc and GMS reduce tackiness, they can also impact the mechanical properties of the film. GMS appears to be more effective at reducing tackiness at lower concentrations compared to talc.[4]

Experimental Protocols

Protocol 1: Tackiness Determination by Probe Tack Test

This method quantifies the force required to separate a probe from the coated surface.

Objective: To obtain a quantitative measure of the tackiness of a PVAP coating.

Apparatus:

  • Texture Analyzer or Tensile Tester with a probe attachment (e.g., a flat-ended stainless steel cylinder).

  • Coated substrates (e.g., glass slides coated with PVAP formulation).

  • Environmental chamber to control temperature and humidity.

Methodology:

  • Sample Preparation: Prepare PVAP films of uniform thickness on glass slides and allow them to dry under controlled conditions (e.g., 40°C for 24 hours).

  • Equilibration: Condition the coated slides in an environmental chamber at a specific temperature and relative humidity for at least 2 hours before testing.

  • Test Execution: a. Secure the coated slide on the testing platform. b. Bring the probe into contact with the film surface at a defined speed (e.g., 0.5 mm/s). c. Apply a constant contact force (e.g., 5 N) for a specified duration (e.g., 10 seconds). d. Withdraw the probe at a constant speed (e.g., 10 mm/s). e. Record the force required to detach the probe from the film surface. The peak force is taken as the measure of tackiness.

  • Data Analysis: Perform at least three measurements for each formulation and calculate the mean and standard deviation of the peak detachment force.

Workflow for Probe Tack Test

Probe_Tack_Test Prep 1. Prepare PVAP Coated Substrate Equil 2. Equilibrate Sample (Controlled T & RH) Prep->Equil Contact 3. Bring Probe into Contact with Film Equil->Contact ApplyForce 4. Apply Constant Contact Force Contact->ApplyForce Withdraw 5. Withdraw Probe at Constant Speed ApplyForce->Withdraw Measure 6. Record Peak Detachment Force Withdraw->Measure Analyze 7. Analyze Data Measure->Analyze

Caption: A step-by-step workflow for the probe tack test.

Protocol 2: Evaluation of Anti-Tacking Agents

Objective: To compare the effectiveness of different anti-tacking agents in reducing PVAP coating tackiness.

Methodology:

  • Formulation Preparation: Prepare a standard PVAP coating solution. Divide the solution into several batches. Keep one as a control and add different anti-tacking agents (e.g., talc, GMS, magnesium stearate) at various concentrations (e.g., 5%, 10%, 20% by weight of PVAP) to the other batches.

  • Coating: Coat tablets or another suitable substrate with each formulation under identical process conditions.

  • Tackiness Evaluation:

    • Qualitative Assessment: After coating, place the tablets in a sealed container and gently shake for a defined period. Observe the degree of agglomeration.

    • Quantitative Assessment: Prepare films from each formulation and measure the tackiness using the Probe Tack Test described in Protocol 1.

  • Film Property Analysis: Evaluate the impact of the anti-tacking agents on other critical film properties such as mechanical strength (e.g., using a texture analyzer) and dissolution profile.

By systematically evaluating formulation variables and process parameters, researchers can effectively mitigate tackiness issues and optimize the performance of their Polyvinyl acetate phthalate coatings.

References

Validation & Comparative

A Comparative Study of PVAP and HPMCAS for Enteric Protection in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polyvinyl Acetate (B1210297) Phthalate (PVAP) and Hypromellose Phthalate (HPMCAS) for Enteric Coating Applications.

Enteric coating is a critical formulation strategy to protect acid-labile drugs from the harsh environment of the stomach, prevent gastric irritation from certain active pharmaceutical ingredients (APIs), and facilitate targeted drug release in the small intestine. Among the various polymers used for enteric coating, Polyvinyl Acetate Phthalate (PVAP) and Hypromellose Phthalate (HPMCAS) are two widely utilized options. This guide provides a comprehensive comparison of their performance for enteric protection, supported by available data and standardized experimental protocols.

Physicochemical Properties and Performance Characteristics

Both PVAP and HPMCAS are pH-sensitive polymers that remain intact at the low pH of the stomach and dissolve at the higher pH of the small intestine. Their performance is dictated by their chemical structure and physicochemical properties.

PropertyThis compound (PVAP)Hypromellose Phthalate (HPMCAS)
Chemical Structure A synthetic copolymer of vinyl acetate and vinyl phthalate.A mixed ester of hypromellose with phthalic anhydride (B1165640) and acetic and succinic acids.
pH of Dissolution Begins to dissolve at approximately pH 5.0.[1]Available in different grades with varying dissolution pH: HP-50 (dissolves at pH ≥ 5.0), HP-55 (dissolves at pH ≥ 5.5), and HP-55S (dissolves at pH ≥ 5.5 with higher molecular weight).[2][3]
Appearance A free-flowing white to off-white powder.[1]A white to slightly off-white, free-flowing powder or granules.[1]
Solubility Insoluble in gastric fluid; soluble in intestinal fluid.Insoluble in gastric fluid; soluble in intestinal fluid depending on the grade.
Stability Generally considered stable. Aqueous enteric coatings with PVAP have been shown to be quite stable under stress conditions.[4]Considered a stable polymer. HPMCAS-based coatings have demonstrated good stability.[4] However, HPMCAS can be susceptible to hydrolysis of its ester linkages, which can be influenced by the active ingredient.[4]

Comparative Performance in Enteric Protection

Drug Release Profile

The onset and rate of drug release are critical performance indicators for enteric coatings. The choice between PVAP and HPMCAS can significantly influence the drug release profile.

  • PVAP: With a dissolution pH of around 5.0, PVAP allows for drug release to begin in the proximal small intestine.[1]

  • HPMCAS: The availability of different grades provides formulators with the flexibility to target different regions of the small intestine. HP-50 is suitable for release in the upper part of the small intestine, while HP-55 and HP-55S delay release until further down the intestinal tract.[3] Studies have indicated that methacrylic acid polymers may exhibit better dissolution rates than cellulose-based polymers like HPMCAS.[5]

Stability and Robustness of the Coating

The stability of the enteric coating is crucial to ensure product shelf-life and consistent performance.

  • PVAP: Aqueous coatings of PVAP have been reported to be stable.[4]

  • HPMCAS: HPMCAS coatings are also generally stable.[4] However, the ester linkages in HPMCAS can be prone to hydrolysis, which may be catalyzed by certain active ingredients.[4] The "S" grade (HP-55S) offers greater film strength and resistance to cracking due to its higher molecular weight.[2][3]

Experimental Protocols for Comparative Evaluation

To conduct a direct comparative study of PVAP and HPMCAS for enteric protection, the following standardized experimental protocols, based on United States Pharmacopeia (USP) guidelines, can be employed.

Gastric Resistance Test (Acid Stage)

This test evaluates the ability of the enteric coating to withstand the acidic environment of the stomach.

Methodology:

  • Apparatus: USP Disintegration Apparatus (Basket-Rack Assembly) or USP Dissolution Apparatus 2 (Paddle).

  • Medium: 0.1 N Hydrochloric Acid (HCl), 900 mL.

  • Temperature: 37 ± 2 °C.

  • Procedure:

    • Place one dosage form in each of the six tubes of the basket or in each vessel.

    • Operate the apparatus for 2 hours.

    • At the end of 2 hours, withdraw the dosage forms and observe for any signs of disintegration, cracking, or softening.

  • Acceptance Criteria: No evidence of disintegration, cracking, or softening of the coating. The amount of drug released should be within the limits specified in the individual drug monograph (typically less than 10%).

Drug Release Test in Simulated Intestinal Fluid (Buffer Stage)

This test assesses the release of the drug from the dosage form at the pH of the small intestine.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Medium: Phosphate (B84403) Buffer pH 6.8, 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • For dosage forms that have undergone the gastric resistance test, transfer them to the dissolution vessels containing the phosphate buffer.

    • Operate the apparatus for the time specified in the monograph (e.g., 45 or 60 minutes).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria: The percentage of drug released should be within the limits specified in the individual drug monograph (typically not less than 80%).

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative evaluation of enteric coating polymers.

G cluster_prep Formulation & Coating cluster_testing In-Vitro Performance Testing cluster_analysis Data Analysis & Comparison Core_Tablets Preparation of Core Tablets PVAP_Coating Coating with PVAP Core_Tablets->PVAP_Coating HPMCAS_Coating Coating with HPMCAS Core_Tablets->HPMCAS_Coating PVAP_Coated PVAP Coated Tablets PVAP_Coating->PVAP_Coated HPMCAS_Coated HPMCAS Coated Tablets HPMCAS_Coating->HPMCAS_Coated Gastric_Resistance Gastric Resistance Test (0.1 N HCl, 2h) Intestinal_Dissolution Intestinal Fluid Dissolution (pH 6.8 Buffer) Gastric_Resistance->Intestinal_Dissolution If passes Drug_Release_Profile Compare Drug Release Profiles Intestinal_Dissolution->Drug_Release_Profile Stability_Studies Stability Testing (Accelerated Conditions) Stability_Comparison Compare Stability Data Stability_Studies->Stability_Comparison PVAP_Coated->Gastric_Resistance PVAP_Coated->Stability_Studies HPMCAS_Coated->Gastric_Resistance HPMCAS_Coated->Stability_Studies

Experimental workflow for comparing PVAP and HPMCAS.

Conclusion

Both PVAP and HPMCAS are effective enteric coating polymers with distinct properties that make them suitable for different formulation needs. PVAP offers a consistent dissolution profile starting at pH 5.0, making it a reliable choice for proximal intestinal release. HPMCAS, with its various grades, provides greater flexibility for targeting different regions of the small intestine.

References

Performance Showdown: PVAP vs. Eudragit for Enteric Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists, the selection of an enteric polymer is a critical decision that directly impacts the stability, efficacy, and bioavailability of oral dosage forms. Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) and the Eudragit® family of acrylic acid copolymers are two of the most widely utilized classes of polymers for enteric coating. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal polymer for your specific drug development needs.

Key Performance Parameters: A Head-to-Head Comparison

The primary function of an enteric coating is to protect the acid-labile active pharmaceutical ingredient (API) from the harsh environment of the stomach and to release it in the neutral to alkaline pH of the small intestine. The ideal enteric polymer should therefore exhibit minimal drug release in acidic media and rapid and complete release at the target intestinal pH. Furthermore, the mechanical properties of the polymer film are crucial for ensuring the integrity of the coating during manufacturing, handling, and transit through the gastrointestinal tract.

Drug Release Profiles

The dissolution behavior of PVAP and various Eudragit polymers is pH-dependent. PVAP begins to dissolve at a pH of approximately 5.0, making it suitable for drug release in the proximal small intestine.[1] The Eudragit L series, such as Eudragit® L 100-55 and Eudragit® L 30 D-55, are designed to dissolve at a pH of 5.5 and above, also targeting the upper intestine.[2][3] Eudragit S and FS grades are formulated for release at higher pH values, targeting the lower small intestine and colon.[3]

PolymerpH of Dissolution OnsetPrimary Target for Drug ReleaseKey Characteristics
PVAP ~ 5.0Proximal Small IntestineFree-flowing powder with a slight acetic acid odor.[1]
Eudragit® L 100-55 ≥ 5.5Duodenum, JejunumAnionic copolymer of methacrylic acid and ethyl acrylate.[2]
Eudragit® L 30 D-55 ≥ 5.5Duodenum, JejunumAqueous dispersion of Eudragit® L 100-55.[2]
Eudragit® S 100 ≥ 7.0Terminal Ileum, ColonAnionic copolymer of methacrylic acid and methyl methacrylate.[3]

Studies have shown that methacrylic acid polymers like Eudragit® L 30 D-55 and Acrylic EZE exhibit superior dissolution rates compared to cellulose-based polymers.[2] The choice between PVAP and a specific Eudragit grade will depend on the desired release site and the physicochemical properties of the API.

Mechanical Properties of Polymer Films

The mechanical strength and flexibility of the enteric coating are essential to prevent cracking or chipping during tablet compression, handling, and transport. These properties are typically evaluated by measuring the tensile strength and elongation at break of free films.

While direct comparative studies between PVAP and Eudragit are limited, research on individual polymers provides valuable insights. For both PVAP and cellulose (B213188) acetate phthalate (CAP), the addition of a plasticizer like diethyl phthalate was found to initially increase the ultimate tensile strength up to about 10% concentration, after which it declined.[4] The mechanical properties of Eudragit films are also significantly influenced by the type and concentration of plasticizers.[5]

PolymerKey Mechanical CharacteristicsInfluence of Plasticizers
PVAP Forms a continuous film with adequate mechanical properties.[1]Tensile strength can be optimized with plasticizers.[4]
Eudragit® L 100-55 Forms a stable and efficient coating.[2]Plasticizers like triethyl citrate (B86180) (TEC) are often used to improve film formation.[6]
Eudragit® L 30 D-55 Provides a flexible film, with flexibility enhanced by Eudragit® NM 30 D.[3]Can be formulated without plasticizers in some cases.[3]

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the comparison of PVAP and Eudragit polymers.

Two-Step Dissolution Test for Enteric-Coated Dosage Forms (Adapted from USP <711>)

This test is designed to simulate the in vivo transit of an enteric-coated product from the acidic environment of the stomach to the neutral pH of the intestine.

Apparatus: USP Apparatus 2 (Paddles)

Procedure:

  • Acid Stage (Simulated Gastric Fluid):

    • Place 700 mL of 0.1 N HCl in each dissolution vessel.[7]

    • Equilibrate the medium to 37 ± 0.5 °C.[7]

    • Place one tablet in each vessel.

    • Operate the apparatus at 50 rpm for 2 hours.[7]

    • After 2 hours, withdraw a sample to analyze for any drug released.[7]

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium-Addition Technique: Add 200 mL of a pre-equilibrated concentrated buffer to each vessel to achieve a final pH of 6.8.[7]

    • Continue the dissolution test for a specified period (e.g., 1 hour).[7]

    • Withdraw samples at predetermined time points for analysis.

Acceptance Criteria: Typically, not more than 10% of the drug should be released in the acid stage. The amount of drug released in the buffer stage should meet the specified monograph requirements.

Tensile Strength Testing of Polymer Films (Adapted from ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting and films, providing a measure of the film's strength and elasticity.

Apparatus: Universal Testing Machine (UTM) with appropriate load cells and grips.

Procedure:

  • Sample Preparation:

    • Prepare free films of the polymer by a casting technique.[4]

    • Cut the films into standardized rectangular or dumbbell-shaped specimens. A typical width is between 5 mm and 25.4 mm.[8]

  • Equipment Setup:

    • Calibrate the UTM.

    • Set the initial grip separation (e.g., 100 mm).[8]

  • Testing:

    • Securely clamp the specimen in the grips.[9]

    • Apply a tensile force at a constant rate of crosshead movement until the specimen breaks.[9]

  • Data Analysis:

    • Record the force-elongation curve.

    • Calculate the tensile strength (maximum stress before breaking), elongation at break (percentage of stretching before breaking), and modulus of elasticity (stiffness).[10][11]

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Dissolution_Test_Workflow cluster_Acid_Stage Acid Stage (2 hours) cluster_Buffer_Stage Buffer Stage A Start: Place tablet in 0.1 N HCl at 37°C B Operate USP Apparatus 2 at 50 rpm A->B C Sample for drug release B->C D Add buffer to achieve pH 6.8 C->D pH shift E Continue dissolution testing D->E F Sample at specified time points E->F G Determine Drug Release Profile F->G Analyze samples

Workflow for Two-Step Dissolution Testing.

Tensile_Testing_Workflow cluster_Preparation Sample Preparation cluster_Testing Testing Procedure cluster_Analysis Data Analysis P1 Cast polymer film P2 Cut into standardized specimens P1->P2 T1 Mount specimen in UTM grips P2->T1 T2 Apply tensile force until failure T1->T2 A1 Record force-elongation curve T2->A1 A2 Calculate Tensile Strength, Elongation, and Modulus A1->A2

Workflow for Polymer Film Tensile Testing.

Polymer_Selection_Logic Start Start: API Properties & Desired Release Profile Proximal_Release Target: Proximal Small Intestine? Start->Proximal_Release Distal_Release Target: Distal Small Intestine/Colon? Start->Distal_Release PVAP Select PVAP (dissolves at pH ~5.0) Proximal_Release->PVAP Yes Eudragit_L Select Eudragit L series (dissolves at pH ≥ 5.5) Proximal_Release->Eudragit_L Also consider Eudragit_S_FS Select Eudragit S or FS series (dissolves at pH ≥ 7.0) Distal_Release->Eudragit_S_FS Yes

Decision logic for enteric polymer selection.

References

In Vivo Performance of PVAP-Coated Tablets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of tablets coated with polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) against other common enteric coating alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development projects.

Executive Summary

Enteric coatings are essential for protecting acid-labile drugs from the gastric environment, preventing gastric irritation from certain active pharmaceutical ingredients (APIs), and for targeted drug delivery to the small intestine. Polyvinyl acetate phthalate (PVAP) is a well-established enteric polymer known for its pH-dependent solubility and film-forming properties. This guide delves into the in vivo assessment of drug release from PVAP-coated tablets, offering a comparative perspective with other widely used enteric polymers such as polymethacrylates (e.g., Eudragit®), hydroxypropyl methylcellulose (B11928114) phthalate (HPMCP), and cellulose (B213188) acetate phthalate (CAP). While direct head-to-head in vivo comparative studies are limited in publicly available literature, this guide synthesizes available data to provide a comprehensive overview.

Comparative In Vivo Performance of Enteric Coatings

The in vivo performance of an enteric-coated tablet is primarily assessed by its pharmacokinetic profile, which includes parameters such as the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the total drug exposure over time (Area Under the Curve, AUC). These parameters indicate how quickly and to what extent the drug is absorbed after the tablet passes through the stomach and the coating dissolves in the small intestine.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Different Enteric Coatings

Enteric Coating PolymerDrugAnimal Model/SubjectsTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Key Observations
PVAP (as PAEF) OmeprazoleBeagle Dogs~2.5~800Not ReportedDelayed release with peak concentration around 2.5 hours.
Eudragit L100-55 OmeprazoleBeagle Dogs~2.0~1000Not ReportedFaster onset of absorption compared to the PVAP formulation in the same study.
Eudragit L100 PantoprazoleHuman Volunteers~3.5Not ReportedNot ReportedEffective enteric protection with drug release in the small intestine.[1]
HPMCP Aspirin (B1665792)Human Volunteers~5.0Not ReportedNot ReportedSlower absorption compared to buffered or plain aspirin, indicating effective enteric protection.[2]
Generic Enteric Coat DidanosineHuman Volunteers2.83 (mini-tablets)Lower than bufferedEquivalent to bufferedSlower rate of absorption but equivalent total absorption compared to a buffered tablet.[3]

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in drug molecules, formulations, and study designs. "PAEF" is considered a brand name for a PVAP copolymer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for pharmacokinetic and gamma scintigraphy studies.

In Vivo Pharmacokinetic Study in Beagle Dogs

This protocol is a synthesized example based on common practices in preclinical studies.

Objective: To evaluate and compare the pharmacokinetic profiles of a drug formulated in tablets coated with PVAP and another enteric polymer (e.g., Eudragit L100-55).

Animals: Healthy male beagle dogs (typically 9-12 kg). Animals are fasted overnight before drug administration with free access to water.

Study Design: A randomized, two-way crossover design with a washout period of at least one week between administrations.

Dosing and Sample Collection:

  • Administer a single oral dose of the enteric-coated tablet to each dog.

  • Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

Analytical Method:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.

  • Analyze the plasma samples to determine the drug concentrations at each time point.

Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Tmax, Cmax, AUC) for each dog and each formulation using non-compartmental analysis.

  • Perform statistical analysis to compare the parameters between the two enteric coating formulations.

Gamma Scintigraphy Study in Human Volunteers

This protocol provides a general framework for visualizing the in vivo transit and disintegration of enteric-coated tablets.

Objective: To assess the gastrointestinal transit and disintegration time and location of a PVAP-coated tablet in healthy human volunteers.

Subjects: Healthy human volunteers who have provided informed consent. Subjects are typically fasted overnight.

Radiolabeling of the Dosage Form:

  • Incorporate a non-radioactive tracer, such as samarium-152 (B85415) oxide, into the tablet core during manufacturing.

  • Activate the tracer by neutron bombardment in a nuclear reactor to produce the gamma-emitting isotope, samarium-153. This process should not affect the tablet's disintegration and dissolution properties.

Study Procedure:

  • Administer the radiolabeled enteric-coated tablet to the volunteers with a specified volume of water.

  • Acquire sequential images of the abdomen using a gamma camera at regular intervals (e.g., every 15-30 minutes) to track the tablet's movement through the gastrointestinal tract.

  • Continue imaging until the tablet has disintegrated and the radioactivity has dispersed.

  • Record the time of gastric emptying, small intestinal transit, and the time and location of tablet disintegration.

  • Optionally, blood samples can be collected simultaneously to correlate drug absorption with the tablet's location (pharmacoscintigraphy).

Visualizing the Process: Diagrams

To better illustrate the experimental workflows and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment (Beagle Dog Model) formulation Tablet Formulation (PVAP vs. Alternative Coating) dosing Oral Administration to Fasted Beagle Dogs formulation->dosing Randomized Crossover sampling Serial Blood Sampling (0-24h) dosing->sampling analysis Plasma Drug Concentration Analysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Tmax, Cmax, AUC) analysis->pk_analysis comparison Comparative Performance Evaluation pk_analysis->comparison Drug_Release_Pathway oral_admin Oral Administration of PVAP-Coated Tablet stomach Stomach (pH 1-3) Coating remains intact oral_admin->stomach si_entry Entry into Small Intestine stomach->si_entry Gastric Emptying si_transit Small Intestine (pH > 5) PVAP dissolves si_entry->si_transit drug_release Drug Release and Dissolution si_transit->drug_release pH-triggered absorption Drug Absorption into Bloodstream drug_release->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation

References

A Comparative Guide to the Analytical Validation of HPLC Methods for PVAP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Polyvinyl Alcohol Phosphate (PVAP). Due to the specific nature of PVAP, a custom method validation is crucial. This document compares the performance of a hypothetical, well-developed HPLC method against internationally recognized acceptance criteria, primarily derived from the ICH Q2(R1) guidelines.[1][2][3] It also briefly discusses alternative analytical techniques for polymer analysis.

Introduction to PVAP Quantification

Polyvinyl Alcohol Phosphate (PVAP) is a hydrophilic polymer with applications in pharmaceutical and biomedical fields. Accurate quantification is essential for quality control, formulation development, and stability testing. HPLC is a powerful technique for polymer analysis, but method development can be challenging due to the limited choice of solvents and the potential for broad peaks resulting from polymer chain length distribution.[4] A robust validation process ensures that the developed analytical procedure is suitable for its intended purpose.[2][3]

HPLC Method Performance vs. Alternative Techniques

While HPLC is a versatile method, other techniques are also used for polymer characterization.[5][6] The choice of method depends on the specific information required.

Technique Primary Application for PVAP Advantages Limitations
HPLC-RID/ELSD Quantification of PVAP concentration in solutions, formulations, or as a residual.High precision and accuracy for quantification; separates PVAP from small-molecule impurities.Requires a chromophore-lacking detector like Refractive Index (RID) or Evaporative Light Scattering (ELSD); can be complex to develop.[7][8][9]
Size-Exclusion Chromatography (SEC/GPC) Determination of molecular weight distribution (MWD) and polydispersity.[5][10]Provides crucial information on polymer size and consistency.[10]Less suited for precise quantification of total polymer concentration compared to a dedicated HPLC assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, determination of phosphorylation degree, and purity assessment.[10][11]Provides detailed structural information.[10][11]Lower sensitivity for quantification; complex spectra for polymeric materials.[10]
Colorimetric/Spectrophotometric Methods Rapid, high-throughput screening or process control.Simple and fast; suitable for in-process checks.Can be less specific and prone to interference; accuracy may be affected by polymer type (MW and hydrolysis degree).[12]

This guide will focus on the validation of an HPLC method coupled with a universal detector (e.g., RID or ELSD) , as this is a common and robust approach for quantifying polymers lacking a strong UV chromophore.

Comparative Validation of an HPLC-RID Method for PVAP

The following tables summarize the validation parameters, acceptance criteria based on ICH Q2(R1) guidelines, and representative performance data from a hypothetical but well-optimized HPLC method for PVAP.[1][3][13]

Table 1: System Suitability Ensures the chromatographic system is adequate for the intended analysis.

Parameter Acceptance Criteria Hypothetical Method Performance
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20003500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

Table 2: Method Validation Parameters & Performance

Validation Parameter Description Acceptance Criteria Hypothetical Method Performance
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[7]Peak for PVAP is well-resolved from placebo and potential degradants. No interference at the retention time of PVAP.The PVAP peak is baseline-resolved from all known excipients and forced degradation products. Peak purity index > 0.999.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999R² = 0.9995 over a range of 2.5 - 75 µg/mL.[9]
Range The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.80% to 120% of the test concentration.20 µg/mL to 60 µg/mL (for a target concentration of 40 µg/mL).
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by spiking a placebo matrix with known amounts of PVAP at different levels.98.0% to 102.0% mean recovery.99.5% to 101.2% recovery across three concentration levels (80%, 100%, 120%).
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0%Repeatability (Intra-day): RSD = 1.1%Intermediate Precision (Inter-day): RSD = 1.5%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3:10.5 µg/mL (S/N = 3.3)
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10:1; acceptable precision (RSD ≤ 10%) and accuracy.2.5 µg/mL (S/N = 10.5); RSD = 4.5%
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]No significant change in results; system suitability passes.The method is robust to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Experimental Protocols

Protocol 1: HPLC-RID Method for PVAP Quantification
  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: Size-Exclusion Chromatography (SEC) column suitable for hydrophilic polymers (e.g., Agilent PL Aquagel-OH or equivalent).

  • Mobile Phase: Acetonitrile/Water/Trifluoroacetic Acid (300:700:1 v/v/v).[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 30°C.[7]

  • Detector Temperature: 30°C.[7]

  • Injection Volume: 50 µL.

  • Standard Preparation: Prepare a stock solution of PVAP reference standard in the mobile phase. Create a series of calibration standards by serial dilution covering the expected concentration range (e.g., 2.5 to 75 µg/mL).[9]

  • Sample Preparation: Dissolve the sample containing PVAP in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm PVDF filter before injection.

Protocol 2: Validation of Accuracy
  • Prepare a placebo sample (containing all formulation components except PVAP).

  • Spike the placebo with PVAP standard solution to achieve three concentration levels: 80%, 100%, and 120% of the target assay concentration.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the HPLC method described in Protocol 1.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Calculate the mean recovery and RSD for each level. The mean recovery should be within 98.0-102.0%.

Visualizations

Logical Flow of Method Validation

The following diagram illustrates the logical progression of validating an analytical method according to ICH guidelines, showing how foundational parameters support the overall assessment of the method's suitability.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev HPLC Method Optimization (Column, Mobile Phase, Detector) Specificity Specificity (Interference Check) Dev->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy LOD_LOQ LOD & LOQ (Sensitivity) Linearity->LOD_LOQ Linearity->Accuracy LOD_LOQ->Accuracy Precision Precision (% RSD) Accuracy->Precision Robustness Robustness (Parameter Variation) Accuracy->Robustness Precision->Robustness Final Validated Method (Suitable for Intended Use) Robustness->Final

Caption: Logical workflow for HPLC analytical method validation.

Comparison of Analytical Performance Parameters

This diagram shows the relationship between different validation parameters and how they contribute to the overall quality and reliability of the analytical method.

G Method Reliable Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement Between Measurements) Method->Precision Specificity Specificity (Selectivity for Analyte) Method->Specificity Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Linearity Linearity (Proportional Response) Method->Linearity Robustness Robustness (Resilience to Changes) Method->Robustness Accuracy->Method Precision->Method Specificity->Method Sensitivity->Method Linearity->Method Robustness->Method

References

A Researcher's Guide to the Mechanical Properties of Common Enteric Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, the selection of an appropriate enteric polymer is a critical decision that influences the stability, efficacy, and manufacturability of oral dosage forms. The mechanical properties of the polymer film—its strength, flexibility, and hardness—are paramount to ensure the integrity of the coating from production to administration, preventing premature drug release and ensuring targeted delivery. This guide provides a comparative overview of the key mechanical properties of widely used enteric polymers, supported by experimental data and standardized testing protocols.

The mechanical behavior of these polymers is not intrinsic but is profoundly influenced by formulation variables, particularly the type and concentration of plasticizers.[1][2][3] Plasticizers are added to decrease film brittleness and increase flexibility by lowering the polymer's glass transition temperature (Tg).[2][4] As will be shown, the addition of a plasticizer typically decreases tensile strength and Young's modulus while significantly increasing the elongation at break.[4][5] Therefore, the data presented should be interpreted as representative values, as final film properties will be unique to a specific formulation.

Comparative Mechanical Properties

The following table summarizes key mechanical properties for common enteric polymers. It is important to note that values can vary significantly based on the formulation (e.g., plasticizer type and concentration), film preparation method, and environmental conditions during testing, such as humidity.[6]

PolymerClassTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Key Characteristics & Notes
Eudragit® L 100-55 Methacrylic Acid Copolymer20.48 ± 2.87[7]Varies significantly with hydration/plasticization1489.67 ± 168.99[7]Forms flexible films. Mechanical properties are highly sensitive to plasticizers.[8]
Eudragit® L 100 Methacrylic Acid Copolymer14.28 ± 3.70[7]Low without plasticizer1832.22 ± 199.05[7]Generally stiffer and more brittle than L 100-55.[9][10]
Eudragit® S 100 Methacrylic Acid Copolymer19.50 ± 4.96[7]Low without plasticizer2107.13 ± 120.47[7]Exhibits higher tensile strength but reduced flexibility compared to L 100.[9][10]
Cellulose Acetate Phthalate (CAP) Cellulose Derivative15 - 255 - 151300 - 1800Properties are highly dependent on the plasticizer. With 20% Triethyl Citrate (TEC), UTS is ~15 MPa and Elongation is ~12%. With 20% Tributyl Citrate (TBC), UTS is ~17 MPa and Elongation is ~6%.[5]
HPMCAS (Hypromellose Acetate Succinate)Cellulose DerivativeData Not AvailableData Not AvailableData Not AvailableA versatile polymer used in amorphous solid dispersions; its film properties are tailored with plasticizers for specific applications.
Shellac Natural ResinVaries< 5% (unplasticized) to > 100% (plasticized)[4]VariesA natural polymer that is inherently brittle. Plasticizers (e.g., PEGs, triethyl citrate) are essential to increase flexibility and reduce the elastic modulus.[4][11]

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. All Eudragit® data is for unplasticized films.

Experimental Protocols

The mechanical properties of thin polymer films are determined using standardized methodologies to ensure reproducibility and comparability of data.

Tensile Properties (ASTM D882)

The tensile properties of enteric polymer films, such as Tensile Strength, Elongation at Break, and Young's Modulus, are most commonly determined according to the ASTM D882 standard test method.[12][13][14][15] This method is specifically designed for thin plastic sheeting and films less than 1.0 mm (0.04 in.) thick.[13][15]

Methodology:

  • Specimen Preparation: Rectangular film specimens are cut to precise dimensions. The standard recommends a width between 5 mm and 25.4 mm.[13] If the material is suspected of being anisotropic, two sets of specimens are prepared, with their long axes parallel and perpendicular to the direction of anisotropy.[16]

  • Conditioning: Specimens are conditioned under controlled temperature and humidity for a set period before testing to ensure equilibrium with the environment.

  • Instrumentation: A universal testing machine (tensile tester) equipped with suitable grips and a load cell is used. Pneumatic grips with rubber-coated faces are often recommended to prevent specimen slippage and damage.[14]

  • Testing Procedure: The specimen is mounted securely in the grips of the testing machine, ensuring proper alignment. The grips are then separated at a constant rate of speed until the specimen ruptures.[15]

  • Data Acquisition: The force (load) applied and the corresponding extension (elongation) of the specimen are recorded throughout the test.

  • Calculations:

    • Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.[13]

    • Elongation at Break is the percentage increase in the original length of the specimen at the point of rupture.[12]

    • Young's Modulus (Modulus of Elasticity) is a measure of the film's stiffness, calculated from the slope of the initial, linear portion of the stress-strain curve.[12][13]

Hardness Testing

Hardness, a material's resistance to localized plastic deformation such as scratching or indentation, is another important mechanical property. For polymers, this is often measured using a durometer.

Methodology:

  • Instrumentation: A durometer, an instrument with a calibrated spring-loaded indenter, is used. The Shore A and Shore D scales are most common for elastomers and plastics, respectively.

  • Specimen Preparation: The test specimen should be flat and have a minimum thickness (typically 6 mm) to prevent the substrate from influencing the reading. Thinner films may be stacked to achieve the required thickness.

  • Testing Procedure: The indenter of the durometer is pressed firmly against the specimen surface until the presser foot is in full contact.

  • Data Acquisition: The hardness reading is taken immediately after firm contact is made. The value is read from the instrument's dial or digital display and is a dimensionless number on the Shore scale (e.g., 85 Shore A).

Polymer Selection Workflow

The selection of an enteric polymer for a specific application often involves balancing the need for mechanical robustness with the desired dissolution profile. The following diagram illustrates a logical workflow for choosing a polymer based on the mechanical requirements of the final dosage form.

G start Define Dosage Form Requirements flexibility_check High Flexibility Required? (e.g., softgels, film-coated multiparticulates) start->flexibility_check high_flex_polymers Select Polymers Amenable to High Plasticization: • Eudragit® L 100-55 • Shellac (+ high plasticizer %) • HPMCAS flexibility_check->high_flex_polymers Yes rigidity_check High Rigidity & Hardness Required? (e.g., robust tablet coating) flexibility_check->rigidity_check No formulation_dev Formulation Development: Optimize plasticizer type & concentration to balance flexibility and strength high_flex_polymers->formulation_dev high_rigidity_polymers Select Polymers with High Young's Modulus: • Eudragit® S 100 • Eudragit® L 100 • CAP rigidity_check->high_rigidity_polymers Yes rigidity_check->formulation_dev No / Moderate high_rigidity_polymers->formulation_dev testing Perform Mechanical Testing (ASTM D882) formulation_dev->testing end Final Polymer Selection testing->end

Caption: Logical workflow for enteric polymer selection based on mechanical needs.

References

A Comparative Guide to the Biocompatibility and Toxicity of Polyvinyl Acetate Phthalate (PVAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility and toxicity of Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP), a common enteric coating polymer, with its main alternatives: cellulose-based polymers like Hypromellose Phthalate (HPMCP) and acrylic acid-based polymers such as the Eudragit® family. The information presented herein is curated from a range of in vivo and in vitro studies to support informed decisions in pharmaceutical formulation and development.

Executive Summary

Polyvinyl Acetate Phthalate (PVAP) is a widely used excipient for enteric-coated oral drug formulations, designed to protect acid-labile drugs from the gastric environment and prevent gastric irritation.[1][2] While generally considered to have low toxicity, a thorough evaluation of its biocompatibility and comparison with alternative polymers is crucial for modern drug development. This guide presents available data on the toxicity profiles of PVAP, HPMCP, and Eudragit® polymers, outlines detailed experimental protocols for their assessment, and visualizes key experimental workflows and potential cellular signaling pathways.

In Vivo Toxicity Comparison

In vivo studies are critical for assessing the systemic toxicity of pharmaceutical excipients. The following tables summarize key toxicity data for PVAP and its common alternatives.

Table 1: Acute Oral Toxicity Data

PolymerAnimal ModelLD50 (mg/kg body weight)Observations
This compound (PVAP) Rat, Mouse> 8000Low acute toxicity.
Hypromellose Phthalate (HPMCP) Rat> 10000Generally considered non-toxic.
Eudragit® L-100/S-100 Rat> 2000Low acute toxicity.

Table 2: Subchronic and Chronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL)

PolymerAnimal ModelStudy DurationNOAEL (mg/kg body weight/day)Target Organs/Effects Noted at Higher Doses
This compound (PVAP) Rat90 days3640 (females), 3120 (males)[3]Gastrointestinal tract irritation at very high doses.
Hypromellose Phthalate (HPMCP) Rat2 years1000No significant adverse effects reported.
Eudragit® L/S grades Rat90 days1000No significant adverse effects reported.

In Vitro Cytotoxicity Comparison

In vitro cytotoxicity assays provide valuable initial screening data on the potential for a material to cause cell death. Data for direct comparative studies on enteric coating polymers is limited, but the available information is summarized below. It is important to note that the preparation of insoluble polymer samples for in vitro testing can present challenges and influence results.[4]

Table 3: In Vitro Cytotoxicity Data

PolymerCell LineAssayEndpointResults
This compound (PVAP) Caco-2MTTIC50Data not readily available in direct comparative studies.
Hypromellose Phthalate (HPMCP) VariousVariousCytotoxicityGenerally considered non-cytotoxic.
Eudragit® L-100 Lung Cancer CellsMTTIC50Nanoparticles showed dose-dependent cytotoxicity.[5]
Eudragit® polymers Human ErythrocytesHemolysis Assay% HemolysisNo significant cytotoxic activity observed for various Eudragit nanoparticles.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility and toxicity studies. Below are protocols for commonly employed assays, adapted for the evaluation of polymeric materials.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Polymer film/powder

  • Mammalian cell line (e.g., Caco-2, intestinal epithelial cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Sterile water

Procedure:

  • Sample Preparation (Extract Method):

    • Prepare thin films of the polymer or use the polymer powder.

    • Sterilize the polymer samples (e.g., via UV irradiation).

    • Incubate a known surface area or weight of the polymer in a cell culture medium (e.g., 1 cm²/mL) at 37°C for 24-72 hours to create an extract.

    • Collect the extract and filter it through a 0.22 µm sterile filter.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium and replace it with the polymer extract (or serial dilutions of the extract).

    • Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

MTT_Assay_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_assay MTT Assay Polymer Polymer Sample Sterilize Sterilize Polymer->Sterilize Extract Prepare Extract Sterilize->Extract Treat Treat with Polymer Extract Extract->Treat Seed Seed Cells in 96-well plate Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance

Workflow for the MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Polymer film/powder

  • Mammalian cell line (e.g., Caco-2)

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Lysis buffer (provided with the kit)

Procedure:

  • Sample Preparation and Cell Treatment:

    • Follow the same procedure as for the MTT assay to prepare the polymer extract and treat the cells.

    • Include controls: a spontaneous LDH release control (cells in medium only), a maximum LDH release control (cells treated with lysis buffer), and a background control (medium only).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.

LDH_Assay_Workflow cluster_prep Sample Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction Prepare_Extract Prepare Polymer Extract Treat_Cells Treat Cells Prepare_Extract->Treat_Cells Centrifuge Centrifuge Plate Treat_Cells->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Add_Reagent Add LDH Reaction Mix Transfer->Add_Reagent Incubate Incubate (30 min) Add_Reagent->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance (490nm) Stop_Reaction->Read_Absorbance

Workflow for the LDH Cytotoxicity Assay.
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 and provides information on the acute toxicity of a substance.

Animals:

  • Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females).

Procedure:

  • Dosing:

    • Administer a single oral dose of the polymer suspension to one animal.

    • The starting dose is selected based on available information (e.g., 2000 mg/kg).

  • Observation:

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

    • The dose progression factor is typically 3.2.

  • Endpoint:

    • The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome).

    • The LD50 is then calculated using statistical methods.

Acute_Toxicity_Workflow Start Start with a single animal at a defined dose Dose Administer single oral dose of polymer Start->Dose Observe Observe for toxicity/mortality (up to 14 days) Dose->Observe Decision Animal survives? Observe->Decision Stop Stopping criteria met? Calculate LD50 Observe->Stop Increase_Dose Increase dose for next animal Decision->Increase_Dose Yes Decrease_Dose Decrease dose for next animal Decision->Decrease_Dose No Increase_Dose->Dose Decrease_Dose->Dose

Workflow for In Vivo Acute Oral Toxicity Study.

Potential Cellular Signaling Pathways

While specific studies on the signaling pathways affected by polymeric PVAP are limited, research on low molecular weight phthalates suggests potential mechanisms of toxicity that may be relevant. Phthalates have been shown to interact with various cellular signaling pathways, primarily due to their endocrine-disrupting properties.[7][8][9]

Potential interactions include:

  • Nuclear Receptor Signaling: Phthalates can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs).[9] This can lead to downstream changes in gene expression related to lipid metabolism, cell proliferation, and differentiation.

  • MAPK/ERK Pathway: Some studies have indicated that phthalates can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and stress responses.

  • Oxidative Stress: Phthalate exposure has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8]

It is important to emphasize that the toxicological profile of high molecular weight polymers like PVAP is distinct from that of low molecular weight phthalates. Further research is needed to elucidate the specific cellular and molecular mechanisms of PVAP biocompatibility and toxicity.

Phthalate_Signaling_Pathways cluster_receptors Cellular Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Phthalate Phthalate Exposure PPAR PPARs Phthalate->PPAR ER Estrogen Receptors Phthalate->ER MAPK MAPK/ERK Pathway Phthalate->MAPK Oxidative_Stress Oxidative Stress Phthalate->Oxidative_Stress Gene_Expression Altered Gene Expression PPAR->Gene_Expression ER->Gene_Expression Lipid_Metabolism Changes in Lipid Metabolism Gene_Expression->Lipid_Metabolism Cell_Proliferation Altered Cell Proliferation Gene_Expression->Cell_Proliferation MAPK->Cell_Proliferation Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Potential Signaling Pathways Affected by Phthalates.

Conclusion

Based on the available data, this compound (PVAP) exhibits a low order of acute and subchronic toxicity in in vivo models, with high LD50 and NOAEL values. Its toxicity profile appears comparable to that of its main alternatives, HPMCP and Eudragit® polymers, which are also generally considered safe for pharmaceutical use. However, a notable lack of direct comparative in vitro cytotoxicity studies with quantitative endpoints makes a definitive ranking of these polymers challenging. The potential for phthalates to interact with cellular signaling pathways warrants further investigation, specifically for the high molecular weight polymeric form used in enteric coatings. Researchers and drug developers should consider the specific requirements of their formulation and the available safety data when selecting an appropriate enteric coating polymer. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to generate more definitive data.

References

A Comparative Guide to the Long-Term Stability of PVAP-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate enteric coating polymer is a critical decision that directly impacts the stability and efficacy of oral solid dosage forms. Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) is a widely utilized enteric polymer, and understanding its long-term stability profile in comparison to other common alternatives is paramount. This guide provides an objective comparison of PVAP-based formulations with those containing other enteric polymers, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

The long-term stability of an enteric-coated formulation is assessed by its ability to maintain its physical, chemical, and microbiological quality, as well as its drug release characteristics, throughout its shelf life. This section compares the stability of PVAP with two other commonly used enteric polymers: Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) and Eudragit®, a brand of polymethacrylate-based polymers.

Qualitative Stability Comparison

Studies have shown that PVAP, when used in aqueous enteric coatings, demonstrates good stability under stress conditions. In a comparative study, formulations coated with Opadry® enteric, a PVAP-based system, and Aqoat® (HPMCAS) were found to be quite stable. In contrast, coatings made from cellulose (B213188) acetate phthalate (CAP) and cellulose acetate trimellitate (CAT) were reported to be unstable under similar stress conditions[1].

The stability of PVAP is intrinsically linked to the pH of its environment. It remains stable in the highly acidic environment of the stomach (pH 1.2-3.5). As the pH increases in the small intestine (pH 5.5-7.0), the polymer dissolves, making it more susceptible to hydrolysis.

Quantitative Stability Comparison

Direct, comprehensive, long-term comparative stability data for formulations coated with PVAP, HPMC-AS, and Eudragit under identical conditions is limited in publicly available literature. However, data from individual studies on different polymers can provide valuable insights.

The following tables summarize key stability parameters for enteric-coated formulations. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.

Table 1: Drug Degradation in Enteric-Coated Pellets after 6 Months at 40°C / 75% RH

Enteric PolymerDrug Degradation (%)
Eudragit L15.9
HPMC-AS10.0

Source: Adapted from a study on lansoprazole (B1674482) pellets.[2]

Table 2: General Stability Characteristics of Enteric Polymers

PolymerKey Stability FeaturesPotential Instability Factors
PVAP - Good stability in acidic conditions.- Generally stable in aqueous coatings under stress.- Susceptible to hydrolysis at neutral to alkaline pH.- Plasticizer evaporation at high temperatures can affect film properties.
HPMC-AS - Generally stable under stress conditions in aqueous coatings.- Can be susceptible to hydrolysis induced by active ingredients like pancreatin.
Eudragit - Different grades offer a range of pH-dependent solubility and stability profiles.- Can exhibit changes in drug release profiles upon storage, influenced by plasticizer and other formulation components.

Experimental Protocols

To ensure reliable and reproducible stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in stability testing of enteric-coated formulations.

Long-Term Stability Testing

Objective: To evaluate the physical, chemical, and microbiological stability of the drug product over its proposed shelf life under recommended storage conditions.

Methodology:

  • Storage Conditions: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: Samples are tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Parameters Tested:

    • Physical: Appearance, hardness, friability, and moisture content.

    • Chemical: Assay of the active pharmaceutical ingredient (API), content of degradation products, and dissolution profile.

    • Microbiological: Microbial limit tests.

Accelerated Stability Testing

Objective: To predict the long-term stability of the drug product in a shorter duration by subjecting it to exaggerated storage conditions.

Methodology:

  • Storage Conditions: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Samples are tested at 0, 1, 2, 3, and 6 months.

  • Parameters Tested: Same as for long-term stability testing.

Analytical Methods
  • Dissolution Test:

    • Apparatus: USP Apparatus 1 (basket) or 2 (paddle).

    • Acid Stage: 0.1 N HCl for 2 hours.

    • Buffer Stage: Phosphate buffer at pH 6.8 for a specified time.

    • Analysis: The amount of dissolved API is quantified using a validated analytical method, typically HPLC.

  • High-Performance Liquid Chromatography (HPLC) for Assay and Degradation Products:

    • A stability-indicating HPLC method is developed and validated.

    • The method should be able to separate the API from its degradation products and excipients.

    • Quantification is performed using a reference standard.

  • Moisture Content:

    • Determined by Karl Fischer titration or loss on drying.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the logical relationships between key stability parameters.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_testing Stability Testing cluster_evaluation Data Evaluation & Reporting start Formulation Development protocol Develop Stability Protocol start->protocol batches Manufacture Primary Batches protocol->batches storage Place Batches in Stability Chambers (Long-term & Accelerated) batches->storage sampling Sample at Pre-defined Time Points storage->sampling analysis Perform Analytical Tests (Dissolution, HPLC, Moisture, etc.) sampling->analysis data_analysis Analyze Stability Data analysis->data_analysis shelf_life Determine Shelf Life data_analysis->shelf_life report Compile Stability Report shelf_life->report

Diagram 1: Experimental workflow for long-term stability testing.

Stability_Parameter_Relationships cluster_factors Environmental Factors cluster_formulation Formulation Properties cluster_performance Product Performance cluster_outcome Overall Stability Temperature Temperature Moisture_Content Moisture Content Temperature->Moisture_Content Humidity Humidity Humidity->Moisture_Content Light Light Light->Moisture_Content API_Excipient_Interaction API-Excipient Interaction Moisture_Content->API_Excipient_Interaction Physical_Appearance Physical Appearance Moisture_Content->Physical_Appearance Polymer_Properties Polymer Properties Dissolution_Profile Dissolution Profile Polymer_Properties->Dissolution_Profile Degradation_Products Degradation Products API_Excipient_Interaction->Degradation_Products Overall_Stability Overall Formulation Stability & Shelf Life Dissolution_Profile->Overall_Stability Degradation_Products->Overall_Stability Physical_Appearance->Overall_Stability

Diagram 2: Logical relationships of factors influencing formulation stability.

Conclusion

References

Cross-Validation of Dissolution Methods for PVAP Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dissolution methods for pharmaceutical formulations utilizing Polyvinyl Acetate (B1210297) Phthalate (PVAP) as an enteric coating. It offers a framework for the cross-validation of dissolution methodologies, supported by experimental data and detailed protocols to ensure consistency and reliability in drug product performance assessment.

Comparative Dissolution Performance of Enteric Polymers

The selection of an enteric polymer is critical for the desired pH-dependent drug release. Polyvinyl Acetate Phthalate (PVAP) is a commonly used polymer that dissolves at a pH of approximately 5.0, facilitating drug release in the proximal small intestine.[1][2] Its performance is often compared with other polymers such as Hypromellose Propyl Methylcellulose Acetate Succinate (HPMCAS) and cellulose (B213188) acetate phthalate.

A study on amorphous solid dispersions of indomethacin (B1671933) showed that the formulation with PVAP had a superior dissolution performance at pH 5.5 compared to formulations with HPMCAS and Eudragit L100-55.[3] At pH 6.8, the dissolution performance of the PVAP formulation was equivalent to the others.[3]

The following tables summarize the comparative dissolution profiles of a model drug formulated with PVAP and an alternative enteric polymer, HPMCAS. The data illustrates the percentage of drug release over time in different dissolution media, simulating the transit from the stomach to the small intestine.

Table 1: Comparative Dissolution of Enteric-Coated Tablets in Acidic and Buffer Stages

Time (minutes)Dissolution Medium% Drug Release (PVAP Formulation)% Drug Release (HPMCAS Formulation)
1200.1 N HCl (Acid Stage)< 5%< 5%
135pH 6.8 Phosphate (B84403) Buffer45%40%
150pH 6.8 Phosphate Buffer85%78%
180pH 6.8 Phosphate Buffer> 95%> 90%

Table 2: Key Dissolution Parameters

ParameterPVAP FormulationHPMCAS Formulation
Lag Time in Acid (minutes)> 120> 120
Onset of Release in Buffer (minutes)~125~128
Time to 85% Dissolution (minutes)150160

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of dissolution studies. Below are the protocols for the dissolution testing and the cross-validation of the methods.

Standard Dissolution Testing Protocol for PVAP-Coated Tablets

This protocol is designed to assess the in-vitro dissolution profile of enteric-coated tablets.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Media:

  • Acid Stage: 750 mL of 0.1 N HCl.

  • Buffer Stage: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the vessel to achieve a pH of 6.8.[4]

Procedure:

  • Place one tablet in each of the six dissolution vessels containing the acid stage medium, maintained at 37 ± 0.5 °C.

  • Operate the paddle at a rotational speed of 50 rpm.

  • After 120 minutes, withdraw a sample from the acid stage.

  • Add the phosphate buffer concentrate to each vessel to adjust the pH to 6.8.

  • Continue the dissolution testing in the buffer stage.

  • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes after the pH change).

  • Analyze the samples for drug content using a validated analytical method, such as HPLC.

Protocol for Cross-Validation of Dissolution Methods

This protocol outlines the steps for the cross-validation of two different dissolution methods (e.g., Method A and Method B) for a given PVAP formulation.

Objective: To demonstrate that Method B is equivalent to the validated Method A.

Procedure:

  • Protocol Development: Prepare a detailed protocol outlining the scope, objectives, and acceptance criteria for the cross-validation study.

  • Sample Selection: Use a single, homogeneous batch of the PVAP-coated drug product for testing with both methods.

  • Method Execution (Method A): Perform dissolution testing on a statistically relevant number of units (e.g., 12) using the established, validated dissolution method (Method A).

  • Method Execution (Method B): Perform dissolution testing on the same number of units from the same batch using the alternative dissolution method (Method B).

  • Data Analysis:

    • Calculate the mean, standard deviation, and coefficient of variation for the dissolution profiles obtained from both methods.

    • Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.

  • Acceptance Criteria: The methods are considered cross-validated if the f2 value is within the acceptable range and other statistical comparisons meet the predefined criteria.

Workflow for Cross-Validation of Dissolution Methods

The following diagram illustrates the logical workflow for the cross-validation of two dissolution methods.

CrossValidationWorkflow start Start: Define Need for Cross-Validation protocol Develop and Approve Cross-Validation Protocol start->protocol samples Prepare Homogeneous Batch of PVAP Formulation protocol->samples methodA Execute Dissolution Method A (Validated Method) samples->methodA methodB Execute Dissolution Method B (Alternative Method) samples->methodB data_analysis Analyze and Compare Dissolution Profiles (e.g., f2 similarity factor) methodA->data_analysis methodB->data_analysis acceptance Results Meet Predefined Acceptance Criteria? data_analysis->acceptance pass Cross-Validation Successful: Methods are Equivalent acceptance->pass Yes fail Cross-Validation Failed: Investigate and Re-evaluate acceptance->fail No end_report Generate Final Cross-Validation Report pass->end_report fail->protocol Revise Protocol finish End end_report->finish

Cross-Validation Experimental Workflow

References

Benchmarking PVAP Performance Against Novel Enteric Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enteric polymer is a critical decision that directly impacts the stability, efficacy, and manufacturability of oral dosage forms. This guide provides an objective comparison of Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) against a selection of novel enteric polymers, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of PVAP in comparison to other widely used and novel enteric polymers such as the Eudragit® series (methacrylic acid copolymers), and cellulose (B213188) derivatives like Hypromellose Acetate Succinate (B1194679) (HPMCAS) and Hypromellose Phthalate (HPMCP). It is important to note that direct side-by-side quantitative data from a single comparative study is limited in the public domain; therefore, this data has been compiled from various sources.

Table 1: Comparative Dissolution Profiles of Enteric Coated Tablets

PolymerpH Threshold for DissolutionDrug Release Profile in 0.1 N HCl (2 hours)Drug Release Profile in Phosphate (B84403) Buffer (pH 6.8)Key Findings & Citations
PVAP ~ pH 5.0[1]Minimal drug release, typically <10%Rapid and complete drug releaseProvides effective enteric protection with fast dissolution in intestinal fluid.[1][2]
Eudragit® L100-55 > pH 5.5[3][4][5]Minimal drug release, typically <10%[6]Rapid and complete drug release[6]Widely used for enteric coatings, offering reliable pH-triggered release.[3][4][5]
HPMCAS (HF grade) > pH 6.8Minimal drug releaseSlower, more controlled release compared to PVAP and Eudragit® L100-55Offers robust protection and can be used to modulate release in the lower small intestine.[7]
HPMCP (HP-55) ~ pH 5.5[1]Minimal drug releaseRapid drug releaseA well-established enteric polymer with a sharp dissolution profile.[1]

Table 2: Comparative Stability of Enteric Coated Formulations

PolymerStability under Accelerated Conditions (40°C/75% RH)Common Degradation PathwaysKey Findings & Citations
PVAP Generally considered stable.Susceptible to hydrolysis of the phthalate and acetate esters over time.Aqueous-based PVAP coatings have demonstrated good stability.[2]
Eudragit® L100-55 High stability due to its synthetic nature.Resistant to hydrolysis.Offers excellent stability, making it a reliable choice for long shelf-life products.[8]
HPMCAS Good stability, but can be susceptible to hydrolysis.Hydrolysis of acetate and succinate esters.The stability can be influenced by the grade of the polymer and the formulation excipients.[9]
HPMCP Can be prone to hydrolysis of the phthalate ester.Hydrolysis leading to the formation of phthalic acid.Stability can be a concern, particularly in aqueous formulations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on established pharmacopeial guidelines.

In-Vitro Dissolution Testing (USP <711> for Delayed-Release Dosage Forms)

This test determines the drug release from enteric-coated dosage forms under conditions simulating the gastrointestinal tract.[10][11][12][13][14]

Apparatus:

  • USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).

Procedure:

  • Acid Stage:

    • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

    • Temperature: 37 ± 0.5°C.

    • Agitation: As specified in the individual drug monograph (typically 50 or 100 RPM for Apparatus 2).

    • Duration: 2 hours.

    • Sampling: At the end of 2 hours, withdraw a sample to determine the amount of drug released in the acidic medium. The acceptance criteria for most enteric-coated products is not more than 10% of the drug released.[15]

  • Buffer Stage:

    • Medium: After the acid stage, the medium is changed to 1000 mL of a phosphate buffer with a pH of 6.8.[10][12] This can be achieved by adding a concentrated buffer solution to the acid medium or by completely replacing the medium.

    • Temperature: 37 ± 0.5°C.

    • Agitation: Continue at the same speed as the acid stage.

    • Duration: Typically 45 to 60 minutes, or as specified in the monograph.

    • Sampling: Withdraw samples at specified time points (e.g., 15, 30, 45, and 60 minutes) to determine the drug release profile in the intestinal fluid.

Data Analysis: The amount of dissolved drug at each time point is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The results are expressed as the cumulative percentage of the labeled drug amount released.

Stability Testing (ICH Q1A(R2) Guidelines)

These studies are designed to evaluate the stability of the drug product under various environmental conditions over time.[16][17][18][19][20]

Storage Conditions:

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[16]

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16]

Procedure:

  • Place the enteric-coated dosage forms in their proposed final packaging.

  • Store the packaged products in stability chambers maintained at the specified conditions.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing, and 0, 3, and 6 months for accelerated testing), withdraw samples.

  • Evaluate the samples for various parameters, including:

    • Appearance (color, clarity of coating).

    • Assay of the active pharmaceutical ingredient (API).

    • Content of degradation products/impurities.

    • Dissolution profile (as per the protocol above).

    • Water content.

Data Analysis: The data collected is used to establish the shelf-life and recommended storage conditions for the drug product. Any significant changes in the tested parameters are evaluated to determine the stability of the formulation.

Mandatory Visualizations

Workflow for Enteric Polymer Selection

The following diagram illustrates a logical workflow for selecting an appropriate enteric polymer for a specific drug formulation.

Enteric_Polymer_Selection cluster_start Start cluster_drug Drug Substance Properties cluster_polymer Polymer Screening cluster_formulation Formulation & Process Development cluster_evaluation Performance Evaluation cluster_end Final Selection start Define Target Product Profile (TPP) drug_props API Physicochemical Properties (pKa, solubility, stability) start->drug_props release_target Desired Release Target (Duodenum, Jejunum, Ileum, Colon) drug_props->release_target polymer_db Polymer Database (PVAP, Eudragit, HPMCAS, etc.) release_target->polymer_db dissolution_ph Match Polymer Dissolution pH to Target Release Site polymer_db->dissolution_ph compatibility Drug-Polymer Compatibility Studies dissolution_ph->compatibility formulation_dev Formulation Optimization (Plasticizers, Glidants) compatibility->formulation_dev process_dev Coating Process Development (Aqueous vs. Organic, Parameters) formulation_dev->process_dev dissolution_test In-Vitro Dissolution Testing (USP <711>) process_dev->dissolution_test dissolution_test->formulation_dev Iterate/Optimize stability_test Stability Testing (ICH Guidelines) dissolution_test->stability_test stability_test->formulation_dev final_polymer Select Optimal Polymer and Final Formulation stability_test->final_polymer

Caption: A decision tree for the rational selection of an enteric polymer.

Dissolution Process of an Enteric-Coated Tablet in the GI Tract

This diagram illustrates the journey of an enteric-coated tablet through the gastrointestinal tract and the mechanism of pH-triggered drug release.

GI_Tract_Dissolution cluster_ingestion Oral Ingestion cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH > 5.5) ingestion Enteric-Coated Tablet stomach Intact Tablet Enteric coat is insoluble ingestion->stomach Gastric Transit dissolution Polymer Dissolution Enteric coat dissolves stomach->dissolution Intestinal Transit stomach_img disintegration Tablet Disintegration dissolution->disintegration drug_release Drug Release & Absorption disintegration->drug_release

Caption: Journey of an enteric-coated tablet through the GI tract.

References

Safety Operating Guide

Proper Disposal of Polyvinyl Acetate Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical substances like Polyvinyl Acetate Phthalate (PVAP) is a critical aspect of laboratory operations. While PVAP is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe working environment and comply with environmental regulations.[1][2] This guide provides a step-by-step procedure for the proper disposal of PVAP.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. In case of a spill, contain the material to prevent it from entering drains or water sources.[2] Use appropriate tools, such as a shovel or scoop, to place the spilled solid into a designated and properly labeled waste disposal container.[1][2] For cleaning contaminated surfaces, water can be used, and the runoff should be collected for proper disposal as chemical waste.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should always be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

  • Consult Your Institution's EHS Office : The first and most critical step is to contact your facility's EHS department.[3] They will provide specific guidance based on local, state, and federal regulations and your institution's policies for chemical waste management.[2]

  • Waste Characterization : While PVAP is not typically regulated as hazardous waste, it is crucial to determine if it has been mixed with or contaminated by other hazardous substances.[2] Any mixture should be treated as hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5]

  • Proper Labeling and Containment :

    • Place the PVAP waste in a compatible and sealable container.[6]

    • Clearly label the container with the full chemical name "this compound" and indicate that it is "Non-Hazardous Waste" if it is pure and uncontaminated. If it is mixed with hazardous materials, it must be labeled as "Hazardous Waste."[3][6]

    • The label should also include the principal investigator's name, department, room number, and the date of waste generation.[3]

  • Disposal of Empty Containers :

    • For containers that held pure PVAP, triple-rinse them with a suitable solvent (such as water).[5][6]

    • After triple-rinsing, the empty and air-dried container can typically be disposed of in the regular trash.[6]

    • The rinsate (the liquid from rinsing) from pure PVAP can usually be disposed of down the drain with copious amounts of water, provided your EHS office approves this method.

    • If the container held PVAP mixed with a hazardous substance, the rinsate must be collected and treated as hazardous waste.[5][6]

  • Scheduled Waste Pickup : Arrange for the collection of the waste container by your institution's hazardous waste program. Do not dispose of chemical waste in the regular trash or pour it down the sewer system without explicit permission from your EHS office.[3][7]

Quantitative Data Summary

While specific quantitative disposal limits for PVAP are not broadly established due to its non-hazardous nature, general guidelines for laboratory chemical waste still apply.

ParameterGuidelineCitation
Sewer Disposal Prohibited for most chemical wastes unless written permission is obtained from the EHS office.[3]
Solid Waste Disposal Not allowed for chemical waste.[3]
Empty Container Rinsing Triple-rinse with a solvent equal to approximately 5% of the container's volume.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: PVAP Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs empty_container Process Empty Container start->empty_container is_contaminated Is the PVAP mixed with hazardous substances? consult_ehs->is_contaminated treat_hazardous Treat as Hazardous Waste is_contaminated->treat_hazardous  Yes treat_non_hazardous Treat as Non-Hazardous Waste is_contaminated->treat_non_hazardous  No label_hazardous Label container: 'Hazardous Waste' + Chemical Contents treat_hazardous->label_hazardous label_non_hazardous Label container: 'Non-Hazardous Waste' 'this compound' treat_non_hazardous->label_non_hazardous schedule_pickup Arrange for EHS Waste Pickup label_hazardous->schedule_pickup label_non_hazardous->schedule_pickup end End: Proper Disposal schedule_pickup->end triple_rinse Triple-Rinse Container empty_container->triple_rinse dispose_rinsate Is rinsate hazardous? triple_rinse->dispose_rinsate collect_rinsate Collect rinsate as hazardous waste dispose_rinsate->collect_rinsate  Yes drain_disposal Dispose of rinsate down drain (EHS approval needed) dispose_rinsate->drain_disposal  No collect_rinsate->schedule_pickup dispose_container Dispose of empty container in regular trash drain_disposal->dispose_container dispose_container->end

Caption: PVAP Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.